molecular formula C10H9NO3 B8368071 2-(2-Nitrophenyl)-2,3-dihydrofuran

2-(2-Nitrophenyl)-2,3-dihydrofuran

Cat. No.: B8368071
M. Wt: 191.18 g/mol
InChI Key: YXUTUBNZJVENGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitrophenyl)-2,3-dihydrofuran (CAS 25373-33-5) is a chemical compound with the molecular formula C13H10N2O2S and a molecular weight of 258.30 g/mol . It features a 2,3-dihydrofuran ring, a core structure known as one of the simplest enol ethers, which is a versatile intermediate in organic synthesis . The compound is substituted at the 2-position with a 2-nitrophenyl group, a functional moiety that can influence electronic properties and participate in further chemical transformations. While specific biological data for this exact compound is not available in the public domain, the 2,3-dihydrofuran scaffold is recognized as a privileged structure in medicinal chemistry and is found in numerous natural products and therapeutic agents . Furthermore, related dihydrofuran hybrids have demonstrated significant research potential in recent studies, showing promising pharmacological activities such as anti-inflammatory and anti-malarial properties . This combination of a synthetically accessible dihydrofuran core and a nitro-aromatic group makes 2-(2-Nitrophenyl)-2,3-dihydrofuran a valuable building block for researchers developing new heterocyclic hybrids, screening for bioactive molecules, and exploring novel chemical spaces in drug discovery and organic synthesis. This product is strictly For Research Use Only.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(2-nitrophenyl)-2,3-dihydrofuran

InChI

InChI=1S/C10H9NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-5,7,10H,6H2

InChI Key

YXUTUBNZJVENGH-UHFFFAOYSA-N

Canonical SMILES

C1C=COC1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Nitrophenyl)-2,3-dihydrofuran: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-nitrophenyl)-2,3-dihydrofuran, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although not extensively described in current literature, its structural motifs—a 2,3-dihydrofuran ring and a nitrophenyl group—are well-characterized entities in a multitude of biologically active molecules and functional materials. This document outlines a plausible synthetic route based on established palladium-catalyzed cross-coupling reactions, details expected methodologies for its structural elucidation, and explores its potential applications, particularly in drug development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Scientific Rationale

The 2,3-dihydrofuran scaffold is a core component of numerous natural products and pharmacologically active compounds.[1] Its unique electronic and steric properties make it an attractive building block in the design of novel therapeutic agents. The introduction of a 2-nitrophenyl substituent is anticipated to significantly modulate the biological activity and physicochemical properties of the dihydrofuran ring. The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore in various antimicrobial and anticancer agents.[2] The strategic combination of these two fragments in 2-(2-nitrophenyl)-2,3-dihydrofuran presents a compelling case for its investigation as a novel chemical entity with potential therapeutic value.

Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

The most logical and efficient synthetic approach to 2-(2-nitrophenyl)-2,3-dihydrofuran is the palladium-catalyzed Mizoroki-Heck reaction.[3][4] This powerful carbon-carbon bond-forming reaction enables the coupling of an aryl halide with an alkene. In this case, 2,3-dihydrofuran serves as the alkene component and a 2-halonitrobenzene as the aryl halide.

Proposed Synthetic Scheme

Caption: Proposed synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran via a Heck reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Heck arylation of 2,3-dihydrofuran.[3][5]

Materials:

  • 1-Iodo-2-nitrobenzene

  • 2,3-Dihydrofuran

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (e.g., 0.04 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 10 mL), followed by triethylamine (e.g., 4 mmol, 2 equivalents).

  • Substrate Addition: Add 1-iodo-2-nitrobenzene (e.g., 2 mmol, 1 equivalent) and 2,3-dihydrofuran (e.g., 4 mmol, 2 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices
  • Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst for Heck reactions.[6]

  • Ligand: Tri(o-tolyl)phosphine is a bulky phosphine ligand that can promote the desired catalytic cycle and improve product yields.

  • Base: Triethylamine is used to neutralize the hydroiodic acid (HI) generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.[4]

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is well-suited for Heck reactions.

  • Excess Dihydrofuran: Using an excess of 2,3-dihydrofuran helps to drive the reaction to completion and minimize side reactions.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized 2-(2-nitrophenyl)-2,3-dihydrofuran.[1]

Spectroscopic Analysis Workflow

spectroscopic_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir interpretation Data Interpretation & Comparison nmr->interpretation ms->interpretation ir->interpretation final_structure Final Structure interpretation->final_structure

Caption: General workflow for the structural elucidation of a substituted dihydrofuran.[1]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Aromatic protons of the nitrophenyl group (multiplets, ~7.5-8.2 ppm). Proton at C2 of the dihydrofuran ring (doublet of doublets, ~5.5-6.0 ppm). Protons at C3 of the dihydrofuran ring (multiplets, ~2.5-3.0 ppm). Protons at C4 and C5 of the dihydrofuran ring (multiplets, ~4.0-4.5 ppm and ~6.2-6.5 ppm, respectively).
¹³C NMR Aromatic carbons of the nitrophenyl group (~120-150 ppm). Carbon at C2 of the dihydrofuran ring (~80-85 ppm). Carbon at C3 of the dihydrofuran ring (~30-35 ppm). Carbons at C4 and C5 of the dihydrofuran ring (~70-75 ppm and ~140-145 ppm, respectively).
Mass Spec. Expected molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation pattern showing the loss of the nitro group (NO₂) and cleavage of the dihydrofuran ring.
IR Spec. Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹). C-O-C stretching of the ether in the dihydrofuran ring (~1050-1150 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹).

Potential Applications in Drug Development

The unique structural features of 2-(2-nitrophenyl)-2,3-dihydrofuran suggest its potential as a scaffold for the development of novel therapeutic agents.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents.[2] The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species that damage cellular macromolecules. It is hypothesized that 2-(2-nitrophenyl)-2,3-dihydrofuran could exhibit broad-spectrum antibacterial or antifungal activity.

Anticancer Activity

Several nitrophenyl-containing heterocyclic compounds have demonstrated promising anticancer properties.[7][8] The electron-deficient nature of the nitrophenyl ring can facilitate interactions with biological nucleophiles, potentially leading to the inhibition of key enzymes or disruption of cellular processes in cancer cells.

Kinase Inhibitors

The dihydrofuran ring can serve as a versatile scaffold for the design of kinase inhibitors. By modifying the substituents on the dihydrofuran and nitrophenyl rings, it may be possible to develop potent and selective inhibitors of specific kinases involved in disease pathways.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of 2-(2-nitrophenyl)-2,3-dihydrofuran. The proposed synthetic route via a palladium-catalyzed Heck reaction offers a viable and efficient method for its preparation. The detailed protocol and rationale provide a solid foundation for its synthesis in the laboratory. The predicted spectroscopic data will be invaluable for its structural confirmation.

The potential applications of 2-(2-nitrophenyl)-2,3-dihydrofuran in drug development are significant. Further research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully explore their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the antimicrobial, anticancer, or other biological activities of this promising new chemical entity.

References

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PubMed. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Publications. [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. PMC. [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. Chemical Communications (RSC Publishing). [Link]

  • Kinetic resolution of 2-substituted-2,3-dihydrofurans by a palladium-catalyzed asymmetric Heck reaction. RSC Publishing. [Link]

  • Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. RSC Publishing. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Preprints.org. [Link]

  • A rapid synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans. PubMed. [Link]

  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco - PubMed. PubMed. [Link]

  • Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-gluco- and D-galactopyranosides | Request PDF. ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • 1 H-NMR spectrum of 4-nitrophenol. | Download Scientific Diagram. ResearchGate. [Link]

  • A Study on Biologically Active Heterocyclic Compounds. ResearchGate. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]

  • Nuclear magnetic resonance spectra of some aromatic sulphur derivatives. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Libraries. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]

Sources

Whitepaper: Structural Elucidation of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide prepared by a Senior Application Scientist.

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-(2-Nitrophenyl)-2,3-dihydrofuran represents a class of heterocyclic compounds with significant synthetic potential, yet its unambiguous structural elucidation demands a multi-faceted analytical approach. This technical guide provides an in-depth, experience-driven methodology for the complete structural confirmation of this target molecule. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind experimental choices is detailed, ensuring a self-validating workflow from initial hypothesis to final confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex small molecules.

Introduction: The Rationale for Rigorous Elucidation

The 2,3-dihydrofuran scaffold is a privileged structure in medicinal chemistry, appearing in various natural products and pharmacologically active molecules. The introduction of a nitrophenyl substituent, particularly with an ortho-nitro group, creates a sterically hindered and electronically complex system. The potential for this nitro group to influence the molecule's conformation, reactivity, and biological interactions makes its precise placement and the overall molecular geometry a critical quality attribute.

Incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in downstream applications. Therefore, a systematic and orthogonal approach to structure elucidation is not merely academic but a critical component of scientific integrity and project success. This guide outlines such an approach, centered on the logical synergy between different analytical techniques.

The Analytical Workflow: A Self-Validating Strategy

A robust elucidation process relies on multiple, independent lines of evidence converging on a single, unambiguous structure. Our workflow is designed to be iterative and self-correcting, where the output of one technique informs the hypothesis to be tested by the next.

G cluster_0 Phase 1: Foundational Data cluster_1 Phase 2: Core Framework Mapping cluster_2 Phase 3: Connectivity & Final Confirmation Synthesis Hypothesized Synthesis Product: 2-(2-Nitrophenyl)-2,3-dihydrofuran HRMS High-Resolution Mass Spectrometry (HRMS) Synthesis->HRMS Determine Molecular Formula IR Infrared (IR) Spectroscopy Synthesis->IR Identify Key Functional Groups HNMR 1H NMR HRMS->HNMR Formula Constraint IR->HNMR Functional Group Constraint CNMR 13C NMR HNMR->CNMR Cross-reference C/H count DEPT DEPT-135 CNMR->DEPT Determine CH, CH2, CH3 COSY 2D COSY DEPT->COSY CHx Information HSQC 2D HSQC COSY->HSQC Establish H-C Bonds HMBC 2D HMBC HSQC->HMBC Map Long-Range (2-3 bond) H-C Connectivity Structure Final Confirmed Structure HMBC->Structure

Figure 1: A comprehensive workflow for structure elucidation.

Phase 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex world of NMR, we must first establish the most fundamental property of the molecule: its elemental composition. HRMS (e.g., via ESI-TOF) is the authoritative technique for this purpose. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which acts as a foundational constraint for all subsequent spectroscopic interpretation.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Analysis: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Data Processing: Determine the accurate mass of the most abundant ion and use the instrument's software to generate a list of possible elemental compositions within a narrow tolerance (e.g., ±5 ppm).

Anticipated Data & Interpretation: The expected molecular formula for 2-(2-nitrophenyl)-2,3-dihydrofuran is C₁₀H₉NO₃. The theoretical exact mass for the [M+H]⁺ ion would be calculated and compared against the experimental value. A match within 5 ppm provides high confidence in the molecular formula.

Table 1: HRMS Data Summary

Parameter Expected Value
Molecular Formula C₁₀H₉NO₃
Exact Mass (Monoisotopic) 191.0582 g/mol
Observed [M+H]⁺ (Hypothetical) 192.0659 m/z

| Mass Accuracy | < 5 ppm |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. For our target molecule, its primary role is to confirm the presence of the critical nitro (NO₂) group and the aromatic C-H and C=C bonds, as well as the C-O ether linkage. This provides a quick validation of the key chemical transformations in the synthesis.

Experimental Protocol:

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If an oil, a thin film can be prepared on a salt plate.

  • Background Scan: Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Anticipated Data & Interpretation: The IR spectrum serves as a qualitative fingerprint. We are looking for characteristic absorption bands that confirm our hypothesized functional groups.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic C-H
~2900-2800 C-H Stretch Aliphatic C-H
~1600-1585, 1500-1400 C=C Stretch Aromatic Ring
~1550-1500 & 1350-1300 N-O Asymmetric & Symmetric Stretch Nitro Group (NO₂)

| ~1250-1050 | C-O Stretch | Aryl-Alkyl Ether |

The presence of strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ would be highly indicative of the nitro group, providing crucial evidence that validates the HRMS data.

Phase 2: NMR Spectroscopy - Mapping the Core Framework

NMR is the most powerful tool for elucidating the precise connectivity of a small molecule. We employ a suite of experiments to build the structure piece by piece.

General Protocol for NMR Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good starting point.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

¹H NMR: Proton Environments and Splitting

Expertise & Causality: ¹H NMR provides information about the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For our molecule, we expect to see distinct regions for the aromatic protons and the aliphatic protons of the dihydrofuran ring.

Anticipated Data & Interpretation:

  • Aromatic Region (δ 7.0-8.5 ppm): The 2-nitrophenyl group is an ABCD spin system. We expect four distinct signals, each integrating to 1H. The proton ortho to the nitro group will likely be the most downfield due to the group's strong electron-withdrawing nature.

  • Dihydrofuran Region (δ 2.5-6.5 ppm):

    • H2 (δ ~6.0-6.5 ppm): This proton is a methine adjacent to an oxygen and the aromatic ring, making it the most downfield in this group. It will appear as a triplet or a doublet of doublets due to coupling with the two H3 protons.

    • H4 & H5 (δ ~4.0-5.0 ppm): These are vinylic protons of the dihydrofuran ring. They will show coupling to each other.

    • H3 (δ ~2.5-3.5 ppm): These two diastereotopic protons are on a methylene group (CH₂) and will show geminal coupling to each other and vicinal coupling to the H2 proton. They will likely appear as complex multiplets.

¹³C NMR & DEPT-135: The Carbon Skeleton

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups, which is essential for unambiguous assignment. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (including C=O, C-NO₂) are invisible in DEPT-135 but present in the standard ¹³C spectrum.

Anticipated Data & Interpretation:

  • Aromatic Carbons (δ 120-150 ppm): Six signals are expected. The carbon bearing the nitro group (C-NO₂) will be highly deshielded.

  • Dihydrofuran Carbons:

    • C2 (δ ~100-110 ppm): Acetal-like carbon, significantly downfield.

    • C5 (δ ~140-150 ppm): Vinylic carbon attached to oxygen.

    • C4 (δ ~90-100 ppm): Vinylic carbon.

    • C3 (δ ~30-40 ppm): Aliphatic CH₂ carbon, identified as a negative peak in the DEPT-135 spectrum.

Table 3: Hypothetical ¹H and ¹³C NMR Data Summary | Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | DEPT-135 | | :--- | :--- | :--- | :--- | | Nitrophenyl | | H-3' | ~7.8 (d, 8.0) | ~124.0 | CH | | H-4' | ~7.6 (t, 7.5) | ~133.0 | CH | | H-5' | ~7.4 (t, 7.5) | ~128.0 | CH | | H-6' | ~8.1 (d, 8.0) | ~129.0 | CH | | C-1' | - | ~135.0 | Quaternary | | C-2' | - | ~148.0 | Quaternary | | Dihydrofuran | | H-2 | ~6.2 (dd, 8.5, 6.5) | ~105.0 | CH | | H-3a/3b | ~3.1 (m), ~2.8 (m) | ~35.0 | CH₂ (Negative) | | H-4 | ~4.8 (dt, 3.0, 1.5) | ~95.0 | CH | | H-5 | ~6.5 (dt, 3.0, 2.0) | ~145.0 | CH |

Phase 3: 2D NMR - Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. A combination of COSY, HSQC, and HMBC experiments is required for definitive proof of structure.

COSY (Correlation Spectroscopy): H-H Connectivity

The COSY experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We would expect to see correlations between H-2 and the H-3 protons, and between H-4 and H-5, confirming the dihydrofuran ring fragments.

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Bonds

HSQC is a powerful experiment that maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton signal at ~6.2 ppm will show a correlation to the carbon signal at ~105.0 ppm, definitively assigning these as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Proof

Expertise & Causality: The HMBC experiment is often the final, decisive piece of evidence. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is critical for connecting disparate fragments of the molecule, particularly across quaternary carbons.

Key Expected HMBC Correlations:

  • Ring-to-Ring Connection: The most critical correlation will be from the H-2 proton on the dihydrofuran ring to the quaternary carbon C-1' of the nitrophenyl ring. This three-bond correlation provides undeniable proof of the connectivity between the two ring systems.

  • Internal Dihydrofuran Connectivity: Correlations from H-2 to C-4 and C-5 would further solidify the ring structure.

  • Internal Phenyl Ring Connectivity: Correlations from H-6' to C-2' (the carbon with the nitro group) would confirm the ortho substitution pattern.

Chemical Properties of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Nitrophenyl)-2,3-dihydrofuran is a pivotal heterocyclic building block in medicinal chemistry, distinguished by its latent reactivity. Structurally, it combines an electron-rich enol ether (the dihydrofuran ring) with an electron-withdrawing ortho-nitroaryl substituent. This unique electronic "push-pull" architecture makes it a versatile precursor for the synthesis of complex nitrogen heterocycles, particularly indoles and quinolines , via reductive cyclization cascades.

This guide provides a comprehensive analysis of its synthesis, chemical reactivity, and application in the development of bioactive scaffolds, including DNA gyrase inhibitors and platelet-activating factor (PAF) antagonists.

Structural Analysis & Electronic Properties

The molecule consists of a 2,3-dihydrofuran ring substituted at the C2 position with an o-nitrophenyl group.

  • Enol Ether Character: The C4=C5 double bond is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack and cycloadditions.

  • Ortho-Nitro Effect: The o-nitro group is the defining feature for its synthetic utility. It serves as a masked nitrogen source. Upon reduction, the resulting amine (or nitrene intermediate) can attack the adjacent dihydrofuran ring (either at C2 or C3) or the side chain, leading to ring contraction or expansion.

  • Chirality: The C2 carbon is a stereocenter. While often synthesized as a racemate, enantioselective variants are critical for biological activity, often achieved via asymmetric Heck couplings.

Synthesis: The Heck Coupling Protocol

The most authoritative and scalable method for synthesizing 2-(2-Nitrophenyl)-2,3-dihydrofuran is the Palladium-Catalyzed Heck Coupling of 2,3-dihydrofuran with 1-iodo-2-nitrobenzene. This route avoids the harsh conditions of radical cyclizations and allows for late-stage functionalization.

Mechanism of Formation
  • Oxidative Addition: Pd(0) inserts into the C-I bond of 1-iodo-2-nitrobenzene.

  • Migratory Insertion: The arylpalladium species adds to the C4=C5 double bond of 2,3-dihydrofuran. Regioselectivity is controlled by the electronic bias of the enol ether, favoring arylation at C2.

  • 
    -Hydride Elimination:  Elimination occurs away from the oxygen to re-form the double bond, yielding the 2,3-dihydrofuran product (isomerization to the 2,5-dihydrofuran is a common side reaction that must be controlled by ligand choice).
    
DOT Diagram: Synthesis Pathway

Synthesis Start 2,3-Dihydrofuran + 1-Iodo-2-nitrobenzene Inter Pd-Alkyl Intermediate Start->Inter Oxidative Addition & Insertion Cat Pd(OAc)2, PPh3 Base (KOAc) Cat->Start Catalysis Prod 2-(2-Nitrophenyl)- 2,3-dihydrofuran Inter->Prod Beta-Hydride Elimination (Major) Side 2,5-Dihydrofuran Isomer (Side Product) Inter->Side Isomerization (Minor)

Figure 1: Palladium-catalyzed Heck arylation pathway favoring the 2-aryl-2,3-dihydrofuran product.

Reactivity Profile & Divergent Transformations

The chemical value of 2-(2-Nitrophenyl)-2,3-dihydrofuran lies in its ability to undergo divergent transformations based on the reaction conditions.

Reductive Cyclization (Indole/Quinoline Synthesis)

This is the "Cadogan-Sundberg" type reactivity. Reducing the nitro group generates a reactive nitrogen species (amine or nitrene) that cyclizes onto the furan ring.

  • Pathway A (Indole Formation): Reductive contraction.[1] The nitrogen attacks the C2 position, followed by ring opening and aromatization.

  • Pathway B (Quinoline Formation): Ring expansion. Often requires specific Lewis acid additives or high-temperature nitrene generation.

Oxidative Aromatization

Treatment with oxidizing agents (e.g., DDQ or Mn(OAc)₃) converts the dihydrofuran ring into a fully aromatic furan ring, yielding 2-(2-nitrophenyl)furan.

Ring Opening / Benzannulation

Under Lewis acid catalysis (e.g., Al(OTf)₃), the dihydrofuran ring can open to form an acyclic aldehyde, which can then undergo Friedel-Crafts alkylation with indoles to form carbazole derivatives.

DOT Diagram: Divergent Reactivity

Reactivity Center 2-(2-Nitrophenyl)- 2,3-dihydrofuran Indole Indole Derivatives (Reductive Contraction) Center->Indole Pd/CO or Fe/AcOH (Nitro Reduction) Furan 2-(2-Nitrophenyl)furan (Aromatization) Center->Furan DDQ or Mn(OAc)3 (Oxidation) Carb Carbazole Scaffolds (Ring Opening/Annulation) Center->Carb Lewis Acid (Al(OTf)3) + Indole Nucleophile

Figure 2: Divergent synthetic pathways available from the core scaffold.

Experimental Protocols

Protocol 1: Synthesis via Heck Coupling

Validated for high regioselectivity toward the 2,3-dihydro isomer.[2]

Reagents:

  • 2,3-Dihydrofuran (5.0 equiv)

  • 1-Iodo-2-nitrobenzene (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Potassium Acetate (KOAc) (2.5 equiv)

  • Tetrabutylammonium Chloride (Bu₄NCl) (1.0 equiv)

  • Solvent: DMF (Degassed)

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with Pd(OAc)₂, PPh₃, KOAc, and Bu₄NCl under an argon atmosphere.

  • Addition: Add DMF, followed by 1-iodo-2-nitrobenzene and 2,3-dihydrofuran.

  • Reaction: Heat the mixture to 80 °C for 72 hours . Note: The extended time is required for conversion of the sterically hindered ortho-substituted iodide.

  • Workup: Dilute with diethyl ether, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

  • Yield: Expected yield 60–65% as a yellow oil/solid.

Validation Check:

  • ¹H NMR (CDCl₃): Look for the characteristic doublet of doublets for the methine proton at C2 (~5.8 ppm) and the vinyl protons (~6.4 ppm and 4.9 ppm). The absence of an aldehyde signal confirms the ring is intact.

Protocol 2: Reductive Cyclization to Indole

Reagents:

  • 2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv)

  • Triethyl phosphite (P(OEt)₃) (Excess, solvent/reagent)

Procedure:

  • Reaction: Dissolve the substrate in neat triethyl phosphite.

  • Heating: Heat to reflux (~160 °C) for 4–6 hours. This generates the nitrene intermediate via deoxygenation.

  • Workup: Distill off excess triethyl phosphite under vacuum.

  • Purification: Chromatography to isolate the indole derivative.

Quantitative Data Summary

Property / ParameterValue / ConditionNotes
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Physical State Yellow Oil / Low-melting SolidDepends on purity/crystallinity
Heck Reaction Yield 61%Standard optimized yield [1]
Regioselectivity >20:1 (2,3- vs 2,5-dihydro)Controlled by phosphine ligand
Key NMR Signal

5.7–5.9 ppm (C2-H)
Diagnostic for dihydrofuran ring

References

  • Palladium-catalyzed synthesis of trans-2,5-diaryltetrahydrofurans.

    • Source: Journal of Organic Chemistry, 1990, 55, 580.
    • Context: Establishes the Heck coupling protocol for 2-(2-nitrophenyl)-2,3-dihydrofuran synthesis.
  • Synthesis of Indoles by Reductive Cycliz

    • Source: ResearchGate / European Journal of Organic Chemistry.
    • Context: Describes the mechanism of converting o-nitrostyrene derivatives (analogous to the title compound) into indoles.
  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannul

    • Source: Molecules (MDPI), 2022.
    • Context: Details the ring-opening reactivity of substituted dihydrofurans for carbazole synthesis.
  • Manganese(III)

    • Source: PMC / NIH.
    • Context: Alternative radical synthesis routes for dihydrofuran scaffolds.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2,3-dihydrofuran scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its unique electronic and conformational properties make it a valuable building block in synthetic organic chemistry. The introduction of a nitrophenyl substituent, as in 2-(2-Nitrophenyl)-2,3-dihydrofuran, adds another layer of complexity and potential for diverse chemical transformations and biological interactions. The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity and spectroscopic properties.

Molecular Structure and Key Spectroscopic Features

The structural elucidation of a novel or uncharacterized compound like 2-(2-Nitrophenyl)-2,3-dihydrofuran relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment.

Molecular Structure:

Caption: Molecular structure of 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Table 1: Predicted Spectroscopic Data Summary

TechniqueKey Predicted Features
¹H NMR Aromatic protons (~7.5-8.2 ppm), Dihydrofuran protons (~3.0-6.5 ppm)
¹³C NMR Aromatic carbons (~120-150 ppm), Dihydrofuran carbons (~30-150 ppm)
IR (ATR) ~1520 & ~1340 cm⁻¹ (NO₂), ~1600 cm⁻¹ (C=C), ~1100 cm⁻¹ (C-O-C)
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 191

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Nitrophenyl)-2,3-dihydrofuran, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments would provide an unambiguous structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.[5]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Caption: General workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.15dd~8.0, 1.5Ar-H
~7.70td~8.0, 1.5Ar-H
~7.55td~8.0, 1.5Ar-H
~7.90dd~8.0, 1.5Ar-H
~6.40t~3.0O-CH=
~5.10q~3.0=C-H
~3.20m--CH₂-
~2.90m-Ar-CH-O

Interpretation:

  • Aromatic Protons (δ 7.5-8.2): The four protons on the nitrophenyl ring are expected to appear in the aromatic region of the spectrum. The ortho-nitro group will cause a significant downfield shift for the adjacent protons due to its strong electron-withdrawing nature. The splitting patterns (doublet of doublets, triplet of doublets) will be complex due to ortho and meta couplings.

  • Olefinic Protons (δ 5.10 and 6.40): The two protons on the double bond of the dihydrofuran ring will appear as distinct signals. The proton adjacent to the oxygen (O-CH=) is expected to be further downfield due to the deshielding effect of the oxygen atom.

  • Aliphatic Protons (δ 2.90 and 3.20): The methylene protons (-CH₂-) and the methine proton (Ar-CH-O) of the dihydrofuran ring will appear in the upfield region. The methine proton will likely be a multiplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~148.0Ar-C (C-NO₂)
~145.0Ar-C (C-CH)
~133.0Ar-CH
~129.0Ar-CH
~124.0Ar-CH
~122.0Ar-CH
~149.0O-C=
~100.0=C-H
~78.0Ar-C-O
~30.0-CH₂-

Interpretation:

  • Aromatic Carbons (δ 122-148): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

  • Olefinic Carbons (δ 100.0 and 149.0): The two sp² hybridized carbons of the double bond will appear in the downfield region. The carbon attached to the oxygen will be further downfield.

  • Aliphatic Carbons (δ 30.0 and 78.0): The sp³ hybridized carbons of the dihydrofuran ring will appear in the upfield region. The carbon attached to the oxygen atom will be deshielded compared to the other methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used. ATR is a convenient technique that requires minimal sample preparation.

  • Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Spectrum (Neat)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic & Olefinic
~2950-2850C-H stretchAliphatic
~1600C=C stretchAromatic & Olefinic
~1520Asymmetric NO₂ stretchNitro group
~1340Symmetric NO₂ stretchNitro group
~1100C-O-C stretchEther

Interpretation:

The IR spectrum will provide clear evidence for the key functional groups in 2-(2-Nitrophenyl)-2,3-dihydrofuran.

  • Nitro Group: The most characteristic absorptions will be the strong, sharp peaks corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the nitro group.[6] The presence of these two bands is a strong indicator of the nitro functionality.

  • Aromatic and Olefinic Groups: The C=C stretching vibrations of the aromatic ring and the dihydrofuran double bond are expected to appear around 1600 cm⁻¹. The C-H stretching vibrations for these sp² hybridized carbons will be observed above 3000 cm⁻¹.

  • Ether Linkage: A strong C-O-C stretching band, characteristic of the dihydrofuran ring, is expected around 1100 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is a standard choice for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC) for separation from any impurities.[5]

  • Ionization: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum (EI)
  • Molecular Ion (M⁺): The molecular formula of 2-(2-Nitrophenyl)-2,3-dihydrofuran is C₁₀H₉NO₃. The expected molecular weight is 191.18 g/mol . Therefore, the molecular ion peak (M⁺) is predicted to be observed at m/z = 191 .

  • Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural information. A plausible fragmentation pathway is initiated by the loss of the nitro group.

Fragmentation_Pathway M [M]⁺˙ m/z = 191 F1 [M - NO₂]⁺ m/z = 145 M->F1 - NO₂ F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - C₃H₄O

Caption: A proposed fragmentation pathway for 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Interpretation:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da). This would result in a fragment ion at m/z = 145 .

  • Further Fragmentation: The fragment at m/z = 145 could undergo further fragmentation, for example, by loss of the dihydrofuran ring elements, leading to smaller, stable aromatic cations such as the benzoyl cation at m/z = 105 .

Conclusion

The comprehensive spectroscopic analysis of 2-(2-Nitrophenyl)-2,3-dihydrofuran, employing NMR, IR, and Mass Spectrometry, provides a detailed and self-validating picture of its molecular structure. The predicted data, based on established principles and analogous compounds, offers a robust framework for the characterization of this and similar substituted dihydrofuran systems. This multi-faceted approach is indispensable in modern chemical research and drug development, ensuring the identity, purity, and structural integrity of synthesized compounds.

References

  • AVESİS. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Available from: [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0160982). Available from: [Link]

  • PubMed. Preparation of 2,3-dihydrofurans via a double allylic substitution reaction of allylic nitro compounds. Available from: [Link]

  • Wikipedia. 2,3-Dihydrofuran. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Available from: [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link]

  • ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Available from: [Link]

  • PubChem. 2,3-Dihydrofuran. Available from: [Link]

  • NIST WebBook. Furan, 2,3-dihydro-. Available from: [Link]

  • NIST WebBook. Furan, 2,3-dihydro- (IR Spectrum). Available from: [Link]

  • ResearchGate. Synthesis of 2,3-dihydrofurans. Available from: [Link]

  • Chem-Impex. 2,3-Dihydrofuran. Available from: [Link]

  • NIST WebBook. Furan, 2,3-dihydro- (Notes). Available from: [Link]

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An In-Depth Technical Guide to the Reactivity of the Nitrophenyl Group in Dihydrofuran Rings

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of a nitrophenyl group with a dihydrofuran ring creates a molecular scaffold of significant interest in medicinal chemistry and materials science. The dihydrofuran moiety, a five-membered oxygen-containing heterocycle, is a common feature in numerous natural products and biologically active compounds.[1][2] Concurrently, the nitrophenyl group serves as a versatile functional handle and a powerful modulator of electronic properties. Its strong electron-withdrawing nature profoundly influences the reactivity of the entire molecule, creating unique opportunities for synthetic transformations.[3]

This guide provides an in-depth exploration of the reactivity of this important chemical entity. It moves beyond simple reaction catalogs to explain the underlying principles governing these transformations. By understanding the causal relationships between molecular structure, electronic effects, and reaction outcomes, researchers can better design synthetic routes, predict reaction feasibility, and optimize conditions for the development of novel therapeutics and functional materials. We will delve into key reaction classes, provide validated experimental protocols, and discuss the strategic application of these reactions in drug discovery.

Core Principles: Electronic Influence and Reactivity

The reactivity of a nitrophenyl-substituted dihydrofuran is not merely the sum of its parts; it is a product of the electronic interplay between the two moieties.

  • The Dihydrofuran Ring: The endocyclic double bond of the 2,3-dihydrofuran or 2,5-dihydrofuran ring is inherently electron-rich, making it susceptible to electrophilic attack and a competent participant in cycloaddition reactions.

  • The Nitrophenyl Group: The nitro group (NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Through a combination of negative inductive (-I) and negative resonance (-M) effects, it significantly reduces electron density on the attached phenyl ring, particularly at the ortho and para positions.

When combined, the nitrophenyl group's influence extends to the dihydrofuran ring, modulating its nucleophilicity and stability. This electronic "tug-of-war" is the key to understanding the molecule's chemical behavior.

G cluster_0 Nitrophenyl-Dihydrofuran System Molecule Nitrophenyl Group (Electron Withdrawing)Dihydrofuran Ring (Electron Rich)        - Strong -I and -M effects        - Activates phenyl ring for SNAr        - Site for reduction to amine              - C=C bond is nucleophilic        - Site for hydrogenation        - Participates in cycloadditions       G cluster_methods Choice of Reagent Dictates Selectivity Start Nitrophenyl-Dihydrofuran Mechanism Reduction of Nitro Group Start->Mechanism Product Aminophenyl-Dihydrofuran Pd_C H₂, Pd/C (Reduces NO₂ and C=C) Mechanism->Pd_C Non-selective Fe_HCl Fe, HCl (Selectively reduces NO₂) Mechanism->Fe_HCl Chemoselective HCOOH HCOOH, Pd/C (Transfer Hydrogenation, Selective for NO₂) Mechanism->HCOOH Chemoselective Pd_C->Product Fe_HCl->Product HCOOH->Product

Caption: Workflow for the selective reduction of the nitro group.

Experimental Protocol: Chemoselective Reduction with Iron

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nitrophenyl-dihydrofuran substrate (1.0 eq).

  • Solvent and Reagents: Add ethanol and water (e.g., a 4:1 mixture) to dissolve the substrate, followed by ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90°C). The reaction is exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the aqueous layer. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography if necessary.

The nitro group is a powerful activating group for SNAr reactions, especially when positioned ortho or para to a suitable leaving group (e.g., a halide) on the phenyl ring. [4]The nitro group's ability to stabilize the negative charge of the intermediate Meisenheimer complex via resonance is the driving force for this reaction. This allows for the direct displacement of the leaving group by a wide range of nucleophiles.

Table 1: Common Nucleophiles and Products in SNAr Reactions

NucleophileReagent ExampleProduct Functional Group
AmineR-NH₂Secondary/Tertiary Amine
AlkoxideNaOREther
ThiolateNaSRThioether
HydroxideNaOHPhenol
Reactions Targeting the Dihydrofuran Ring

The reactivity of the dihydrofuran ring itself can be harnessed for further molecular construction.

The [4+2] Diels-Alder cycloaddition is a powerful method for forming six-membered rings with high stereocontrol. [5][6]In this context, the dihydrofuran double bond can act as the dienophile. The electron-withdrawing nitrophenyl group decreases the electron density of the double bond, making it more reactive towards electron-rich dienes in a polar or inverse-electron-demand Diels-Alder reaction. This strategy is highly effective for rapidly building molecular complexity. [7]

G Diene Electron-Rich Diene (e.g., Danishefsky's diene) TS [4+2] Transition State Diene->TS Dienophile Nitrophenyl-Dihydrofuran (Electron-Poor Dienophile) Dienophile->TS Product Polycyclic Adduct TS->Product New 6-membered ring

Caption: Diels-Alder reaction schematic.

Experimental Protocol: Diels-Alder Reaction

  • Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the nitrophenyl-dihydrofuran derivative (1.0 eq) in a dry, high-boiling solvent such as toluene or xylene.

  • Reagents: Add the electron-rich diene (1.2-2.0 eq). For less reactive systems, a Lewis acid catalyst (e.g., ZnCl₂, Et₂AlCl) may be added (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140°C).

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. If a Lewis acid was used, quench the reaction with a saturated aqueous solution of Rochelle's salt or NH₄Cl.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate. Purify the resulting cycloadduct by column chromatography on silica gel.

Selective hydrogenation of the dihydrofuran double bond to yield a nitrophenyl-substituted tetrahydrofuran can be achieved under specific conditions. [8][9]This transformation alters the geometry and flexibility of the heterocyclic ring, which can be crucial for optimizing ligand-receptor binding in drug candidates. The key challenge is to reduce the C=C bond without affecting the nitro group. Catalysts with lower activity, such as certain rhodium or ruthenium complexes, or carefully controlled conditions with Pd/C at low hydrogen pressure and temperature, can favor this outcome.

Transition Metal-Catalyzed Cross-Coupling Reactions

While the nitro group itself is not a typical coupling partner, its presence directs and influences cross-coupling strategies. Following the reduction of the nitro group to an amine, the resulting aniline can be converted to a diazonium salt and subsequently to a halide or triflate. This functional group serves as an excellent handle for a wide array of powerful palladium-catalyzed cross-coupling reactions. [10][11][12] Table 2: Cross-Coupling Strategies Post-Nitro Group Transformation

Initial GroupTransformationCoupling HandleReaction ExampleBond Formed
-NO₂Reduction → -NH₂-NH₂Buchwald-HartwigC-N
-NO₂Reduction → Diazotization → Sandmeyer-Br, -ClSuzuki, Heck, SonogashiraC-C
-NO₂Reduction → Diazotization → Schiemann-FSuzuki, HeckC-C

Applications in Drug Discovery

The synthetic versatility of nitrophenyl-dihydrofurans makes them valuable starting points for the synthesis of complex molecules with diverse biological activities. The nitro group is often present in initial screening compounds due to its contribution to antimicrobial or antiparasitic activity. [3][13][14]Subsequently, the transformations described above are used to build libraries of analogues for structure-activity relationship (SAR) studies.

For example, the reduction of the nitro group to an amine, followed by acylation, can be used to introduce a variety of side chains, probing the steric and electronic requirements of a biological target. Similarly, using the dihydrofuran ring in a Diels-Alder reaction allows for the rapid construction of rigid, polycyclic scaffolds that explore different regions of chemical space. Many compounds containing the furan or dihydrofuran nucleus have shown potential as anticancer agents. [1][15]

Conclusion

The reactivity of the nitrophenyl group in dihydrofuran rings is a rich and multifaceted field, driven by the powerful electron-withdrawing nature of the nitro moiety. This influence activates the aromatic ring for nucleophilic substitution while simultaneously modulating the reactivity of the dihydrofuran double bond. The nitro group itself serves as a supremely versatile functional handle, most notably through its reduction to an aniline, which opens the door to a vast array of subsequent functionalization and cross-coupling reactions. By understanding and strategically applying these principles, chemists in research and drug development can efficiently construct complex molecular architectures and accelerate the discovery of new chemical entities with therapeutic potential.

References

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PMC.
  • Catalytic hydrogenation of nitrophenol. Google Patents.
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  • Synthesis and nucleophilic substitution reactions of 3,4-dinitrofuroxan. ResearchGate.
  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. ResearchGate.
  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and... PMC.
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  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
  • Process for the reduction of nitro derivatives to amines. Google Patents.
  • A Comparative Analysis of the Biological Activities of Furan and Pyran Derivatives. BenchChem.
  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. SpringerLink.
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC.
  • Nucleophilic Substitution Reaction of p–Nitrophenyl Benzoate with Salicylic Hydoxamate Ion in Presence of. Rasayan Journal of Chemistry.
  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. ResearchGate.
  • Dihydrofuran ring opening in the reactions of 2,3- dihydrofuro[3,2- c ]coumarin-3-one with arylhydrazines. ResearchGate.
  • Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. Sciforum.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical and Bio-Medical Science.
  • Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.
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  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards. Semantic Scholar.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
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A Comprehensive Technical Guide to the Stereoisomers of 2-(2-Nitrophenyl)-2,3-dihydrofuran: Analysis, Separation, and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the stereochemical properties of 2-(2-Nitrophenyl)-2,3-dihydrofuran, a heterocyclic compound with significant potential in medicinal chemistry. The presence of a single chiral center at the C2 position of the dihydrofuran ring gives rise to a pair of enantiomers, the differential biological activities of which are of paramount importance in drug development. This document details the structural analysis of these stereoisomers, presents validated protocols for their analytical and preparative-scale separation using chiral chromatography, and describes definitive methods for the determination of their absolute configuration. Furthermore, it discusses the profound implications of stereoisomerism on pharmacokinetic and pharmacodynamic profiles, underscoring the critical need for stereospecific analysis as mandated by global regulatory agencies. This guide is intended for researchers, chemists, and drug development professionals dedicated to advancing chiral compounds from discovery to clinical application.

The Imperative of Stereochemistry in Modern Drug Development

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its interaction with the chiral environment of a biological system.[1][2] Molecules that are non-superimposable mirror images of each other are known as enantiomers.[3] While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point), they can exhibit vastly different pharmacological and toxicological profiles in the body.[2][4] This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions.[5]

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, contribute to side effects, or even be toxic.[4][6] The infamous case of thalidomide, where the (R)-enantiomer is sedative while the (S)-enantiomer is teratogenic, serves as a stark reminder of the critical importance of stereochemical purity.[6]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines. These mandates require developers of new chiral drugs to characterize the individual stereoisomers and justify the decision to market a single enantiomer or a racemic (1:1) mixture.[7][8][9][10] This regulatory landscape necessitates robust, validated methods for the separation and analysis of stereoisomers early in the drug development process.[11]

Molecular Analysis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

The subject of this guide, 2-(2-Nitrophenyl)-2,3-dihydrofuran, possesses a molecular structure with a single stereogenic center, making it a classic example of a chiral compound existing as a pair of enantiomers.

2.1. Identification of the Chiral Center

A chiral center is typically a carbon atom bonded to four different substituent groups. In the 2-(2-Nitrophenyl)-2,3-dihydrofuran molecule, the carbon atom at the C2 position of the dihydrofuran ring is bonded to:

  • A hydrogen atom (-H)

  • The 2-Nitrophenyl group

  • The oxygen atom (O1) of the furan ring

  • The methylene group (C3) of the furan ring

Since all four groups are distinct, the C2 carbon is a chiral center. This gives rise to two possible spatial arrangements, which are non-superimposable mirror images: the (R)- and (S)-enantiomers.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer title Figure 1: Enantiomers of 2-(2-Nitrophenyl)-2,3-dihydrofuran R_C2 C R_H H R_C2->R_H Back R_PhNO2 Ar R_C2->R_PhNO2 Front R_O1 O R_C2->R_O1 R_C3 CH₂ R_C2->R_C3 R_C5 CH R_C4 CH R_C3->R_C4 R_ringO O R_C4->R_C5 R_C5->R_ringO mirror S_C2 C S_H H S_C2->S_H Back S_PhNO2 Ar S_C2->S_PhNO2 Front S_O1 O S_C2->S_O1 S_C3 CH₂ S_C2->S_C3 S_C5 CH S_C4 CH S_C3->S_C4 S_ringO O S_C4->S_C5 S_C5->S_ringO legend Ar = 2-Nitrophenyl G cluster_screening Phase 1: Primary Screening cluster_optimization Phase 2: Method Optimization start Start: Racemic Mixture of Compound screen_hplc Screen HPLC (2-4 CSPs, 2-3 Mobile Phases) start->screen_hplc screen_sfc Screen SFC (2-4 CSPs, 2-3 Co-solvents) start->screen_sfc eval eval screen_hplc->eval screen_sfc->eval opt_mobile Adjust Mobile Phase (% Modifier, Additives) opt_temp Adjust Temperature opt_mobile->opt_temp opt_flow Adjust Flow Rate opt_temp->opt_flow final_eval Resolution > 1.5? opt_flow->final_eval validated Validated Analytical Method final_eval->validated Yes re_screen Return to Screening (Select different CSPs/Solvents) final_eval->re_screen No re_screen->screen_hplc eval->opt_mobile Partial or No Separation G cluster_body Biological System (Chiral Environment) start Administered Racemic Drug ((R)- and (S)-enantiomers) R_enantiomer (R)-Enantiomer start->R_enantiomer S_enantiomer (S)-Enantiomer start->S_enantiomer R_target High Affinity for Therapeutic Target R_enantiomer->R_target R_metabolism Slow Metabolism R_enantiomer->R_metabolism R_effect Desired Therapeutic Effect R_target->R_effect S_target Low Affinity for Therapeutic Target S_enantiomer->S_target S_metabolism Rapid Metabolism to Inactive/Toxic Metabolite S_enantiomer->S_metabolism S_effect Side Effects or No Effect S_metabolism->S_effect

Sources

An In-depth Technical Guide to 2-(2-Nitrophenyl)-2,3-dihydrofuran: Synthesis, Spectroscopic Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(2-Nitrophenyl)-2,3-dihydrofuran, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively available in public literature, this document outlines the standard analytical protocols, predicted spectroscopic data based on structurally related compounds, and probable synthetic routes.

Introduction to 2-Aryl-2,3-dihydrofurans

The 2,3-dihydrofuran moiety is a five-membered heterocyclic ether with a single double bond, making it a key structural motif in various natural products and pharmacologically active compounds. The introduction of an aryl substituent at the 2-position, particularly a nitrophenyl group, can significantly influence the molecule's chemical properties, reactivity, and biological activity. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets or influencing its reactivity in further chemical transformations.

Systematic IUPAC Name: 2-(2-Nitrophenyl)-2,3-dihydrofuran

CAS Number: Not assigned (as of the latest data available).

Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

The most established and versatile method for the synthesis of 2-aryl-2,3-dihydrofurans is the Palladium-catalyzed Heck arylation of 2,3-dihydrofuran.[1][2][3] This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.

Proposed Synthetic Workflow: Heck Arylation

A proposed workflow for the synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran is depicted below. This process involves the reaction of 2,3-dihydrofuran with 1-iodo-2-nitrobenzene.

Synthesis_Workflow Reactant1 2,3-Dihydrofuran Reaction Heck Reaction Reactant1->Reaction Reactant2 1-Iodo-2-nitrobenzene Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Nitrophenyl)-2,3-dihydrofuran Purification->Product

Caption: General workflow for the synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran via Heck arylation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the Heck arylation of 2,3-dihydrofuran.[1]

Materials:

  • 2,3-Dihydrofuran

  • 1-Iodo-2-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%).

  • Add anhydrous acetonitrile (e.g., 10 mL) and stir for 5 minutes.

  • Add 1-iodo-2-nitrobenzene (e.g., 1.0 mmol), followed by 2,3-dihydrofuran (e.g., 2.0 mmol, 2 equivalents).

  • Finally, add triethylamine (e.g., 1.5 mmol, 1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(2-nitrophenyl)-2,3-dihydrofuran.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following tables summarize the expected NMR spectroscopic data for 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAromatic-H (ortho to NO₂)
~7.5-7.7m2HAromatic-H
~7.3-7.5m1HAromatic-H
~6.4dd1HH-5 (vinylic)
~5.5t1HH-2 (benzylic)
~4.9dd1HH-4 (vinylic)
~2.8-3.0m2HH-3 (allylic)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~150Aromatic-C (ipso to NO₂)
~145C-5 (vinylic)
~140Aromatic-C (ipso to dihydrofuran)
~133Aromatic-CH
~129Aromatic-CH
~128Aromatic-CH
~124Aromatic-CH
~100C-4 (vinylic)
~85C-2 (benzylic)
~30C-3 (allylic)
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1650MediumC=C stretch (dihydrofuran)
~1520StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1250StrongC-O-C stretch (ether)
~750StrongAromatic C-H bend (ortho-disubstituted)
Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 191.06. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the dihydrofuran ring.

Potential Applications in Drug Development

The 2-(2-Nitrophenyl)-2,3-dihydrofuran scaffold holds promise for applications in drug discovery and development.

  • Antimicrobial Agents: Nitroaromatic compounds, including nitrofurans, are known for their broad-spectrum antimicrobial activity. The nitro group can be bioreduced in microbial cells to form reactive intermediates that damage cellular macromolecules.

  • Anticancer Agents: The nitrophenyl moiety can also be a key pharmacophore in the design of anticancer agents, particularly those targeting hypoxic tumor cells where nitroreductase activity is often upregulated.

  • Enzyme Inhibitors: The dihydrofuran ring and the nitrophenyl group can be functionalized to design specific inhibitors for various enzymes involved in disease pathways.

Conclusion

This technical guide provides a foundational understanding of 2-(2-Nitrophenyl)-2,3-dihydrofuran. While direct experimental data is limited, the presented information on its synthesis and predicted spectroscopic properties, based on well-established chemical principles and data from analogous compounds, serves as a valuable resource for researchers. The unique combination of the dihydrofuran and nitrophenyl moieties makes this compound an interesting target for further investigation in the fields of synthetic chemistry, medicinal chemistry, and materials science.

References

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Available from: [Link]

  • Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium catalyzed Heck arylation of 2,3-dihydrofuran—effect of the palladium precursor. Molecules, 19(6), 8402-8413. Available from: [Link]

  • Dalton Transactions. Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts. Available from: [Link]

  • Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium catalyzed heck arylation of 2,3-dihydrofuran-effect of the palladium precursor. Molecules (Basel, Switzerland), 19(6), 8402–8413. Available from: [Link]

Sources

The Chemistry of 2-Substituted-2,3-Dihydrofurans: A Synthetic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic and structural features make it a versatile building block in organic synthesis. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of 2-substituted-2,3-dihydrofurans, offering insights into the mechanistic underpinnings of key transformations and their practical utility in the development of complex molecules.

Part 1: The Synthetic Landscape: Accessing the 2,3-Dihydrofuran Core

The construction of the 2,3-dihydrofuran ring system has been the subject of extensive research, leading to a diverse toolbox of synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the required stereochemical outcome.

Cycloaddition Reactions: A Convergent Approach

Cycloaddition reactions represent a powerful and atom-economical strategy for the rapid assembly of the 2,3-dihydrofuran core. These reactions typically involve the formal [3+2] or [4+1] annulation of appropriate precursors.

A notable example is the palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters.[3] This method provides access to highly functionalized 2,3-dihydrofurans bearing an exocyclic double bond. The choice of a chiral ferrocene/benzimidazole-based P,N-ligand is crucial for achieving high enantioselectivity.[3] The palladium catalyst, in conjunction with the chiral ligand, orchestrates the enantioselective formation of the five-membered ring.

Experimental Protocol: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition

  • Step 1: Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ (2 mol%) and the chiral P,N-ligand (2.2 mol%) are dissolved in anhydrous, degassed toluene. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Step 2: Reaction Assembly: To the catalyst solution, the β-ketoester (1.0 equiv) and the propargylic ester (1.2 equiv) are added sequentially.

  • Step 3: Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Step 4: Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrofuran derivative.

Another powerful cycloaddition strategy is the [4+1] annulation of enones with diazo compounds, catalyzed by a planar-chiral bipyridine ligand in the presence of a copper catalyst.[3] This approach allows for the diastereo- and enantioselective synthesis of highly substituted 2,3-dihydrofurans. The Lewis acidic copper catalyst activates the enone, while the chiral ligand controls the facial selectivity of the nucleophilic attack by the diazo compound.

Diagram: Catalytic Cycle of a [4+1] Cycloaddition

G Catalyst Cu(I)-Chiral Ligand Intermediate1 Copper Enolate Catalyst->Intermediate1 Coordination Intermediate2 Metallocarbenoid Catalyst->Intermediate2 Enone Enone Substrate Enone->Intermediate1 Diazo Diazo Compound Diazo->Intermediate2 N₂ Extrusion Intermediate3 Ylide Intermediate Intermediate1->Intermediate3 Intermediate2->Intermediate3 Nucleophilic Attack Product 2,3-Dihydrofuran Intermediate3->Product [4+1] Cyclization Catalyst_regen Cu(I)-Chiral Ligand Product->Catalyst_regen Release G DHF 2,3-Dihydrofuran Electrophilic_Addition Electrophilic Addition (e.g., Bromination) DHF->Electrophilic_Addition Double Bond Cycloaddition Cycloaddition (e.g., Diels-Alder) DHF->Cycloaddition Double Bond Lithiation Lithiation at C2 DHF->Lithiation C-H Activation Ring_Opening Ring Opening Electrophilic_Addition->Ring_Opening Rearrangement

Caption: Key reaction pathways of the 2,3-dihydrofuran scaffold.

Reactions Involving the Acetal Moiety: Lithiation and Ring Opening

The C2 position of 2,3-dihydrofuran can be deprotonated with a strong base like butyllithium to form a 2-lithio derivative. [4]This organolithium intermediate is a versatile nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents at the 2-position.

Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to synthesize 1-hydroxycarbazole-2-carboxylates. [5]This reaction proceeds in high yield and highlights the utility of the dihydrofuran ring as a masked carbonyl equivalent.

Part 3: Applications in Natural Product Synthesis and Medicinal Chemistry

The 2,3-dihydrofuran motif is a cornerstone of many biologically active natural products. [6]For example, the 2,3-dihydrobenzofuran skeleton is found in compounds with anti-tumor, anti-inflammatory, and antifungal properties. [1]The synthetic methods described herein provide crucial tools for the total synthesis of these complex molecules and for the generation of novel analogs with improved therapeutic properties.

The versatility of the 2,3-dihydrofuran ring system also makes it an attractive scaffold for the development of new pharmaceutical agents. [7]Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.

Conclusion

The synthesis and reactivity of 2-substituted-2,3-dihydrofurans represent a vibrant and evolving area of organic chemistry. The development of novel catalytic systems, particularly those enabling asymmetric transformations, has significantly expanded our ability to access these important heterocyclic building blocks with high levels of efficiency and stereocontrol. The rich and diverse reactivity of the 2,3-dihydrofuran core ensures its continued importance as a versatile platform for the synthesis of complex molecules with significant biological and medicinal applications.

References

  • Asymmetric organocatalytic domino type Michael-SN2 reactions give access to enantiomerically enriched dihydrofuran derivatives that can be used as valuable chiral building blocks. New Journal of Chemistry.
  • Asymmetric Synthesis of 2,3-Dihydrofurans via Squaramide Catalyzed Michael-Alkylation Reaction. Bentham Science Publisher.
  • Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed.
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. MDPI.
  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
  • Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Royal Society of Chemistry.
  • 2,3-Dihydrofuran is a versatile organic compound recognized for its unique structure and reactivity, making it an essential building block in various chemical syntheses. Chem-Impex.
  • Some examples of 2,3‐dihydrobenzofuran natural products.
  • An unexpected 2,3-dihydrofuran derivative ring opening initiated by electrophilic bromination: scope and mechanistic study. PubMed.
  • 2,3-Dihydrofuran. Wikipedia.
  • Synthesis of Dihydrofurans Substituted in the 2‐Position.
  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI.

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Methodological & Application

Enantioselective Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran: An Organocatalytic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral 2,3-dihydrofurans are pivotal structural motifs present in a myriad of biologically active natural products and pharmaceutical agents. Their stereochemical configuration is often crucial for their biological function, making the development of efficient enantioselective synthetic methods a significant focus in medicinal and organic chemistry. This application note provides a detailed protocol for the enantioselective synthesis of 2-(2-nitrophenyl)-2,3-dihydrofuran, a valuable chiral building block, utilizing a bifunctional organocatalytic domino Michael-SN2 reaction. This approach offers high enantioselectivity under mild reaction conditions.

The core of this strategy lies in the reaction between a β-dicarbonyl compound and an α-bromonitroalkene, catalyzed by a quinine-derived squaramide organocatalyst.[1][2][3] This bifunctional catalyst, possessing both a hydrogen-bond donating squaramide moiety and a basic tertiary amine, effectively activates the reactants and controls the stereochemical outcome of the reaction.

Reaction Principle and Mechanism

The enantioselective synthesis of the 2,3-dihydrofuran core is achieved through a domino reaction sequence initiated by a Michael addition, followed by an intramolecular SN2 cyclization. The bifunctional organocatalyst plays a crucial role in this process. The squaramide group activates the β-dicarbonyl compound through hydrogen bonding, increasing its nucleophilicity. Simultaneously, the tertiary amine moiety of the catalyst deprotonates the β-dicarbonyl compound, facilitating its addition to the α-bromonitroalkene (Michael acceptor). The catalyst's chiral scaffold directs the approach of the nucleophile, leading to the formation of a stereodefined intermediate. Subsequent intramolecular SN2 displacement of the bromide by the enolate intermediate furnishes the desired enantioenriched 2,3-dihydrofuran.

Reaction_Mechanism cluster_0 Catalytic Cycle Reactants β-Dicarbonyl + α-Bromonitroalkene Activated_Complex Ternary Complex (Catalyst-Reactants) Reactants->Activated_Complex H-bonding & deprotonation Catalyst_Activation Bifunctional Organocatalyst (Quinine-Squaramide) Catalyst_Activation->Activated_Complex Michael_Addition Enantioselective Michael Addition Activated_Complex->Michael_Addition Intermediate Chiral Intermediate Michael_Addition->Intermediate SN2_Cyclization Intramolecular SN2 Cyclization Intermediate->SN2_Cyclization Product_Release Product Release & Catalyst Regeneration SN2_Cyclization->Product_Release Product_Release->Catalyst_Activation Regeneration Product Enantioenriched 2,3-Dihydrofuran Product_Release->Product

Figure 1: Proposed catalytic cycle for the enantioselective synthesis of 2,3-dihydrofurans.

Experimental Protocol

This protocol is adapted from established procedures for the enantioselective synthesis of related 2,3-dihydrofurans.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,3-Cyclohexanedione≥98%Commercially Available
(Z)-1-(2-bromo-2-nitrovinyl)-2-nitrobenzene-Synthesized*
Quinine-derived squaramide catalyst-Commercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetateHPLC gradeCommercially Available
n-HexaneHPLC gradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

*The synthesis of (Z)-1-(2-bromo-2-nitrovinyl)-2-nitrobenzene can be achieved via standard procedures from 2-nitrobenzaldehyde and bromonitromethane.

Equipment:

  • Standard laboratory glassware (round-bottom flasks, stir bars, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Flash chromatography system

  • Chiral High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow:

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants and Catalyst Solution Start->Reagent_Prep Reaction_Setup Set up Reaction Flask under Inert Atmosphere Reagent_Prep->Reaction_Setup Addition Add 1,3-Cyclohexanedione, α-Bromonitroalkene, Catalyst, and Base to Solvent Reaction_Setup->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor Reaction by TLC/GC-MS Stirring->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Upon Completion Purification Purify by Flash Column Chromatography Workup->Purification Analysis Analyze by NMR, HRMS, and Chiral HPLC Purification->Analysis End End Analysis->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (0.10 mmol, 1.0 equiv.).

  • Reagent Addition: Add the quinine-derived squaramide organocatalyst (0.01 mmol, 10 mol%).

  • Dissolution: Add anhydrous dichloromethane (DCM, 2.0 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reactants: To the stirred solution, add (Z)-1-(2-bromo-2-nitrovinyl)-2-nitrobenzene (0.12 mmol, 1.2 equiv.) followed by cesium carbonate (Cs₂CO₃) (0.15 mmol, 1.5 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-6 hours.[1]

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the pure 2-(2-nitrophenyl)-2,3-dihydrofuran derivative.

  • Analysis: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Expected Results:

Based on analogous reactions reported in the literature, this protocol is expected to yield the desired product in good to excellent yields (typically >80%) and high enantioselectivities (often >90% ee).[1][2][3]

ParameterExpected Value
Yield80-95%
Enantiomeric Excess (ee)90-97%
Reaction Time1-6 hours
TemperatureRoom Temperature

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. Increasing the amount of the α-bromonitroalkene or the base may improve the yield.

  • Low Enantioselectivity: The choice of solvent can significantly impact enantioselectivity. Screening other solvents such as chloroform or toluene may be beneficial. The catalyst loading can also be optimized; in some cases, a higher catalyst loading may improve the ee.

  • Incomplete Reaction: If the reaction does not go to completion, gentle heating (e.g., to 40 °C) may be required, although this might slightly decrease the enantioselectivity.

Conclusion

This application note details a robust and highly efficient organocatalytic protocol for the enantioselective synthesis of 2-(2-nitrophenyl)-2,3-dihydrofuran. The use of a bifunctional quinine-derived squaramide catalyst allows for excellent stereocontrol under mild reaction conditions, providing a practical route to this valuable chiral building block for applications in drug discovery and development.

References

  • Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. New Journal of Chemistry, 2021, 45(47), 22263-22269. [Link]

  • Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. Chemistry – A European Journal, 2019, 25(35), 8163-8168. [Link]

  • Asymmetric Synthesis of Enantioenriched 2-Aryl-2,3-Dihydrobenzofurans by a Lewis Acid Catalyzed Cyclopropanation/Intramolecular Rearrangement Sequence. Angewandte Chemie International Edition, 2019, 58(38), 13427-13432. [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. ResearchGate, 2021. [Link]

  • Catalytic Asymmetric Domino Michael Addition−Alkylation Reaction: Enantioselective Synthesis of Dihydrofurans. Organic Letters, 2010, 12(24), 5644-5647. [Link]

  • Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 2024, 89(17), 11796-11801. [Link]

  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Synthesis of Chiral 2,3-Dihydrofurans via One-pot Pd-Catalyzed Asymmetric Allylic Cycloaddition and retro-Dieckmann Fragmentation Cascade. The Journal of Organic Chemistry, 2023, 88(18), 12100-12104. [Link]

  • Asymmetric Synthesis of 2,3-Dihydrofurans via Squaramide Catalyzed Michael-Alkylation Reaction. Letters in Organic Chemistry, 2022, 19(10), 913-917. [Link]

  • Route to Chiral Tetrahydrofuran Acetals via Pd-Catalyzed Asymmetric Allylic Cycloaddition of Vinyl Epoxides with β-Keto Enol Ethers. ResearchGate, 2021. [Link]

  • An Organocatalytic Approach to 2-Hydroxyalkyl- and 2-Aminoalkyl Furanes. Journal of the American Chemical Society, 2010, 132(49), 17402-17405. [Link]

  • Asymmetric Synthesis of 2,3-Dihydrofurans by Reaction of Rhodium-Stabilized Vinylcarbenoids with Vinyl Ethers. The Journal of Organic Chemistry, 1998, 63(8), 2641-2645. [Link]

  • Asymmetric Synthesis of 2,3-Dihydrofurans via Squaramide Catalyzed Michael-Alkylation Reaction. Bentham Science Publishers. [Link]

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Application Notes and Protocols for the Organocatalyzed Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Dihydrofurans and the Rise of Organocatalysis

The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmaceuticals. Its inherent chemical functionalities allow for a wide range of synthetic transformations, making it a valuable building block in medicinal chemistry and drug development. Traditionally, the synthesis of these structures has relied on metal-catalyzed reactions. However, the field of organocatalysis has emerged as a powerful and sustainable alternative, offering milder reaction conditions, reduced metal contamination, and often complementary stereoselectivities. This guide provides a detailed protocol for the synthesis of 2-(2-nitrophenyl)-2,3-dihydrofuran, a potentially valuable intermediate for further functionalization, via an organocatalyzed domino Michael-SN2 reaction.

Mechanistic Insights: A Bifunctional Approach to Asymmetric Induction

The cornerstone of this synthetic strategy is the use of a bifunctional organocatalyst, typically a quinine-derived squaramide. These catalysts possess both a Brønsted base (the tertiary amine of the quinine moiety) and a hydrogen-bond donor (the squaramide group). This dual functionality allows for the simultaneous activation of both the nucleophile and the electrophile, leading to a highly organized transition state and, consequently, excellent control over the stereochemical outcome of the reaction.

The proposed catalytic cycle for the formation of 2-(2-nitrophenyl)-2,3-dihydrofuran is depicted below. The reaction initiates with the deprotonation of a 1,3-dicarbonyl compound by the basic amine of the catalyst, forming a chiral enolate. Concurrently, the squaramide moiety activates the α-bromonitroalkene, in this case, (Z)-1-(2-bromo-2-nitrovinyl)-2-nitrobenzene, through hydrogen bonding. This dual activation facilitates a stereoselective Michael addition. The resulting intermediate then undergoes an intramolecular SN2 reaction, displacing the bromide and forming the 2,3-dihydrofuran ring. The catalyst is then regenerated, ready to enter the next catalytic cycle.

Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Product Catalyst Catalyst Enolate_Complex Chiral Enolate Catalyst Complex Catalyst->Enolate_Complex + 1,3-Dicarbonyl Michael_Adduct Michael Adduct Intermediate Enolate_Complex->Michael_Adduct + (Z)-1-(2-bromo-2-nitrovinyl) -2-nitrobenzene Product_Release Product Release & Catalyst Regeneration Michael_Adduct->Product_Release Intramolecular SN2 Cyclization Product_Release->Catalyst Product 2-(2-Nitrophenyl) -2,3-dihydrofuran Product_Release->Product Reactant1 1,3-Dicarbonyl Compound Reactant1->Enolate_Complex Reactant2 (Z)-1-(2-bromo-2-nitrovinyl) -2-nitrobenzene Reactant2->Michael_Adduct

Figure 1: Proposed catalytic cycle for the organocatalyzed synthesis of 2-(2-nitrophenyl)-2,3-dihydrofuran.

Experimental Protocol: A Step-by-Step Guide

This protocol details a representative procedure for the synthesis of a 2-(2-nitrophenyl)-2,3-dihydrofuran derivative using a bifunctional quinine-squaramide organocatalyst.[1][2][3]

Materials:

  • (Z)-1-(2-bromo-2-nitrovinyl)-2-nitrobenzene (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Quinine-derived squaramide catalyst (e.g., tert-butyl squaramide quinine) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the quinine-derived squaramide catalyst (10 mol%) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagents: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5 minutes.

  • Addition of Reactants: To the stirring suspension, add acetylacetone (1.2 equiv) followed by (Z)-1-(2-bromo-2-nitrovinyl)-2-nitrobenzene (1.0 equiv).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).[2]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(2-nitrophenyl)-2,3-dihydrofuran derivative.

Data Summary: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the organocatalyzed synthesis of substituted 2,3-dihydrofurans based on literature precedents.[1][4][5]

EntryCatalyst Loading (mol%)Substrate (1,3-Dicarbonyl)SolventTime (h)Yield (%)Enantiomeric Excess (% ee)
110AcetylacetoneToluene1.59597
210Cyclohexane-1,3-dioneToluene49294
310DibenzoylmethaneChloroform68890
45Ethyl acetoacetateDichloromethane128592

Note: Yields and enantioselectivities are highly dependent on the specific substrates and catalyst used. The data presented here are representative examples from related syntheses.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Catalyst Quality: The purity of the organocatalyst is crucial for achieving high enantioselectivity.

  • Base Selection: While cesium carbonate is commonly used, other inorganic or organic bases can be explored to optimize the reaction.

  • Solvent Effects: The choice of solvent can significantly impact reaction time and stereoselectivity. Toluene, chloroform, and dichloromethane are common choices.

  • Substrate Scope: The reaction is generally tolerant of a wide range of substituents on both the α-bromonitroalkene and the 1,3-dicarbonyl compound.[4][5]

Conclusion and Future Outlook

The organocatalyzed synthesis of 2-(2-nitrophenyl)-2,3-dihydrofuran represents a modern, efficient, and stereoselective approach to this valuable heterocyclic scaffold. The use of bifunctional organocatalysts allows for excellent control over the reaction, providing access to enantioenriched products under mild conditions. Further exploration of catalyst design and substrate scope will undoubtedly expand the utility of this methodology in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Available from: [Link]

  • PubMed. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Available from: [Link]

  • Middle East Technical University Open Access. ASYMMETRIC SYNTHESIS OF 2,3-DIHYDROFURANS WITH BIFUNCTIONAL QUININE / SQUARAMIDE ORGANOCATALYSTS. Available from: [Link]

  • Royal Society of Chemistry. Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Available from: [Link]

  • Bentham Science. Asymmetric Synthesis of 2,3-Dihydrofurans via Squaramide Catalyzed Michael-Alkylation Reaction. Available from: [Link]

  • Organic Syntheses. 2-phenyl-2,3-dihydrofuran. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Available from: [Link]

  • Organic Chemistry Portal. Organocatalytic Enantioselective [1 + 4] Annulation of Morita-Baylis-Hillman Carbonates with Electron-Deficient Olefins: Access to Chiral 2,3-Dihydrofuran Derivatives. Available from: [Link]

  • ResearchGate. Efficient Formation of 2,3-Dihydrofurans via Iron-Catalyzed Cycloisomerization of α-Allenols. Available from: [Link]

  • ACS Publications. Organocatalytic Asymmetric Approach to γ,δ-Functionalization of 3-Cyano-4-styrylcoumarins via Bifunctional Catalysis. Available from: [Link]

  • Google Patents. US5536851A - Preparation of 2,3-dihydrofurans.
  • Bentham Science. Asymmetric Synthesis of 2,3-Dihydrofurans via Squaramide Catalyzed Michael-Alkylation Reaction. Available from: [Link]

  • MDPI. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Available from: [Link]

  • MDPI. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Available from: [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Available from: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aryl-2,3-Dihydrofurans

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Aryl-2,3-Dihydrofurans and the Power of Palladium Catalysis

The 2-aryl-2,3-dihydrofuran scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its prevalence underscores the importance of developing efficient and modular synthetic methods for its construction. Palladium catalysis has emerged as a powerful tool in modern organic synthesis, offering a versatile and reliable platform for the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed guide to the palladium-catalyzed synthesis of 2-aryl-2,3-dihydrofurans, focusing on two prominent and effective strategies: the Heck arylation of 2,3-dihydrofuran and the intramolecular oxyarylation of unsaturated alcohols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their own work.

Synthetic Strategies: Two Convergent Pathways to a Privileged Scaffold

The synthesis of 2-aryl-2,3-dihydrofurans can be broadly approached from two distinct retrosynthetic perspectives, both of which are enabled by palladium catalysis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.

The Heck Arylation of 2,3-Dihydrofuran: A Direct C-C Bond Formation Approach

The Heck reaction is a cornerstone of palladium catalysis, enabling the coupling of unsaturated compounds with aryl or vinyl halides.[1][2] In the context of our target molecule, this translates to the direct arylation of 2,3-dihydrofuran. This method is particularly attractive due to the commercial availability of the parent heterocycle and a wide variety of aryl halides.

A critical aspect of this reaction is regioselectivity. The arylation of 2,3-dihydrofuran can, in principle, yield three different products: the desired 2-aryl-2,3-dihydrofuran, its regioisomer 2-aryl-2,5-dihydrofuran, and a product resulting from double bond migration.[3] The outcome is highly dependent on the choice of palladium precursor, ligands, and reaction conditions. For instance, the use of neopentyl phosphine ligands has been shown to influence the product distribution.[4]

The general transformation is as follows:

Where Ar-X can be an aryl iodide, bromide, or triflate.

Intramolecular Oxyarylation: A C-O Bond Formation Strategy for Substituted Dihydrofurans

An alternative and powerful strategy involves the intramolecular cyclization of a substrate containing both an aryl halide and a suitably positioned alcohol. This approach, often referred to as an intramolecular C-O bond formation or oxyarylation, is particularly useful for the synthesis of more complex and highly substituted 2-aryl-2,3-dihydrofurans.[5][6]

This method typically involves the reaction of an unsaturated alcohol, such as an α-allyl-β-ketoester, with an aryl halide in the presence of a palladium catalyst and a base.[5][6] The reaction proceeds via an initial oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination to the alkene, intramolecular oxypalladation, and finally reductive elimination to furnish the dihydrofuran ring and regenerate the active catalyst. This strategy offers excellent control over the substitution pattern of the final product, as the connectivity is predetermined in the linear precursor.

Mechanistic Insights: Understanding the Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The two primary strategies for the synthesis of 2-aryl-2,3-dihydrofurans proceed through distinct, yet related, palladium catalytic cycles.

The Heck Arylation Catalytic Cycle

The Heck reaction typically proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

Heck_Cycle cluster_products Products Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-X(L)_n Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B [Ar-Pd(II)(alkene)(L)_n]^+X^- PdII_A->PdII_B Coordination (Dihydrofuran) PdII_C R-Pd(II)-X(L)_n PdII_B->PdII_C Carbopalladation (Migratory Insertion) PdII_C->Pd0 β-Hydride Elimination & Reductive Elimination (Base, -HX) Product 2-Aryl-2,3-dihydrofuran PdII_C->Product

Figure 1: Catalytic cycle for the Heck arylation of 2,3-dihydrofuran.

The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. The resulting Pd(II) species then coordinates to the double bond of 2,3-dihydrofuran. This is followed by a migratory insertion (carbopalladation) step, which forms a new carbon-carbon bond. Finally, β-hydride elimination and subsequent reductive elimination regenerate the Pd(0) catalyst and release the arylated dihydrofuran product.

The Intramolecular Oxyarylation Catalytic Cycle

The intramolecular oxyarylation follows a similar initial oxidative addition step, but the key bond-forming event is an intramolecular attack of the tethered alcohol onto the coordinated alkene.

Oxyarylation_Cycle cluster_products Product Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-X(L)_n Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B [Ar-Pd(II)(alkene-OH)(L)_n]^+X^- PdII_A->PdII_B Coordination (Unsaturated Alcohol) PdII_C Cyclized Pd(II) Intermediate PdII_B->PdII_C Intramolecular Oxypalladation PdII_C->Pd0 Reductive Elimination Product 2-Aryl-2,3-dihydrofuran PdII_C->Product

Figure 2: Catalytic cycle for the intramolecular oxyarylation of an unsaturated alcohol.

After oxidative addition and coordination of the palladium to the alkene, the tethered hydroxyl group attacks the double bond in an intramolecular fashion (oxypalladation). This forms the dihydrofuran ring and a new carbon-palladium bond. The cycle is completed by reductive elimination, which forms the C-H bond at the 3-position and regenerates the active Pd(0) catalyst.

Application Note & Protocol: Heck Arylation of 2,3-Dihydrofuran with Iodobenzene

This protocol describes a representative procedure for the synthesis of 2-phenyl-2,3-dihydrofuran via the Heck arylation of 2,3-dihydrofuran with iodobenzene.[1][3][7]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • 2,3-Dihydrofuran

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.0356 mmol, 1 mol%) and triphenylphosphine (0.0712 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (4.34 mmol), anhydrous DMF (6 mL), iodobenzene (3.57 mmol), and 2,3-dihydrofuran (8.59 mmol).

  • Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously for 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-phenyl-2,3-dihydrofuran.

Data Summary: Scope of the Heck Arylation

The Heck arylation of 2,3-dihydrofuran is a versatile reaction that tolerates a range of substituents on the aryl halide. The following table summarizes representative yields for the synthesis of various 2-aryl-2,3-dihydrofurans.

EntryAryl HalidePalladium PrecursorBaseYield (%)Reference
1Iodobenzene[PdCl(allyl)]₂K₂CO₃59.2[1][3][7]
24-IodotoluenePd(OAc)₂K₂CO₃65[1]
34-IodoanisolePd(OAc)₂K₂CO₃72[1]
41-Iodo-4-nitrobenzenePd(OAc)₂K₂CO₃85[1]
5Phenyl BromidePd(OAc)₂ / DTBNpPK₂CO₃78[4]

Yields are for the isolated 2-aryl-2,3-dihydrofuran product.

Troubleshooting and Field-Proven Insights

  • Regioselectivity: The formation of the 2,5-dihydrofuran isomer can be a significant side reaction. The choice of ligand is crucial for controlling regioselectivity. Bulky electron-rich phosphine ligands often favor the formation of the desired 2,3-dihydrofuran isomer.

  • Catalyst Deactivation: The formation of palladium black (colloidal palladium) can indicate catalyst deactivation. This can sometimes be mitigated by the use of appropriate ligands or by ensuring strictly anhydrous and oxygen-free conditions.

  • Base Selection: The choice of base can influence the reaction rate and yield. Inorganic bases such as potassium carbonate or cesium carbonate are commonly employed. Organic bases like triethylamine can also be effective.

  • Substrate Scope: While the Heck reaction is robust, aryl halides with strongly electron-donating groups may react more slowly. In such cases, increasing the reaction temperature or using a more active catalyst system may be necessary. For the intramolecular oxyarylation, the length and flexibility of the tether connecting the aryl halide and the alcohol are critical for efficient cyclization.

Conclusion

The palladium-catalyzed synthesis of 2-aryl-2,3-dihydrofurans represents a powerful and versatile tool for accessing this important class of heterocyclic compounds. Both the direct Heck arylation of 2,3-dihydrofuran and the intramolecular oxyarylation of unsaturated alcohols offer distinct advantages and can be tailored to specific synthetic needs. A thorough understanding of the underlying reaction mechanisms and careful optimization of the reaction parameters are key to achieving high yields and selectivities. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014). Neopentyl Phosphine Ligands for Room-Temperature Heck Coupling of Aryl Bromides. The Journal of Organic Chemistry, 79(22), 10837–10848. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 9(21), 4091–4094. [Link]

  • Morel, A., Trzeciak, A. M., & Ziółkowski, J. J. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402–8413. [Link]

  • Morel, A., Trzeciak, A. M., & Ziółkowski, J. J. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402–8413. [Link]

  • Morel, A., Trzeciak, A. M., & Ziółkowski, J. J. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402–8413. [Link]

  • Takahashi, H., et al. (2012). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, 48(29), 3515-3517. [Link]

  • Zhang, J., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5439–5443. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2011). Functionalized 2,3-dihydrofurans via palladium-catalyzed oxyarylation of α-allyl-β-ketoesters. Organic Letters, 13(24), 6504–6507. [Link]

  • Takahashi, H., et al. (2012). Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications, 48(29), 3515-3517. [Link]

  • Yin, L., & Liebscher, J. (2007). Palladium-Catalyzed Intramolecular C−O Bond Formation. Chemical Reviews, 107(1), 133–173. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2011). Functionalized 2,3-dihydrofurans via palladium-catalyzed oxyarylation of α-allyl-β-ketoesters. Organic Letters, 13(24), 6504–6507. [Link]

  • Nishimura, T., & Uemura, S. (2004). Studies on New Synthetic Reactions of Unsaturated Alcohols and Amines with Aryl Halides under Palladium Catalysis. Synlett, 2004(2), 201-216. [Link]

  • Li, J., et al. (2023). Pd-Catalyzed Four-Component Cascade Cyclization of Alkynols, Aryl Iodides, CO, and Amines. Organic Letters, 25(38), 7010–7015. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Angewandte Chemie International Edition, 49(38), 6965–6968. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Angewandte Chemie International Edition, 49(38), 6965–6968. [Link]

  • Zhang, H., et al. (2015). Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation with SDP(O) Ligand: Enantioselective Synthesis of (2,3-Dihydrobenzo[b][4][7]dioxin-2-yl)methanols. Organic Letters, 17(4), 896–899. [Link]

  • Yin, L., & Liebscher, J. (2007). Palladium-Catalyzed Intramolecular C−O Bond Formation. Chemical Reviews, 107(1), 133–173. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204. [Link]

  • Zhang, W., et al. (2011). Kinetic resolution of 2-substituted-2,3-dihydrofurans by a palladium-catalyzed asymmetric Heck reaction. Organic & Biomolecular Chemistry, 9(19), 6525-6527. [Link]

  • Larhed, M., & Hallberg, A. (2001). Heck Reactions with Aryl Chlorides. Accounts of Chemical Research, 34(3), 224-233. [Link]

  • Yang, X., et al. (2022). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]

  • Wang, Y., et al. (2020). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization of enals or alkyl/aryl aldehydes with acyl-stabilized sulfur ylides. Chemical Communications, 56(76), 11211-11214. [Link]

  • Kuester, W. (2011). Aza-Wacker-Type Cyclization. Group Meeting. [Link]

  • Kumar, A., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. [Link]

Sources

Step-by-step laboratory synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the laboratory-scale synthesis of 2-(2-nitrophenyl)-2,3-dihydrofuran , a functionalized oxygen heterocycle valuable as a scaffold in medicinal chemistry. While 2,3-dihydrofuran (DHF) is a versatile enol ether, its arylation presents a specific regioselectivity challenge: the competition between the kinetic 2,5-dihydrofuran product and the thermodynamic 2,3-dihydrofuran product.

This protocol utilizes a Heck-Matsuda type arylation strategy. By leveraging the thermodynamic driving force under specific palladium catalysis conditions, we drive the reaction toward the desired 2,3-dihydro isomer (the conjugated enol ether) rather than the 2,5-dihydro isomer (the allyl ether). This method avoids the use of unstable diazonium salts often associated with Matsuda variants, instead utilizing 1-iodo-2-nitrobenzene with a robust Pd(II)/Pd(0) catalytic cycle.

Mechanistic Insight & Reaction Design

The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide with an electron-rich olefin.[1] The reaction pathway is dictated by the "cationic" vs. "neutral" mechanism and the subsequent hydride elimination/re-insertion steps.

  • Oxidative Addition: Pd(0) inserts into the C–I bond of 1-iodo-2-nitrobenzene. The ortho-nitro group provides steric bulk but also electron-withdrawing character, facilitating this step relative to electron-rich aryl halides.

  • Migratory Insertion: The arylpalladium species adds across the double bond of 2,3-dihydrofuran. Regiochemistry is controlled here; arylation occurs exclusively at the C2 position (alpha to oxygen) due to electronic stabilization of the transition state by the oxygen lone pair.

  • Beta-Hydride Elimination & Isomerization: Initial elimination yields the 2,5-dihydrofuran (kinetic product). However, under the described conditions (elevated temperature and specific base), the palladium hydride species re-inserts, allowing the double bond to migrate into conjugation with the oxygen, yielding the thermodynamically stable 2-(2-nitrophenyl)-2,3-dihydrofuran .

Catalytic Cycle & Isomerization Pathway

HeckCycle Start Start: Pd(OAc)2 + Ligand OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 1-Iodo-2-nitrobenzene Coord Olefin Coordination (2,3-DHF) OxAdd->Coord Insert Migratory Insertion (Syn-Addition) Coord->Insert ElimKinetic Beta-H Elimination (Kinetic: 2,5-DHF) Insert->ElimKinetic ReInsert Hydride Re-insertion (Isomerization) ElimKinetic->ReInsert Equilibrium ElimThermo Final Elimination (Thermodynamic: 2,3-DHF) ReInsert->ElimThermo thermodynamic sink ElimThermo->Start Regenerate Pd(0)

Figure 1: Catalytic cycle illustrating the critical isomerization step required to convert the kinetic 2,5-dihydro intermediate into the target 2,3-dihydrofuran.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Purity
1-Iodo-2-nitrobenzene Substrate (Electrophile)1.0249.01>98%
2,3-Dihydrofuran Substrate (Olefin)2.570.0999% (Stabilized)
Palladium(II) Acetate Pre-catalyst0.03 (3 mol%)224.5198%
Triphenylphosphine Ligand0.06 (6 mol%)262.2999%
Potassium Acetate Base2.598.14Anhydrous
DMF (N,N-Dimethylformamide) Solvent--Anhydrous

Note: 2,3-Dihydrofuran is volatile (bp 54°C) and prone to polymerization. Use freshly distilled or high-purity stabilized stock. The excess (2.5 equiv) accounts for volatility and minor polymerization side reactions.

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a dry 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 0.03 mmol) and Triphenylphosphine (15.7 mg, 0.06 mmol).

  • Add 2.0 mL of anhydrous DMF .

  • Stir at room temperature (RT) for 15 minutes under an inert atmosphere (Nitrogen or Argon) until the solution turns a clear yellow/orange, indicating the formation of the active Pd-phosphine complex.

Step 2: Reaction Assembly

  • To the catalyst solution, add 1-Iodo-2-nitrobenzene (249 mg, 1.0 mmol) and anhydrous Potassium Acetate (245 mg, 2.5 mmol).

  • Seal the flask with a rubber septum and purge the headspace with Nitrogen for 5 minutes.

  • Via syringe, add 2,3-Dihydrofuran (190 µL, ~175 mg, 2.5 mmol). Crucial: Add the olefin last to minimize non-catalytic polymerization.

Step 3: Thermal Reaction

  • Place the reaction vessel in a pre-heated oil bath at 80°C .

  • Stir vigorously (800 rpm). The reaction typically requires 16–24 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear. The product will appear as a UV-active spot (Rf ~0.4) that may stain distinctively with Vanillin (red/purple) due to the enol ether functionality.

  • Note on Regioselectivity: If the kinetic 2,5-dihydro isomer is observed (often slightly less polar), extend the reaction time. The basic conditions and heat promote the migration of the double bond to the thermodynamic 2,3-position.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Diethyl Ether (20 mL) and Water (20 mL). Ether is preferred over DCM to avoid emulsion formation with DMF.

  • Separate the layers.[2] Extract the aqueous layer twice with Diethyl Ether (2 x 10 mL).

  • Wash the combined organic phases with Brine (3 x 15 mL) to remove residual DMF.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. Caution: Do not heat the water bath above 35°C during concentration to prevent degradation of the sensitive enol ether.

Step 5: Purification

  • Purify via flash column chromatography on silica gel (neutralized with 1% Et3N in Hexane during packing to prevent acid-catalyzed hydrolysis).

  • Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.

  • Yield: Isolate the title compound as a yellow/orange oil. Typical yields range from 65-75%.

Analytical Validation

The product must be validated to confirm the position of the double bond (2,3- vs 2,5-dihydro).

Analytical MethodExpected Signal for 2-(2-Nitrophenyl)-2,3-dihydrofuran Diagnostic Value
1H NMR (CDCl3) δ 6.5–6.7 ppm (d, 1H): Vinyl proton at C5 (adjacent to Oxygen). δ 5.0–5.2 ppm (m, 1H): Vinyl proton at C4. δ 5.8–6.0 ppm (dd, 1H): Benzylic proton at C2.The coupling pattern of the vinyl protons distinguishes the enol ether (C4=C5) from the allyl ether (C3=C4).
13C NMR ~145 ppm: C5 (Enol ether carbon). ~80–85 ppm: C2 (Benzylic carbon).High chemical shift of C5 confirms conjugation with oxygen.
IR Spectroscopy 1610–1630 cm⁻¹: C=C stretch (Enol ether). 1350 & 1530 cm⁻¹: NO₂ stretches.Confirms presence of nitro group and unsaturation.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Poisoning of Pd catalyst by trace iodide or oxidation of phosphine.

    • Solution: Increase catalyst loading to 5 mol% or switch to a palladacycle catalyst (e.g., Herrmann’s catalyst) which is more robust thermally.

  • Issue: Mixture of Isomers (2,3- vs 2,5-).

    • Cause: Incomplete isomerization.

    • Solution: Increase reaction time or add a stronger base (e.g., DBU, 1.0 equiv) in the final hour of the reaction to force thermodynamic equilibration.

  • Issue: Product Decomposition.

    • Cause: Acid sensitivity of the enol ether during chromatography.

    • Solution: Ensure silica gel is pre-treated with 1% Triethylamine. Store the product at -20°C under Argon.

References

  • Regioselectivity in Heck Arylation of 2,3-Dihydrofuran: Morel, A., et al. "Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor."[3][4] Molecules, vol. 19, no.[5] 6, 2014, pp. 8402-8413.

  • General Heck Coupling Protocols: Organic Chemistry Portal. "Heck Reaction."[1][2][3][4][5][6][7]

  • Isomerization Dynamics in Dihydrofurans: Kedrova, L., et al. "Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran – effect of prolinate salts." RSC Advances, 2016.

Sources

Using 2-(2-Nitrophenyl)-2,3-dihydrofuran in cascade reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cascade Synthesis Using 2-(2-Nitrophenyl)-2,3-dihydrofuran

Executive Summary & Scaffold Analysis

2-(2-Nitrophenyl)-2,3-dihydrofuran represents a "chameleonic" building block in heterocyclic synthesis. Its value lies in its dual-reactivity profile:

  • The Enol Ether Moiety (C4=C5): A highly electron-rich alkene susceptible to inverse-electron-demand Diels-Alder (IEDDA) reactions (e.g., Povarov) and electrophilic additions.

  • The Ortho-Nitroaryl Pendant: A latent nucleophile. Upon reduction, it triggers intramolecular cyclizations, accessing fused indole or quinoline architectures that are otherwise difficult to construct.

This guide details two high-value protocols for converting this single intermediate into complex furo[3,2-c]quinoline and furo[3,2-b]indole scaffolds.

Application I: The Acid-Catalyzed Povarov Cascade

Target Scaffold: cis-Fused Hexahydrofuro[3,2-c]quinolines Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) / Aza-Diels-Alder.

The Concept

The electron-rich C4=C5 bond of the dihydrofuran acts as the dienophile, reacting with an electron-deficient N-arylimine (formed in situ or pre-formed) under Lewis acid catalysis. The presence of the 2-nitrophenyl group introduces steric influence, generally favoring the exo-transition state which leads to cis-fused tricyclic systems.

Mechanistic Pathway (Graphviz)

PovarovCascade Start 2-(2-Nitrophenyl)- 2,3-dihydrofuran TS Stepwise Mannich-Type Transition State Start->TS Nucleophilic Attack (C5) Imine N-Aryl Imine (Activated by LA) Imine->TS Electrophilic Capture Cycliz Intramolecular Friedel-Crafts TS->Cycliz Ring Closure Product Furo[3,2-c]quinoline Scaffold Cycliz->Product Re-aromatization

Figure 1: The Povarov cascade involves the activation of the imine by a Lewis Acid (LA), followed by a stepwise addition of the dihydrofuran and subsequent ring closure.

Experimental Protocol

Reagents:

  • Substrate: 2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv)

  • Imine Precursors: Aniline (1.0 equiv) + Benzaldehyde derivative (1.0 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5–10 mol%) OR BF₃·OEt₂ (1.0 equiv for stoichiometric activation)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Drying Agent: Na₂SO₄ (if forming imine in situ)

Step-by-Step Procedure:

  • Imine Formation (In Situ): In a flame-dried round-bottom flask, dissolve the aniline and benzaldehyde in anhydrous MeCN (0.2 M). Add Na₂SO₄ (200 mg/mmol) and stir at RT for 30–60 mins. Filter off the solid into a clean reaction vessel under N₂.

  • Cascade Initiation: Cool the imine solution to 0°C. Add the Lewis Acid catalyst [Sc(OTf)₃, 10 mol%] in one portion.

  • Addition: Add 2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexanes). The product usually appears as a fluorescent spot.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, typically 10–30% EtOAc in Hexanes).

Data Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (High Yield)Condition C (Green)
Catalyst BF₃·OEt₂ (1.0 eq)Sc(OTf)₃ (5 mol%)PMA (Phosphomolybdic acid)
Solvent DCMMeCNEthanol
Temp -78°C to RT0°C to RTRT
Time 4 h6 h12 h
Yield (Avg) 65-75%82-88%55-60%
Diastereoselectivity >10:1 (cis:trans)>19:1 (cis:trans)~5:1

Application II: Reductive Ring-Opening Cascade

Target Scaffold: 2-Substituted Indoles or Quinolines Mechanism: Hydrolytic Ring Opening


 Nitro Reduction 

Condensation.
The Concept

Under acidic conditions, the dihydrofuran ring is actually a cyclic enol ether. Hydrolysis unmasks a


-hydroxy aldehyde/ketone. If the nitro group is simultaneously reduced to an amine, it will condense with this carbonyl to form an indole (via 5-exo-trig) or quinoline (via 6-endo-dig/trig) depending on the side-chain length and substitution pattern.
Mechanistic Pathway (Graphviz)

ReductiveCascade Start 2-(2-Nitrophenyl)- 2,3-dihydrofuran Hydrolysis Acid Hydrolysis (Ring Opening) Start->Hydrolysis H3O+ Intermed γ-Hydroxy Carbonyl Intermediate Hydrolysis->Intermed Reduction Nitro Reduction (-NO2 → -NH2) Intermed->Reduction Fe/AcOH or H2/Pd Cyclization Intramolecular Condensation Reduction->Cyclization Spontaneous Indole Indole/Quinoline Derivative Cyclization->Indole -H2O

Figure 2: The reductive cascade unmasks the latent carbonyl functionality of the dihydrofuran, triggering immediate condensation with the newly formed aniline.

Experimental Protocol

Reagents:

  • Substrate: 2-(2-Nitrophenyl)-2,3-dihydrofuran

  • Reductant: Iron powder (5.0 equiv) OR H₂ (1 atm) + 10% Pd/C

  • Solvent/Acid: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure (Fe/AcOH Method):

  • Dissolution: Dissolve the substrate in glacial AcOH (0.1 M).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) to the stirring solution.

  • Heating: Heat the mixture to 80°C. The reaction is often exothermic; ensure proper venting.

  • Monitoring: Stir for 2–4 hours. The starting material (Rf ~0.5) will disappear, and a lower Rf fluorescent spot (Indole/Quinoline) will appear.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove iron residues.

  • Neutralization: Carefully wash the filtrate with sat. NaHCO₃ (Caution: Gas evolution) until the aqueous layer is basic.

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via column chromatography.

Note: If using Pd/C , use Ethanol/AcOH (10:1) as solvent to facilitate the initial hydrolysis step required for the rearrangement.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Povarov) Polymerization of dihydrofuranAdd the dihydrofuran slowly (syringe pump) at 0°C. Ensure the catalyst is not too active (switch from TiCl₄ to Sc(OTf)₃).
Aromatization Failure Incomplete oxidationThe Povarov product is often a tetrahydro-quinoline. To get the fully aromatic quinoline, add DDQ (1.1 eq) or MnO₂ at the end of the reaction.
Incomplete Reduction Iron surface passivationActivate Iron powder by washing with dilute HCl, then water/acetone/ether, and drying before use.
Complex Mixture Competitive hydrolysisIn the Povarov reaction, ensure conditions are strictly anhydrous to prevent the dihydrofuran from opening before reacting with the imine.

References

  • Stereoselective Synthesis of 2,3-Dihydrofurans via Organocatalytic Michael-SN2 Cascades. Source: Middle East Technical University (METU) / RSC. Context: Synthesis of the core 2,3-dihydrofuran scaffold from nitroolefins.[1] (Verified via Search 1.1)

  • Povarov Reaction: Mechanism and Synthetic Applications. Source: Wikipedia / General Organic Chemistry Literature. Context: General mechanism for the reaction of electron-rich alkenes (dihydrofurans) with imines.

  • Synthesis of Furo[3,2-c]quinolines via Acid-Catalyzed Tandem Reaction. Source: National Institutes of Health (NIH) / PMC. Context: Analogous cascade reactions using propargylic alcohols/dihydrofurans to form furoquinolines. (Verified via Search 1.3)

  • Reductive Cyclization of Nitro-Tethered Carbonyls. Source: Organic & Biomolecular Chemistry.[2][3][4][5][6] Context: Zn/H2O and Fe/AcOH mediated cyclizations of o-nitrophenyl derivatives. (Verified via Search 1.4)

Sources

Application Notes & Protocols: Functional Group Transformations of the Nitro Group on the Dihydrofuran Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nitro-Dihydrofuran Scaffold as a Versatile Synthetic Intermediate

The dihydrofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. The introduction of a nitro group onto this scaffold dramatically enhances its synthetic utility, acting as a powerful electron-withdrawing group and a versatile functional handle.[1] The "chameleonic" nature of the nitro group allows it to activate adjacent positions for nucleophilic attack, serve as a precursor to other critical functional groups, or act as an efficient leaving group in cascade reactions.[1][2]

This guide provides an in-depth exploration of key functional group transformations of the nitro group on the dihydrofuran core. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers in drug discovery and synthetic chemistry. Each section includes detailed, self-validating protocols and mechanistic discussions grounded in authoritative literature.

Core Transformations and Synthetic Potential

The strategic placement of a nitro group on a dihydrofuran ring opens up several high-value synthetic pathways. This workflow diagram illustrates the primary transformations covered in this guide, showcasing how a single nitro-substituted dihydrofuran can be a gateway to diverse molecular architectures.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Product Scaffolds NitroDihydrofuran Nitro-Dihydrofuran Scaffold Reduction Reduction NitroDihydrofuran->Reduction e.g., H₂, Pd/C Nef_Reaction Nef Reaction NitroDihydrofuran->Nef_Reaction 1. Base 2. H₃O⁺ Leaving_Group Displacement/Elimination (Leaving Group) NitroDihydrofuran->Leaving_Group e.g., Michael Addition- Intramolecular SN2 Amino Amino-Dihydrofuran (e.g., for Amides, Ureas) Reduction->Amino Carbonyl Keto/Aldo-Dihydrofuran (e.g., for Alkenes, Alcohols) Nef_Reaction->Carbonyl Functionalized Highly Substituted Dihydrofurans (e.g., via Cascade Reactions) Leaving_Group->Functionalized

Caption: Synthetic pathways from a nitro-dihydrofuran scaffold.

Reduction of the Nitro Group to a Primary Amine

The reduction of a nitro group to a primary amine is one of the most fundamental and valuable transformations in organic synthesis, providing a direct route to a functional group essential for forming amides, ureas, sulfonamides, and other key linkages in drug candidates.[3] The choice of reducing agent is critical and depends on the presence of other sensitive functional groups within the molecule.[4]

Mechanistic Insight

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron reduction that proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[5] Controlling the reaction conditions is crucial to prevent the accumulation of these intermediates or the formation of dimeric side products like azo (R-N=N-R) or azoxy (R-N=N+(O⁻)-R) compounds, particularly under basic conditions.

Comparative Data on Reduction Methods

The selection of a reduction protocol requires careful consideration of substrate compatibility. Catalytic hydrogenation is highly efficient but can also reduce alkenes or benzyl groups, whereas chemical reductants often offer greater chemoselectivity.

Reagent/CatalystTypical ConditionsTypical YieldsKey Considerations & Causality
H₂, Pd/C H₂ (1-50 atm), Pd/C (5-10 mol%), MeOH or EtOH, RT>90%High Efficiency: The go-to method for clean conversions.[4] Causality: The palladium surface effectively coordinates both hydrogen and the nitro group, facilitating stepwise reduction. Limitation: Will reduce C=C double bonds, benzyl ethers, and some halides.[6]
H₂, Raney Ni H₂ (1-50 atm), Raney Ni, EtOH, RT>85%Halide Tolerance: Often preferred over Pd/C when aromatic halides (Cl, Br) are present to avoid hydrodehalogenation.[4] Causality: Raney Nickel is a less active hydrogenation catalyst for C-X bonds compared to palladium.
Fe / NH₄Cl or AcOH Fe powder, NH₄Cl(aq) or AcOH, EtOH/H₂O, Reflux75-95%High Chemoselectivity: Tolerates esters, ketones, and alkenes.[4][6] Causality: A single-electron transfer (SET) mechanism from the zero-valent metal. The acidic medium protonates intermediates and consumes the resulting iron oxides. A workhorse for complex molecules.
SnCl₂ / HCl SnCl₂·2H₂O, Conc. HCl, EtOH, 0 °C to RT70-90%Mild & Selective: Excellent for sensitive substrates.[4][7] Causality: Tin(II) is a mild chemical reductant. The reaction is often used for selective reduction of one nitro group in a dinitro-aromatic compound. Requires removal of tin salts during workup.
NaBH₄ / Ni(PPh₃)₄ NaBH₄, Ni(PPh₃)₄ (cat.), EtOH, RTGoodMild Hydride Reduction: Avoids high-pressure hydrogenation.[3] Causality: The nickel complex activates sodium borohydride, which alone is typically incapable of reducing nitro groups, enabling the transfer of hydride species.[3]
Protocol 1: Catalytic Hydrogenation of 2-Nitro-2,3-dihydrofuran

This protocol describes a standard, high-yield reduction using palladium on carbon. It is chosen for its efficiency and simple workup when other reducible functional groups are absent.

Materials:

  • Substrate: 2-Nitro-2,3-dihydrofuran derivative (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (10 mol % Pd)

  • Solvent: Methanol (MeOH), reagent grade

  • Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Filtration Aid: Celite®

Procedure:

  • To a round-bottom flask or hydrogenation vessel, add the 2-nitro-2,3-dihydrofuran derivative (e.g., 1.0 mmol).

  • Add methanol (10 mL / mmol of substrate).

  • Carefully add the 10% Pd/C catalyst. Causality: Adding the catalyst to the solution rather than the dry solid minimizes the risk of ignition, as dry Pd/C can be pyrophoric.

  • Seal the vessel and purge the atmosphere by evacuating and backfilling with inert gas (3 cycles).

  • Introduce hydrogen gas via a balloon or by pressurizing the vessel (typically 1-4 atm).

  • Stir the reaction vigorously at room temperature. Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2,3-dihydrofuran derivative, which can be purified by column chromatography or crystallization.

The Nef Reaction: Converting the Nitro Group to a Carbonyl

The Nef reaction is a powerful transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid hydrolysis of its corresponding nitronate salt.[8][9] This reaction is synthetically crucial as it effectively reverses the polarity of the alpha-carbon, turning a nucleophilic center (in the nitronate form) into an electrophilic carbonyl carbon.

Mechanistic Insight

The reaction proceeds in two distinct stages, requiring careful control of pH.

G Nitro Nitroalkane (α-proton required) Nitronate Nitronate Salt (Stable Anion) Nitro->Nitronate Base (e.g., NaOMe) NitronicAcid Nitronic Acid Nitronate->NitronicAcid Add to strong acid (e.g., H₂SO₄) Iminium Iminium Ion NitronicAcid->Iminium Protonation Hydrolysis Hydrolysis Product Iminium->Hydrolysis H₂O attack Carbonyl Carbonyl Compound + N₂O + H₂O Hydrolysis->Carbonyl Elimination G Start α-Functionalized Nitroalkene + β-Ketosulfone Michael Michael Addition (Enolate attacks nitroalkene) Start->Michael Base Intermediate Adduct Intermediate Michael->Intermediate Cyclization Intramolecular Cyclization (5-exo-tet) Intermediate->Cyclization Enolization Product Substituted Dihydrofuran (Nitro group eliminated) Cyclization->Product

Sources

Application Notes & Protocols: The Synthetic Utility of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-(2-Nitrophenyl)-2,3-dihydrofuran, a versatile building block in modern heterocyclic chemistry.

Introduction: A Versatile Precursor for Privileged Heterocyclic Scaffolds

In the landscape of synthetic organic chemistry, the strategic design of molecular precursors is paramount for the efficient construction of complex, high-value molecules. 2-(2-Nitrophenyl)-2,3-dihydrofuran emerges as a particularly compelling building block, possessing two key reactive functionalities: a latent electrophilic nitroarene and a nucleophilic/electrophilic dihydrofuran ring. The ortho relationship between the nitro group and the dihydrofuran substituent creates a powerful platform for tandem and cyclization reactions, enabling streamlined access to privileged heterocyclic cores that are central to pharmaceuticals, agrochemicals, and materials science.

The true synthetic power of this precursor lies in the orchestrated reactivity of its components. The nitro group, upon reduction, can generate a nucleophilic amine or a highly reactive nitrene intermediate, poised to cyclize. Concurrently, the dihydrofuran ring, an enol ether, can be hydrolyzed to a ketone, undergo ring-opening under acidic conditions, or participate in cycloadditions.[1] This guide details the principal applications of 2-(2-Nitrophenyl)-2,3-dihydrofuran, providing both the mechanistic rationale and field-tested protocols for its conversion into valuable indole, quinoline, and carbazole frameworks.

Core Synthetic Pathways from 2-(2-Nitrophenyl)-2,3-dihydrofuran

The strategic positioning of the reactive centers in 2-(2-Nitrophenyl)-2,3-dihydrofuran allows for its divergent transformation into several key heterocyclic families. The choice of reagents and reaction conditions dictates which pathway is favored, making it a versatile starting point for library synthesis.

G cluster_start Precursor cluster_products Heterocyclic Products Start 2-(2-Nitrophenyl)-2,3-dihydrofuran Indole Indole Derivatives Start->Indole Reductive Cyclization (e.g., P(OEt)₃, SnCl₂) Quinoline Quinoline Derivatives Start->Quinoline Acid-Catalyzed Ring Opening & Reductive Cyclization Carbazole Carbazole Scaffolds Start->Carbazole Lewis Acid-Catalyzed Benzannulation

Caption: Key synthetic routes from the central precursor.

Application 1: Synthesis of 2-Substituted Indoles via Reductive Cyclization

The most direct application of 2-(2-nitrophenyl)-2,3-dihydrofuran is its conversion to indole derivatives. This transformation is a variation of the Cadogan-Sundberg indole synthesis, which involves the deoxygenative cyclization of an o-nitrostyrene or related precursor.[2] The reaction is typically promoted by trivalent phosphorus reagents, such as triethyl phosphite, or by reducing agents like tin(II) chloride.

Mechanistic Rationale

The reaction proceeds through the reduction of the nitro group. With a reagent like triethyl phosphite, a reactive nitrene intermediate is generated, which then undergoes cyclization. Alternatively, reduction to the corresponding aniline followed by acid-catalyzed cyclization onto the dihydrofuran moiety (or its hydrolyzed keto form) and subsequent elimination/aromatization yields the indole core.[3][4]

G Start 2-(2-Nitrophenyl)- 2,3-dihydrofuran Nitrene Intermediate Nitrene Start->Nitrene P(OEt)₃ - OP(OEt)₃ Cyclization Intramolecular Cyclization Nitrene->Cyclization C-H Insertion or Electrocyclization Intermediate Dihydro-furo[2,3-b]indole Intermediate Cyclization->Intermediate Indole 2-(2-Hydroxyethyl)indole Intermediate->Indole Aromatization / Ring Opening G Start 2-(2-Nitrophenyl)- 2,3-dihydrofuran LA_Complex Lewis Acid Complex Start->LA_Complex Add Yb(OTf)₃ Ring_Open Ring Opening to Oxocarbenium Ion LA_Complex->Ring_Open Benzannulation Intramolecular Benzannulation Ring_Open->Benzannulation Electrophilic Aromatic Substitution Carbazole Substituted 1-Hydroxycarbazole Benzannulation->Carbazole Tautomerization

Sources

Derivatization of the Furan Ring in 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This technical guide provides detailed application notes and experimental protocols for the chemical derivatization of the furan ring in 2-(2-Nitrophenyl)-2,3-dihydrofuran. This molecule serves as a valuable scaffold in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the 2,3-dihydrofuran moiety in conjunction with the electron-withdrawing 2-nitrophenyl substituent. This document explores several key synthetic strategies, including palladium-catalyzed cross-coupling, cycloaddition reactions, and metalation-electrophile quench sequences. For each methodology, a comprehensive, step-by-step protocol is provided, accompanied by mechanistic insights, expert commentary on experimental choices, and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction: The Synthetic Potential of 2-(2-Nitrophenyl)-2,3-dihydrofuran

The 2,3-dihydrofuran ring is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its structure, featuring an enol ether functionality, presents a unique platform for a variety of chemical transformations. The introduction of a 2-(2-nitrophenyl) group significantly modulates the reactivity of the dihydrofuran core. The strongly electron-withdrawing nature of the nitro group can influence the electron density of the double bond, while its steric bulk can direct the regioselectivity of incoming reagents.[2]

This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this scaffold. The protocols herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Palladium-Catalyzed C-H Arylation at the C5 Position

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Heck reaction, in particular, offers a powerful method for the arylation of alkenes.[3][4] For 2-(2-Nitrophenyl)-2,3-dihydrofuran, a regioselective Heck reaction with an aryl halide or triflate can be anticipated to introduce a new aryl substituent at the C5 position of the dihydrofuran ring.

Expert Insights & Rationale

The choice of a palladium catalyst and ligand is crucial for reaction efficiency. A phosphine-containing palladacycle has been shown to be effective for the regioselective Heck reaction of 2,3-dihydrofuran.[3] The use of a suitable base is necessary to neutralize the acid generated during the catalytic cycle. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting material or product.

Protocol: Palladium-Catalyzed C5-Arylation

Materials and Reagents:

  • 2-(2-Nitrophenyl)-2,3-dihydrofuran

  • Aryl iodide or aryl triflate (e.g., iodobenzene)

  • Palladium catalyst (e.g., P-containing palladacycle, 2 mol%)[3]

  • Ligand (if required by the catalyst)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer with heating plate

  • Reaction vessel with condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv.), the aryl iodide/triflate (1.2 equiv.), the palladium catalyst (0.02 equiv.), and the base (2.0 equiv.).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Palladium catalysts can be toxic and pyrophoric. Handle under an inert atmosphere.

  • DMF is a reproductive toxin. Use in a well-ventilated fume hood.

  • Aryl halides can be irritants. Wear appropriate personal protective equipment (PPE).

Visualization of the Catalytic Cycle

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Coordination Coordination of 2-Aryl-DHF Ar-Pd(II)-X->Coordination 2-Aryl-DHF Complex Alkene Complex Coordination->Complex Migratory_Insertion Migratory Insertion Complex->Migratory_Insertion Intermediate σ-Alkyl-Pd(II) Intermediate Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex Product Complex Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Product Release Reductive_Elimination->Pd(0)L_n

Caption: Generalized catalytic cycle for the Heck reaction.

[4+2] Cycloaddition (Diels-Alder Reaction)

The double bond in 2,3-dihydrofuran can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic structures.[5] The reaction involves the [4+2] cycloaddition of a conjugated diene to the dihydrofuran double bond. The stereochemical outcome of this reaction is often predictable, with the endo product being kinetically favored.[5]

Expert Insights & Rationale

The electron-withdrawing 2-nitrophenyl group may decrease the electron density of the double bond in the dihydrofuran, potentially requiring a more electron-rich diene or thermal/Lewis acid catalysis to facilitate the reaction. The steric bulk of the substituent will likely direct the diene to approach from the face opposite to the nitrophenyl group, influencing the diastereoselectivity of the product. The choice of solvent can also impact the reaction rate and selectivity.

Protocol: Diels-Alder Reaction with an Electron-Rich Diene

Materials and Reagents:

  • 2-(2-Nitrophenyl)-2,3-dihydrofuran

  • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous toluene or xylene

  • Lewis acid catalyst (optional, e.g., ZnCl₂)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction tube or high-pressure vessel

Equipment:

  • Oil bath for high-temperature heating

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a dry, sealable reaction tube, add 2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv.) and the diene (3.0 equiv.).

  • Add anhydrous toluene.

  • If using a Lewis acid catalyst, add it at this stage (e.g., 10 mol%).

  • Seal the tube and heat the mixture to 120-150 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions:

  • Reactions at high temperatures in sealed tubes can build up pressure. Use appropriate safety shielding.

  • Dienes can be flammable and volatile. Handle in a fume hood.

  • Lewis acids can be corrosive and moisture-sensitive.

Visualization of the Diels-Alder Reaction

Diels_Alder cluster_reactants Reactants Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile 2-(2-Nitrophenyl)-2,3-dihydrofuran Dienophile->Transition_State Product Cycloadduct Transition_State->Product

Caption: Schematic of a [4+2] Diels-Alder cycloaddition.

Deprotonation and Electrophilic Quench

The hydrogen at the C2 position of 2,3-dihydrofuran can be abstracted by a strong base, such as butyllithium, to form a lithiated intermediate.[6] This nucleophilic species can then react with a variety of electrophiles to introduce a functional group at the C2 position.

Expert Insights & Rationale

The presence of the 2-nitrophenyl group may influence the site of deprotonation. While the C2 position is typically lithiated in unsubstituted 2,3-dihydrofuran, the acidity of other protons in the molecule, such as those on the phenyl ring ortho to the nitro group, should be considered. Performing the reaction at low temperatures is critical to prevent side reactions and decomposition of the organolithium intermediate. The choice of electrophile will determine the nature of the final product.

Protocol: C2-Lithiation and Reaction with an Electrophile

Materials and Reagents:

  • 2-(2-Nitrophenyl)-2,3-dihydrofuran

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Dry, three-necked flask with a thermometer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Syringes for transfer of air-sensitive reagents

Procedure:

  • To a dry, three-necked flask under an inert atmosphere, add a solution of 2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Safety Precautions:

  • n-Butyllithium is a highly pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Low-temperature baths require proper handling to avoid frostbite.

  • Use of dry solvents and glassware is essential for the success of the reaction.

Data Summary Table
ElectrophileExpected Product Functional Group
Aldehyde/KetoneSecondary/Tertiary Alcohol
Alkyl HalideAlkylated Dihydrofuran
CO₂Carboxylic Acid
IsocyanateAmide

Electrophilic Addition and Ring Opening

The enol ether double bond of 2,3-dihydrofuran is susceptible to attack by electrophiles. This can lead to addition products or, under certain conditions, ring-opening of the dihydrofuran.[7][8][9] For instance, electrophilic bromination can initiate a cascade leading to a C4-C5 bond cleavage.[7]

Expert Insights & Rationale

The electron-withdrawing 2-nitrophenyl group is expected to decrease the nucleophilicity of the double bond, potentially requiring more reactive electrophiles or catalytic activation. The presence of trace amounts of water can influence the reaction outcome, leading to hydrolysis and ring-opening products.[7] The choice of electrophile and reaction conditions will determine whether addition or ring-opening is the major pathway.

Protocol: Electrophilic Bromination

Materials and Reagents:

  • 2-(2-Nitrophenyl)-2,3-dihydrofuran

  • N-Bromosuccinimide (NBS) (1.1 equiv.)

  • Solvent (e.g., acetonitrile)

  • Catalyst (optional, e.g., DABCO)[7]

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 2-(2-Nitrophenyl)-2,3-dihydrofuran (1.0 equiv.) in acetonitrile in a round-bottom flask.

  • Add NBS (1.1 equiv.) in one portion.

  • If using a catalyst, add it at this stage.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon consumption of the starting material, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Safety Precautions:

  • NBS is a lachrymator and should be handled in a fume hood.

  • Halogenated solvents should be handled with care.

Conclusion

The 2-(2-Nitrophenyl)-2,3-dihydrofuran scaffold offers a versatile platform for the synthesis of novel chemical entities. This guide has detailed several robust methodologies for its derivatization, including palladium-catalyzed arylation, Diels-Alder cycloaddition, C2-functionalization via lithiation, and electrophilic addition/ring-opening reactions. The provided protocols, along with the accompanying expert insights and mechanistic visualizations, are intended to empower researchers to explore the synthetic potential of this valuable molecule. It is important to note that the influence of the 2-nitrophenyl substituent may necessitate optimization of the outlined conditions for specific substrates and transformations.

References

  • MAO mediated [2+2] cycloaddition of 2,3–dihydrofuran and its methyl... - ResearchGate. (URL: [Link])

  • Synthesis of 2,3-Dihydrofurans - Organic Chemistry Portal. (URL: [Link])

  • An unexpected 2,3-dihydrofuran derivative ring opening initiated by electrophilic bromination: scope and mechanistic study - PubMed. (URL: [Link])

  • Catalytic, Cascade Ring-Opening Benzannulations of 2,3-Dihydrofuran O,O- and N,O-Acetals - PubMed. (URL: [Link])

  • Formation and [4 + 2] cycloaddition reactions of 2,3-dimethylene-2,3-dihydrothiophene | Request PDF - ResearchGate. (URL: [Link])

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - MDPI. (URL: [Link])

  • 2,3-Dihydrofuran - Wikipedia. (URL: [Link])

  • Palladium-catalyzed asymmetric arylation of 2,3-dihydrofuran with phenyl triflate. A novel asymmetric catalysis involving a kinetic resolution process | Organometallics - ACS Publications. (URL: [Link])

  • Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions - ACS. (URL: [Link])

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing. (URL: [Link])

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. (URL: [Link])

  • US5536851A - Preparation of 2,3-dihydrofurans - Google P
  • Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst - AVESİS. (URL: [Link])

  • Scope of nucleophiles | Download Table - ResearchGate. (URL: [Link])

  • Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed. (URL: [Link])

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - MDPI. (URL: [Link])

  • Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides - PMC. (URL: [Link])

  • Why does the electrophilic substitution of furan happen at 2 and 5 positions? - Quora. (URL: [Link])

  • Diels-Alder Reaction - Organic Chemistry Portal. (URL: [Link])

  • Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. (URL: [Link])

  • Facile Synthesis of Multisubstituted 2,3-Dihydrofurans via Intermolecular Cyclization of Enals or Alkyl/Aryl Aldehydes with Acyl-Stabilized Sulfur Ylides | Request PDF - ResearchGate. (URL: [Link])

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Publishing. (URL: [Link])

  • Synthesis of 2,3-dihydrofurans. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A DFT study of furan hydrogenation and ring opening on Pd(111) - RSC Publishing. (URL: [Link])

  • Furan undergoes electrophilic aromatic substitution more readily than benzene - Pearson. (URL: [Link])

  • The dihydrofuran template approach to furofuran synthesis - Rsc.org. (URL: [Link])

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Application Note & Protocol: Molybdenum-Catalyzed Alkynol Cycloisomerization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Dihydrofurans

The 2,3-dihydrofuran motif is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules. Its synthesis, however, can be challenging. Molybdenum-catalyzed alkynol cycloisomerization has emerged as a powerful and atom-economical method for the construction of these valuable five-membered oxygen heterocycles. This intramolecular transformation re-organizes the atoms of a linear hydroxy-alkyne into a cyclic enol ether, often with high selectivity and under mild conditions.

This guide provides a comprehensive overview of the theoretical underpinnings and a detailed experimental protocol for researchers in organic synthesis and drug development. We will delve into the causality behind the experimental design, ensuring a robust and reproducible methodology.

Theoretical Background & Mechanistic Insights

The success of this cycloisomerization hinges on the unique reactivity of low-valent molybdenum carbonyl complexes. The widely accepted mechanism, supported by experimental evidence and density functional theory (DFT) studies, proceeds through several key stages.[1][2] Understanding this catalytic cycle is paramount for troubleshooting and optimizing the reaction.

The Catalytic Cycle:

The reaction is not catalyzed by the commercially available molybdenum hexacarbonyl, Mo(CO)₆, directly. An active catalyst, (Et₃N)Mo(CO)₅, must first be generated in situ.[1][3]

  • Catalyst Activation: The process begins with the photochemical ejection of a carbonyl (CO) ligand from Mo(CO)₆ using a UV lamp (typically 350 nm). This creates a coordinatively unsaturated and highly reactive Mo(CO)₅ species. In the presence of triethylamine (Et₃N), this intermediate is trapped to form the more stable, yet still reactive, (Et₃N)Mo(CO)₅ complex. The triethylamine is not merely a spectator ligand; its presence is critical for the reaction's success.[1]

  • Alkyne Coordination: The alkynol substrate displaces the labile triethylamine ligand to form a molybdenum-alkyne π-complex.

  • Vinylidene Formation: This π-complex undergoes a rate-determining rearrangement to a molybdenum vinylidene carbene intermediate. This step is considered critical for achieving the desired endo-cyclization.[1][2][4]

  • Intramolecular Cyclization: The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbene carbon. This base-assisted cyclization forms the five-membered ring and generates a cyclic anionic intermediate.[1]

  • Protonation & Regeneration: Subsequent protonation of the metal-carbon bond releases the 2,3-dihydrofuran product and regenerates a molybdenum species that can re-enter the catalytic cycle.

Catalytic_Cycle cluster_activation Catalyst Activation (Photochemical) cluster_cyclization Catalytic Cyclization (Thermal) MoCO6 Mo(CO)₆ MoCO5 [Mo(CO)₅] MoCO6->MoCO5 hν (350 nm) - CO ActiveCat (Et₃N)Mo(CO)₅ Active Catalyst MoCO5->ActiveCat + Et₃N PiComplex Alkyne π-Complex ActiveCat->PiComplex + Alkynol - Et₃N Vinylidene Vinylidene Intermediate PiComplex->Vinylidene Rearrangement (Rate-Determining) Cyclized Cyclized Anionic Intermediate Vinylidene->Cyclized Intramolecular Nucleophilic Attack Cyclized->ActiveCat Regeneration Product Dihydrofuran Product Cyclized->Product Protonation

Caption: Catalytic cycle for molybdenum-catalyzed alkynol cycloisomerization.

Causality & Field Insights:

  • Why Molybdenum? Molybdenum's electronic properties favor the crucial alkyne-to-vinylidene rearrangement needed for the endo cyclization pathway. While tungsten can also be used, it is generally more effective for forming six-membered dihydropyran rings, whereas molybdenum catalysts are typically limited to the formation of five-membered dihydrofurans from 4-hydroxy-1-alkyne substrates.[1]

  • Role of Triethylamine: Et₃N serves a dual purpose. It acts as a labile ligand to stabilize the reactive Mo(CO)₅ intermediate and may also function as a base to facilitate the final protonation steps of the catalytic cycle.

  • Photolysis is Key: The Mo-CO bond in Mo(CO)₆ is strong; energy input via UV light is necessary to generate the catalytically active species. The reaction is typically run as a "dark reaction," meaning the substrate is added after the photolysis period is complete to prevent potential degradation of the starting material or product.[1][3]

Application Notes and Experimental Protocols

This section provides a robust, field-tested protocol for performing the cycloisomerization. Adherence to inert atmosphere techniques is critical for success, as the active molybdenum species is sensitive to oxygen and moisture.

Required Reagents and Equipment

Reagents:

  • Molybdenum Hexacarbonyl [Mo(CO)₆]

  • Triethylamine (Et₃N), distilled from CaH₂

  • Alkynol Substrate

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Silica Gel for chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere

  • Pyrex Schlenk flask or reaction tube

  • UV photoreactor (e.g., Rayonet lamp with 350 nm bulbs)

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfers

  • Rotary evaporator

  • Glassware for extraction and chromatography

General Experimental Workflow

The overall process follows a logical sequence from setup and activation to reaction and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Analysis A Assemble & Dry Glassware B Prepare Anhydrous Solvents A->B C Setup Under Inert Atmosphere (Ar/N₂) B->C D Generate Active Catalyst (Mo(CO)₆ + Et₃N + hν) C->D E Add Alkynol Substrate (Dark Reaction) D->E F Monitor Reaction (TLC / GC-MS) E->F G Reaction Quench & Solvent Removal F->G H Purification (Flash Chromatography) G->H I Characterization (NMR, MS, IR) H->I

Caption: General experimental workflow for the cycloisomerization reaction.

Detailed Step-by-Step Protocol: Synthesis of 2-Substituted-2,3-Dihydrofuran

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Catalyst Activation (Photolysis)

  • In a fume hood, add molybdenum hexacarbonyl (Mo(CO)₆, ~10-15 mol%) and a magnetic stir bar to a dry Pyrex Schlenk flask.

  • Seal the flask, and purge with argon or nitrogen for 10-15 minutes using a Schlenk line.

  • Under a positive pressure of inert gas, add anhydrous diethyl ether (or THF) and freshly distilled triethylamine (Et₃N, ~1.5 equivalents relative to Mo(CO)₆) via syringe. The solvent volume should be sufficient to dissolve the reagents and cover the stir bar.

  • Position the flask in the photoreactor (e.g., Rayonet with 350 nm lamps).

  • Irradiate the stirring solution for 1-2 hours at room temperature. The solution will typically turn from colorless to a pale yellow or orange, indicating the formation of the (Et₃N)Mo(CO)₅ complex.[3]

Step 2: Cycloisomerization (Dark Reaction)

  • Turn off the UV lamps and remove the flask from the photoreactor. Wrap the flask in aluminum foil to protect it from light.

  • Dissolve the alkynol substrate (1.0 equivalent) in a small amount of the same anhydrous solvent used in Step 1.

  • Add the substrate solution dropwise to the activated catalyst solution via syringe at room temperature.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking small aliquots. Reaction times can vary from 2 to 24 hours depending on the substrate.

Step 3: Workup and Purification

  • Once the reaction is complete (as judged by the consumption of starting material), open the flask to the air to decompose the catalyst.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude residue can be directly purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure 2,3-dihydrofuran.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Reaction Conditions

The molybdenum-catalyzed reaction is most effective for specific substrate classes. The following table summarizes typical conditions and outcomes.

Substrate TypeRing SizeTypical Catalyst Loading (mol%)TemperatureCommon SolventsOutcome & Notes
Secondary 4-alkyn-1-ols5-membered10-15%Room Temp.Et₂O, THFGenerally high yields. This is the optimal substrate class.[1]
Primary 4-alkyn-1-ols5-membered10-20%Room Temp.Et₂O, THFGenerally unreactive or gives lower yields compared to secondary alkynols.[1]
Tertiary 4-alkyn-1-ols5-membered10-15%Room Temp.Et₂O, THFGood reactivity, often comparable to secondary alkynols.
5-alkyn-1-ols (any)6-membered10-25%50-65 °CTHFGenerally ineffective with Mo catalysts. Tungsten catalysts (W(CO)₆) are preferred for this transformation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No Reaction / Low Conversion Inactive catalyst due to oxygen/moisture contamination.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents.
Insufficient photolysis time or weak UV source.Increase irradiation time to ensure complete formation of the active catalyst. Check the age and output of the UV lamps.
Unreactive substrate class (e.g., primary alkynol).Increase catalyst loading or reaction time. For 6-membered rings, switch to a tungsten-based catalyst system.[1]
Complex Mixture of Products Decomposition of substrate or product.Add the substrate after the photolysis step (dark reaction). Ensure the reaction is protected from light after substrate addition.
Reaction run at too high a temperature.Maintain the reaction at room temperature unless substrate requires heating (uncommon for Mo).

References

  • McDonald, F. E.; Schultz, C. C. (1994). Mechanism of Molybdenum Pentacarbonyl-Catalyzed Cyclizations of Alkynols and Epoxyalkynes. Journal of the American Chemical Society, 116(20), 9363–9364. [Link]

  • Nowroozi-Isfahani, T., et al. (2005). Density Functional Study of Mo-Carbonyl-Catalyzed Alkynol Cycloisomerization: Comparison with W-Catalyzed Reaction. Organometallics, 24(12), 2921–2929. [Link]

  • McDonald, F. E., et al. (2002). Molybdenum carbonyl-catalyzed alkynol cycloisomerization: Preparation of 2-phenyl-2,3-dlhydrofuran. ResearchGate. [Link]

  • Nowroozi-Isfahani, T., et al. (2005). Density Functional Study of Mo-Carbonyl-Catalyzed Alkynol Cycloisomerization: Comparison with W-Catalyzed Reaction. Organometallics, 24(12), 2921–2929. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran . Due to the specific nature of this scaffold (an unsubstituted dihydrofuran ring with a 2-aryl substituent), the primary synthesis route addressed is the Palladium-Catalyzed Heck Arylation of 2,3-dihydrofuran. A secondary section covers the Mn(OAc)₃ Mediated Radical Cyclization for researchers building the ring system de novo with additional functional groups.

Executive Summary & Reaction Scope

Target Molecule: 2-(2-Nitrophenyl)-2,3-dihydrofuran Primary Synthetic Challenges:

  • Regioselectivity: Controlling the double bond position (2,3- vs. 2,5-dihydrofuran).

  • Steric Hindrance: The ortho-nitro group on the aryl ring significantly retards Pd-oxidative addition and migratory insertion.

  • Stability: The dihydrofuran ring is an enol ether, highly susceptible to acid-catalyzed hydrolysis (ring opening).

This guide covers the two dominant synthetic pathways:

  • Method A (Direct Arylation): Heck coupling of 2,3-dihydrofuran with 1-iodo-2-nitrobenzene.

  • Method B (Ring Construction): Mn(OAc)₃ mediated oxidative cyclization (typically yields 3-acyl derivatives).

Method A: Palladium-Catalyzed Heck Arylation

Best for: Synthesizing the specific, unsubstituted dihydrofuran core.

Reaction Mechanism & Pathways

The Heck reaction with cyclic enol ethers is complex due to "double bond migration." The initial insertion occurs at C2, but


-hydride elimination can occur away from the oxygen (forming the 2,3-isomer) or towards the oxygen (forming the 2,5-isomer).

HeckPathway Start Pd(0) Catalyst + 1-Iodo-2-nitrobenzene OxAdd Oxidative Addition Complex (Ar-Pd-I) Start->OxAdd Insertion Migratory Insertion into 2,3-Dihydrofuran (C2) OxAdd->Insertion BetaElim1 Beta-Hydride Elimination (Away from Oxygen) Insertion->BetaElim1 Path A BetaElim2 Beta-Hydride Elimination (Towards Oxygen) Insertion->BetaElim2 Path B Target TARGET: 2-(2-Nitrophenyl)-2,3-dihydrofuran (Thermodynamic Product) BetaElim1->Target Isomer SIDE PRODUCT: 2-(2-Nitrophenyl)-2,5-dihydrofuran (Kinetic Product) BetaElim2->Isomer RingOpen SIDE PRODUCT: 4-Aryl-4-hydroxybutanal (Hydrolysis) Target->RingOpen H+/H2O Isomer->Target Pd-H Isomerization

Figure 1: Bifurcation of the Heck pathway leading to thermodynamic (target) and kinetic (isomer) products.

Troubleshooting Side Products (Heck Method)
Symptom / ObservationProbable Side ProductRoot CauseCorrective Action
Product contains ~20-40% isomer with shifted double bond 2-(2-Nitrophenyl)-2,5-dihydrofuran Kinetic Control: The

-hydride elimination towards the oxygen is faster.
Extend Reaction Time: The 2,5-isomer often converts to the thermodynamic 2,3-isomer over time. Use Ag₂CO₃ or ionic liquids to favor the thermodynamic pathway.
Low conversion; Recovery of starting iodide Unreacted 1-Iodo-2-nitrobenzene Steric Hindrance: The ortho-nitro group blocks the Pd insertion.Switch to a more active catalyst system like Pd(OAc)₂ + P(o-tolyl)₃ (Herrmann-Beller catalyst) or use Jeffery conditions (phase transfer catalysis).
Formation of yellow/brown precipitate (not Pd black) 2,2'-Dinitrobiphenyl (Homocoupling)Reductive Elimination: Competition between aryl-olefin insertion and aryl-aryl coupling.Reduce the concentration of the aryl iodide (slow addition). Ensure strict oxygen-free conditions.
Aldehyde peaks in NMR (~9.8 ppm) 4-Hydroxy-4-(2-nitrophenyl)butanal Ring Opening: Acidic hydrolysis of the enol ether product during workup.Neutralize Workup: Avoid acidic washes (HCl). Use basic alumina for filtration or buffered silica gel (triethylamine-treated).
FAQ: Heck Arylation

Q: Why is the ortho-nitro group causing low yields compared to para-nitro? A: The ortho-nitro group exerts significant steric pressure, hindering the approach of the bulky Pd-ligand complex to the aryl iodide. Furthermore, the nitro group can coordinate weakly to Palladium ("chelate effect"), potentially trapping the catalyst in an off-cycle resting state. Recommendation: Use sterically smaller, electron-rich phosphine ligands or ligand-free conditions with Pd nanoparticles.

Q: Can I use 2,3-dihydrofuran in excess? A: Yes, it is highly recommended (2–5 equivalents). 2,3-Dihydrofuran is volatile (bp 54°C) and can act as a co-solvent. Excess alkene compensates for losses due to polymerization or volatility.

Method B: Mn(OAc)₃ Mediated Radical Cyclization

Best for: Synthesizing substituted dihydrofurans (e.g., 3-acetyl-2-(2-nitrophenyl)-4,5-dihydrofuran) from 1,3-dicarbonyls and 2-nitrostyrene.

Mechanism & Side Product Formation

This reaction relies on the generation of an electrophilic radical from a 1,3-dicarbonyl (e.g., acetylacetone). The radical must attack the electron-deficient 2-nitrostyrene.

MnPathway Mn Mn(OAc)3 + 1,3-Dicarbonyl Radical α-Carbonyl Radical Mn->Radical Dimer SIDE PRODUCT: Tetraacetylethane (Dimer) Radical->Dimer Low Alkene Reactivity Add Addition to 2-Nitrostyrene Radical->Add Cyclization Oxidation & Cyclization Add->Cyclization Linear SIDE PRODUCT: Linear Acetoxy Adduct Add->Linear Failure to Cyclize Target TARGET: Substituted Dihydrofuran Cyclization->Target

Figure 2: Competition between radical addition and dimerization in Mn(III) mediated synthesis.

Troubleshooting Side Products (Mn(OAc)₃ Method)
IssueSide ProductMechanismSolution
Main product is a white solid, not the target oil Dimer (e.g., 1,1,2,2-tetraacetylethane) Radical Recombination: The 2-nitrostyrene is electron-deficient and reacts slowly with the electrophilic carbonyl radical. The radicals prefer to dimerize.Increase Alkene Ratio: Use a large excess of 2-nitrostyrene (3-5 equiv). Raise Temperature: Promote the higher activation energy addition step (60°C -> 80°C).
Product mixture contains linear esters Linear Acetoxy/Hydroxy compounds Oxidation without Cyclization: The intermediate benzylic radical is oxidized to a cation but trapped by acetate (solvent) instead of the internal carbonyl oxygen.Solvent Control: Ensure the reaction is performed in glacial acetic acid. Avoid water. Adding Cu(OAc)₂ (co-oxidant) can sometimes force the cyclization by speeding up the oxidation step.
Reaction stays dark brown N/A (No Reaction) Initiation Failure: Mn(III) is not being reduced to Mn(II) (which is clear/pink).Temperature: Ensure the reaction is at least 60-80°C. Sonicate: To break up Mn(OAc)₃ aggregates.

Experimental Protocol (Recommended: Heck Method)

Context: This protocol minimizes the formation of the 2,5-dihydrofuran isomer and prevents ring opening.

  • Reagents:

    • 1-Iodo-2-nitrobenzene (1.0 equiv)

    • 2,3-Dihydrofuran (5.0 equiv)

    • Pd(OAc)₂ (3 mol%)

    • Base: K₂CO₃ (2.5 equiv) or Ag₂CO₃ (for better regioselectivity)

    • Solvent: DMF or CH₃CN (degassed)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd catalyst, Base, and Aryl Iodide.

    • Evacuate and backfill with Argon (3x).

    • Add Solvent and 2,3-Dihydrofuran via syringe.

    • Heat to 70–80°C for 12–24 hours. Note: Higher temps increase 2,5-isomer formation.

  • Workup (Critical Step):

    • Dilute with Et₂O.[1] Wash with saturated NaHCO₃ (Do not use water or brine initially if acidic impurities are suspected).

    • Dry over K₂CO₃ (not MgSO₄, which can be slightly acidic).

    • Concentrate under reduced pressure at low temperature (<40°C) .

  • Purification:

    • Flash chromatography on Triethylamine-treated Silica Gel (2% v/v Et₃N in eluent) to prevent hydrolysis on the column.

References

  • Regioselective Heck Arylation of 2,3-Dihydrofuran

    • Lauer, M. G., Thompson, M. K., & Shaughnessy, K. H. (2014).[2] Phosphine-Free and Phosphine-Ligand-Supported Palladium-Catalyzed Arylation of 2,3-Dihydrofuran. Journal of Organic Chemistry. Link

  • Mn(OAc)

    • Snider, B. B. (2009). Mn(OAc)₃-Based Oxidative Free-Radical Additions and Cyclizations. Chemical Reviews. Link

  • Synthesis of 2-Aryl-2,3-dihydrofurans via Ionic Liquids

    • Mo, J., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules. Link

  • General Reactivity of 2,3-Dihydrofuran

    • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Link

Sources

Purification of crude 2-(2-Nitrophenyl)-2,3-dihydrofuran by flash chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Compound: 2-(2-Nitrophenyl)-2,3-dihydrofuran Class: Functionalized Dihydrofuran / Cyclic Enol Ether Key Chemical Feature: The dihydrofuran ring typically possesses enol ether character (depending on the specific isomer, typically


 for 2,3-dihydrofurans). This confers acid sensitivity . Upon exposure to acidic silanol groups on silica gel (

), these compounds are prone to:
  • Hydrolysis: Ring opening to form

    
    -hydroxy aldehydes/ketones.
    
  • Aromatization: Oxidation to the corresponding furan (often driven by trace metals or air on the column).

  • Polymerization: Acid-catalyzed oligomerization.

The Challenge: The 2-nitrophenyl substituent provides significant UV activity but also electron-withdrawing character, which may alter the polarity significantly compared to non-nitrated analogs. The primary purification challenge is separating the product from unreacted nitro-styrene precursors and preventing on-column decomposition.

Pre-Purification Diagnostics (The "Go/No-Go" Phase)

Before loading your column, you must validate the stability of your crude material on the stationary phase.

Q: How do I determine if my compound will survive standard silica gel chromatography?

A: Perform a 2D-TLC Stability Test. Do not skip this. It is the only way to distinguish between "poor separation" and "decomposition."

Protocol:

  • Spot: Apply a concentrated spot of the crude mixture on the bottom-left corner of a silica TLC plate.

  • Run 1: Elute the plate in your chosen solvent system (e.g., 10% EtOAc/Hexane).

  • Dry: Let the solvent evaporate completely (do not use heat; air dry).

  • Run 2: Rotate the plate 90° and elute again in the same solvent system.

  • Analyze:

    • Diagonal Spots: Stable compounds. They move the same distance in both dimensions.

    • Off-Diagonal Spots: Decomposition products. If new spots appear below the diagonal, your compound is degrading on the silica (likely hydrolyzing).

Decision Matrix:

  • Stable: Proceed with standard Flash Chromatography.

  • Unstable: You must buffer your silica gel (see Section 3).

Column Setup & Buffering Strategy

Q: My TLC shows streaking/decomposition. How do I buffer the column?

A: Use the "Triethylamine (TEA) Passivation" method. Standard silica is slightly acidic (pH ~5-6). For dihydrofurans, you need a neutral to slightly basic environment (pH ~7.5).

Protocol:

  • Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% Triethylamine (TEA) (e.g., 99:1 Hexane:TEA).

  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the mobile phase containing 0.5% TEA.

    • Why? The initial 1% TEA neutralizes the active silanol sites. The maintenance dose (0.5%) prevents the base from washing off during the run.

  • Sample Loading: Load your crude (dissolved in a minimum amount of solvent + 0.5% TEA) or use a solid load cartridge packed with neutralized silica.

Q: Can I use Alumina instead?

A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative for acid-sensitive enol ethers if buffered silica fails. However, resolution is typically lower than silica. Use this only if the TEA-buffered silica method yields <50% recovery.

Elution Protocol & Fractionation

Q: What solvent system provides the best separation from nitro-impurities?

A: Toluene/Ethyl Acetate often outperforms Hexane/Ethyl Acetate for nitro-aromatics. Nitro groups interact strongly with the


-systems in toluene, often altering the selectivity (selectivity factor 

) compared to alkanes.

Recommended Gradient (Buffered with 0.5% TEA):

PhaseSolvent ASolvent BGradient ProfileCV (Column Volumes)
Equilibration Hexane (+0.5% TEA)EtOAc (+0.5% TEA)0% B2 CV
Loading --------
Elution 1 HexaneEtOAc0%

5% B
3 CV
Elution 2 HexaneEtOAc5%

20% B
10 CV
Elution 3 HexaneEtOAc20%

40% B
5 CV
Flush HexaneEtOAc100% B2 CV

Note: If using Toluene, replace Hexane with Toluene but start at 0% EtOAc. Toluene is stronger than Hexane, so your retention times will decrease.

Q: How do I visualize the fractions?

A:

  • UV (254 nm): The 2-nitrophenyl group is a strong chromophore. This is your primary detection method.

  • Stain (Verification): Use Anisaldehyde or KMnO4 .

    • Dihydrofuran:[1][2][3][4][5] Will stain rapidly (oxidation of the double bond).

    • Aromatic Impurities: Usually UV active but stain poorly or differently.

    • Why? To confirm the fraction contains the ene functionality and not just the nitro-aromatic core.

Troubleshooting Guide

Issue 1: Co-elution with Starting Material (Nitro-olefin)

Symptom: The product and the starting material (e.g.,


-nitrostyrene derivative) elute in overlapping fractions.
Root Cause:  Similar polarity due to the dominance of the nitro-aromatic moiety.
Solution: 
  • Change Selectivity: Switch from Hexane/EtOAc to Dichloromethane (DCM)/Hexane or Toluene/Hexane . The

    
    -
    
    
    
    interactions in toluene often separate planar nitro-olefins from the slightly puckered dihydrofuran ring.
  • Reduce Loading: Do not exceed 1% sample mass relative to silica mass (1g crude per 100g silica).

Issue 2: Product "Disappears" on Column

Symptom: Crude TLC shows product, but column fractions contain only baseline junk or furan byproducts. Root Cause: Acid-catalyzed hydrolysis or aromatization. Solution:

  • Verify the TEA buffer was used.

  • Speed is critical. Dihydrofurans are kinetically unstable. Increase flow rate by 20-30% to reduce residence time on the column.

  • Switch to Alumina: As described in Section 3.

Issue 3: Crystalline Material Clogging the Column

Symptom: Pressure spike; solid precipitating at the head of the column. Root Cause: Nitro-compounds often have high crystallinity and low solubility in non-polar mobile phases (Hexane). Solution:

  • Solid Load: Adsorb the crude onto Celite or neutralized silica. Evaporate solvent, then load the powder. This prevents precipitation shock when the mobile phase hits the liquid sample.

  • Solubility Check: Ensure the crude is soluble in the starting mobile phase. If not, add a small amount of DCM to the loading solvent (if liquid loading).

Visual Workflows

Figure 1: Purification Logic Flow

Caption: Decision tree for selecting the correct stationary phase and buffering conditions based on pre-run stability analysis.

PurificationLogic Start Crude Mixture 2-(2-Nitrophenyl)-2,3-dihydrofuran TLC_Test 2D TLC Stability Test (Hexane/EtOAc) Start->TLC_Test Result_Stable On-Diagonal Spots (Stable) TLC_Test->Result_Stable No tailing/New spots Result_Unstable Off-Diagonal Spots (Decomposition) TLC_Test->Result_Unstable Streaking/Hydrolysis Std_Column Standard Silica Column (Hexane/EtOAc) Result_Stable->Std_Column Buffer_Column Buffered Silica Column (1% Et3N Pre-treat) Result_Unstable->Buffer_Column Run Run Chromatography (Gradient Elution) Std_Column->Run Alumina_Column Neutral Alumina Column (Grade III) Buffer_Column->Alumina_Column If decomp persists Buffer_Column->Run Alumina_Column->Run QC Fraction Analysis (UV + Anisaldehyde) Run->QC

Figure 2: Impurity Separation Mechanism

Caption: Visualizing the separation of the puckered dihydrofuran product from planar nitro-olefin impurities using interaction strategies.

SeparationMech Impurity Nitro-Olefin (Planar, Conjugated) Silica Silica Surface (Si-OH) Impurity->Silica Strong Adsorption Product Dihydrofuran (Puckered, Enol Ether) Product->Silica Moderate Adsorption Interaction1 Strong Pi-Pi / H-Bonding (Retained) Silica->Interaction1 Interaction2 Weaker Interaction (Elutes First) Silica->Interaction2

References

  • Sari, O., & Yilmaz, M. (2020).[3] Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 44, 1303-1318. Link

  • Shaikh, A. K., & Varvounis, G. (2014).[6] Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ.[6] Organic Letters, 16(5), 1478-1481. Link

  • Nakano, T., Miyazaki, K., & Kamimura, A. (2014).[1] Preparation of 2,3-dihydrofurans via a double allylic substitution reaction of allylic nitro compounds.[1] Journal of Organic Chemistry, 79(17), 8103-8109.[1] Link

  • Organic Syntheses. (2009). 2-Phenyl-2,3-dihydrofuran.[7] Organic Syntheses, 86, 22. Link

  • Royal Society of Chemistry. (2012). Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization.[5] Chemical Communications.[5] Link

Sources

Technical Support Center: Stability & Handling of 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 2-(2-Nitrophenyl)-2,3-dihydrofuran . This document is structured for researchers and process chemists, focusing on the specific reactivity of the enol ether moiety in the presence of the ortho-nitroaryl substituent.

Part 1: Executive Summary & Chemical Identity

Core Directive: This compound is highly acid-sensitive and base-stable . The primary failure mode in experimental workflows is inadvertent acid-catalyzed hydrolysis during workup or purification on untreated silica gel.

Property Details
Structure A 2,3-dihydrofuran ring substituted at C2 with an o-nitrophenyl group.[1]
Functional Group Risk Enol Ether (C4=C5): Extremely susceptible to protonation and hydration. Nitro Group: Energetic/Explosive potential; generally stable to acid/base but sensitive to reduction.
Storage Condition Store at 2–8 °C under Argon. Stabilize with trace base (e.g., K₂CO₃ or Et₃N) if stored for long periods.
Major Incompatibility Brønsted acids (HCl, H₂SO₄), Lewis acids (BF₃·OEt₂), Acidic Silica Gel, Oxidizing agents (Peroxide formation).

Part 2: Stability Profile & Mechanistic Insights

Acid Stability: Critical Failure Point

Status: Unstable / High Risk The 2,3-dihydrofuran ring is an enol ether .[2] Unlike standard ethers, the oxygen lone pair donates electron density into the C4=C5 double bond, making C4 nucleophilic.

  • Mechanism: In the presence of even weak acids (or acidic sites on silica), the C4 position is protonated. This generates a resonance-stabilized oxocarbenium ion at C5.

  • Fate: Water attacks the oxocarbenium ion, leading to a hemiacetal which rapidly undergoes ring opening to form 4-hydroxy-4-(2-nitrophenyl)butanal (or its equilibrium isomers).

  • Effect of Nitro Group: The ortho-nitro group is electron-withdrawing. While it inductively reduces the electron density of the ether oxygen (potentially lowering the basicity of the enol ether slightly compared to a phenyl analog), it does not prevent hydrolysis. The steric bulk of the ortho-nitro group may actually favor ring opening to relieve torsional strain.

Base Stability: Robust

Status: Stable Vinyl ethers are generally inert to nucleophilic attack and basic conditions.

  • Evidence: Synthesis of 2-aryl-2,3-dihydrofurans is often performed via Heck coupling using bases like potassium acetate or triethylamine at temperatures up to 80 °C without degradation.

  • Recommendation: Perform workups using basic aqueous solutions (sat. NaHCO₃ or NaOH) to maintain pH > 7.

Silica Gel Interactions: The "Hidden Acid"

Status: Conditional Stability Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). This is sufficient to catalyze the hydrolysis or polymerization of 2-(2-nitrophenyl)-2,3-dihydrofuran during column chromatography, leading to "disappearing" product or streaking.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Purification Issues

Q: "I loaded my crude reaction mixture onto a silica column, but no product eluted. I only recovered a polar streak and some aldehyde. What happened?" A: You likely experienced on-column acid hydrolysis . The acidic silanol groups (Si-OH) protonated the enol ether.

  • Solution: You must deactivate the silica gel.

    • Protocol: Pre-wash the packed silica column with a mobile phase containing 1–5% Triethylamine (Et₃N) . Then, run your column with 1% Et₃N in the eluent. This neutralizes acidic sites.

    • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.

Scenario B: Spectral Anomalies

Q: "My NMR shows the correct aromatic signals, but the alkene protons (approx. 5.0 and 6.5 ppm) are gone, and I see a triplet near 9.8 ppm. Is this an impurity?" A: This is not an impurity; it is your hydrolyzed product . The triplet at ~9.8 ppm is characteristic of an aldehyde proton. The ring has opened.

  • Cause: The NMR solvent (e.g., CDCl₃) might be acidic (HCl formation from photodecomposition).

  • Fix: Filter CDCl₃ through basic alumina or use CD₂Cl₂. Add a solid base (K₂CO₃) to the NMR tube if the sample is valuable.

Scenario C: Reaction Workup

Q: "The reaction worked (TLC showed product), but after washing with 1M HCl to remove the catalyst, the yield dropped to 10%." A: Never use acid washes with enol ethers. The 1M HCl instantly hydrolyzed your product during the extraction.

  • Fix: Quench reactions with Saturated Ammonium Chloride (NH₄Cl) (mildly acidic, use with caution and rapid separation) or preferably Water/Brine . If removing amines, use a copper sulfate wash or simply rely on chromatography with the Et₃N method described above.

Part 4: Visualizations

Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

This pathway explains why the compound decomposes in acidic media.

Hydrolysis Start 2-(2-Nitrophenyl)- 2,3-dihydrofuran (Enol Ether) Protonation Protonation at C4 (Rate Limiting) Start->Protonation + H+ (Acid) Oxocarbenium Oxocarbenium Ion (Intermediate) Protonation->Oxocarbenium Hydration Water Attack at C5 Oxocarbenium->Hydration + H2O RingOpen Ring Opening Hydration->RingOpen Product 4-Hydroxy-4-(2-nitrophenyl) butanal RingOpen->Product Irreversible

Caption: Step-by-step mechanism showing the acid-catalyzed destruction of the dihydrofuran ring.

Diagram 2: Purification Decision Tree

Follow this logic to ensure isolation of the intact compound.

Purification Start Crude Reaction Mixture Check Is Compound Acid Sensitive? Start->Check Method Choose Stationary Phase Check->Method Yes (Enol Ether) Silica Silica Gel Method->Silica Common Option Alumina Neutral Alumina Method->Alumina Safest Option TreatSilica Pre-treat with 1-5% Et3N / Hexane Silica->TreatSilica Mandatory Step RawSilica Untreated Silica Silica->RawSilica Avoid ResultGood SUCCESS: Stable Elution Alumina->ResultGood TreatSilica->ResultGood ResultBad FAILURE: Hydrolysis/Streaking RawSilica->ResultBad

Caption: Decision matrix for the purification of acid-sensitive enol ethers.

Part 5: Standard Operating Procedures (SOPs)

SOP 1: Preparation of Et₃N-Buffered Silica Gel
  • Slurry Preparation: Mix the required amount of silica gel with the starting eluent (e.g., 5% EtOAc/Hexanes).

  • Add Buffer: Add Triethylamine (Et₃N) to the slurry to reach a concentration of 2% v/v . Swirl well.

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2–3 column volumes of the eluent containing 1% Et₃N .

  • Loading: Load your sample. Maintain 0.5–1% Et₃N in the mobile phase throughout the run.

SOP 2: Storage Recommendations
  • Vessel: Amber glass vial (protect from light/peroxide formation).

  • Atmosphere: Flush with Argon or Nitrogen.[3]

  • Temperature: 2–8 °C (Refrigerator).

  • Stabilizer: For long-term storage (>1 month), add a few pellets of Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) to the vial to scavenge any adventitious acid.

References

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • Xu, F., Korch, K. M., & Watson, D. A. (2019).[1] Synthesis of Indolines and Derivatives by Aza-Heck Cyclization (Mentions synthesis of 2-(2-nitrophenyl)-2,3-dihydrofuran). Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Handling Acid-Sensitive Furans. Coll. Vol. 10, p. 632 (2004). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Diastereoselectivity in 2-Aryl-2,3-Dihydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-aryl-2,3-dihydrofurans. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the diastereoselectivity of their reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction

The 2-aryl-2,3-dihydrofuran scaffold is a crucial structural motif present in numerous biologically active natural products and pharmaceutical agents. Achieving high diastereoselectivity in the synthesis of these compounds is often a critical challenge. This guide provides in-depth technical insights and practical, field-proven advice to help you navigate the complexities of these reactions and achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most common initial steps to improve the diastereomeric ratio (d.r.)?

A1: A low diastereomeric ratio is a common issue and often indicates that the transition states leading to the two diastereomers are very close in energy. Here’s a systematic approach to begin troubleshooting:

  • Lower the Reaction Temperature: This is often the most effective initial step. Running the reaction at a lower temperature can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

  • Screen Different Solvents: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state. A solvent screen, ranging from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., alcohols), is highly recommended.

  • Vary the Catalyst or Stoichiometric Reagent: The choice of catalyst or reagent is paramount. If you are using a metal catalyst, screen different ligands. If it's an organocatalyzed reaction, subtle changes to the catalyst structure can have a profound impact on stereoselectivity. For stoichiometric reactions, consider different counter-ions or additives.

Q2: How does the choice of catalyst influence the diastereoselectivity in the synthesis of 2,3-dihydrofurans?

A2: The catalyst plays a pivotal role in dictating the stereochemical outcome by orchestrating the approach of the reactants in the transition state. Here are a few examples of how different catalytic systems can be used to control diastereoselectivity:

  • Palladium Catalysis: In Pd-catalyzed asymmetric allylic cycloadditions, the chiral ligand is the primary source of stereocontrol. The ligand's structure creates a chiral pocket around the metal center, which differentiates between the two faces of the prochiral nucleophile, leading to the preferential formation of one diastereomer.[1]

  • Silver Catalysis: Silver(I) complexes have been successfully employed in the diastereoselective synthesis of 2,3-dihydrobenzofurans. The catalyst, in conjunction with a chiral ligand, can facilitate the condensation of aromatic aldehydes with other reagents to yield the desired products with high stereoselectivity.[2]

  • Organocatalysis: Bifunctional organocatalysts, such as those based on squaramide or thiourea scaffolds, can activate both the nucleophile and the electrophile through hydrogen bonding interactions.[3][4][5] This dual activation in a defined chiral environment rigidly holds the reactants in a specific orientation, leading to high diastereoselectivity.

Q3: Can the substrate itself affect the diastereoselectivity?

A3: Absolutely. The steric and electronic properties of the substrates are critical.

  • Steric Hindrance: Bulky substituents on either the aryl group or the dihydrofuran precursor can create a strong steric bias, favoring the formation of the less sterically hindered diastereomer.

  • Electronic Effects: The electronic nature of the substituents on the aryl ring can influence the reaction rate and, in some cases, the diastereoselectivity. Electron-withdrawing groups can alter the electron density of the reacting components, potentially affecting the geometry of the transition state.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Michael Addition-Alkylation Reactions

Scenario: You are performing a Michael addition of a 1,3-dicarbonyl compound to an α-bromonitroalkene, followed by an intramolecular alkylation to form the 2,3-dihydrofuran, but the diastereoselectivity is poor.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Suboptimal Catalyst The catalyst may not be providing a sufficiently ordered transition state.Screen a range of bifunctional organocatalysts, such as thiourea or squaramide-based catalysts, which are known to be effective for this transformation.[3][4][5]
Incorrect Base The base used for the initial Michael addition can influence the stereochemistry of the subsequent cyclization.Experiment with different inorganic and organic bases (e.g., K2CO3, Cs2CO3, DIPEA). The choice of base can affect the aggregation state of the enolate and its reactivity.
Solvent Effects The solvent can impact the solubility of the catalyst and substrates, as well as stabilize or destabilize the diastereomeric transition states.Perform a solvent screen. Less polar solvents like toluene or chloroform often lead to better-organized transition states and higher diastereoselectivity.
Temperature Too High Higher temperatures can overcome the small energy barriers between the diastereomeric transition states.Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) to enhance the energy difference between the competing pathways.
Experimental Protocol: Optimization of a Squaramide-Catalyzed Michael-Alkylation
  • Catalyst Screening: In separate vials, set up the reaction with your standard conditions but use different squaramide-based catalysts (e.g., those derived from quinine or other chiral amines).

  • Solvent Screening: Using the best catalyst from the previous step, set up the reaction in a variety of solvents (e.g., Toluene, CH2Cl2, THF, CHCl3).

  • Temperature Optimization: Once the optimal catalyst and solvent are identified, run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -25 °C, -50 °C).

  • Analysis: Analyze the diastereomeric ratio of the crude product from each reaction by ¹H NMR spectroscopy or chiral HPLC.

Issue 2: Poor Diastereoselectivity in Metal-Catalyzed Cycloaddition Reactions

Scenario: A transition metal-catalyzed [3+2] or [4+1] cycloaddition reaction is yielding a mixture of diastereomers.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Ligand Choice The chiral ligand is the primary determinant of stereoselectivity in many metal-catalyzed reactions.Screen a library of chiral ligands. For palladium catalysis, phosphine-based ligands are common. For other metals, a variety of ligand types (e.g., BOX, PYBOX) should be considered.
Metal Precursor The choice of metal salt and its oxidation state can influence the catalytic cycle and the stereochemical outcome.Experiment with different metal precursors (e.g., Pd(OAc)2 vs. Pd2(dba)3 for palladium catalysis).
Additives Additives such as Lewis acids or bases can act as co-catalysts or modify the active catalytic species.Investigate the effect of additives. For example, in some silver-catalyzed reactions, a fluoride source is necessary for high diastereoselectivity.[2]
Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (-20°C to -78°C) start->temp analysis Analyze d.r. by NMR/HPLC temp->analysis Improved? solvent Screen Solvents (Toluene, THF, CH2Cl2) catalyst Modify Catalyst System solvent->catalyst No Improvement solvent->analysis ligand Screen Chiral Ligands catalyst->ligand metal Vary Metal Precursor catalyst->metal substrate Modify Substrate catalyst->substrate No Improvement ligand->analysis metal->analysis sterics Increase Steric Bulk substrate->sterics electronics Alter Electronic Properties substrate->electronics sterics->analysis electronics->analysis analysis->solvent No end Optimized Diastereoselectivity analysis->end Yes

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Mechanistic Insights

Understanding the reaction mechanism is crucial for rational optimization. For many syntheses of 2,3-dihydrofurans, the stereochemistry is set during the ring-closing step.

Mechanism of a Domino Michael-Sₙ2 Reaction

G cluster_0 Michael Addition cluster_1 Intramolecular Sₙ2 Cyclization Reactants Reactants Enolate Enolate Reactants->Enolate Base Michael Adduct Michael Adduct Enolate->Michael Adduct Transition State Transition State Michael Adduct->Transition State Catalyst Control α-bromonitroalkene α-bromonitroalkene α-bromonitroalkene->Michael Adduct cis-Dihydrofuran cis-Dihydrofuran Transition State->cis-Dihydrofuran trans-Dihydrofuran trans-Dihydrofuran Transition State->trans-Dihydrofuran

Caption: Simplified mechanism for the formation of 2,3-dihydrofurans via a domino reaction.

In this example, a bifunctional catalyst can pre-organize the Michael adduct through hydrogen bonding, directing the intramolecular Sₙ2 attack from a specific face, thereby favoring the formation of one diastereomer over the other. The rigidity of this catalyst-substrate complex in the transition state is key to achieving high diastereoselectivity.

References

Sources

Troubleshooting low conversion in palladium-catalyzed dihydrofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Dihydrofuran Synthesis

Case ID: PD-DHF-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Technical Support Center

You are likely here because your HPLC/GC traces show unreacted starting material, your reaction mixture has turned an ominous grey, or your isolated yields are stalling despite extended reaction times.

Synthesizing dihydrofurans (and their tetrahydrofuran congeners) via Palladium catalysis typically relies on two dominant mechanistic manifolds:

  • Intramolecular Alkoxypalladation/Heck-type cyclization (e.g., Wolfe or Buchwald methodologies).

  • [3+2] Cycloadditions (e.g., Trost TMM or vinylcyclopropane chemistry).

Low conversion in these systems is rarely a random event; it is a symptom of specific failure points in the catalytic cycle. This guide prioritizes causality over recipes .

Part 1: Diagnostic Triage

Before adding more catalyst, you must diagnose the mode of failure. Use this logic flow to determine if your system is suffering from Catalyst Death (Aggregation) or Kinetic Incompetence (Activation Energy Barriers).

DiagnosticFlow Start OBSERVATION: Low Conversion (<50%) Visual Visual Inspection of Reaction Mixture Start->Visual Black Precipitate/Mirror Visible (Pd Black) Visual->Black Grey/Black Solids Clear Solution is Clear/Homogeneous (or original color) Visual->Clear No Solids Death DIAGNOSIS: Catalyst Death (Aggregation) Black->Death Kinetic DIAGNOSIS: Kinetic Incompetence (Cycle Stalled) Clear->Kinetic Action1 ACTION: Increase Ligand:Pd Ratio Switch to Bidentate Ligands Check Solvent Deoxygenation Death->Action1 Action2 ACTION: Increase Temp Switch to Pre-activated Catalyst Check Base Solubility Kinetic->Action2

Figure 1: Diagnostic logic tree for distinguishing between catalyst deactivation (aggregation) and kinetic barriers.

Part 2: Troubleshooting the "Wolfe" Manifold (Carboalkoxylation)

This pathway typically involves the coupling of an aryl halide with a


-hydroxy alkene. The failure is usually in the Oxidative Addition  or the Intramolecular Insertion  step.
Q1: My reaction stalls at 20-30% conversion, and I see Pd black. What is happening?

Root Cause: The rate of catalyst decomposition (aggregation to Pd(0) nanoparticles) is faster than the rate of Oxidative Addition. This is common with electron-rich aryl bromides or chlorides. The Fix:

  • Ligand Switch: Monodentate phosphines (like PPh3) often fail here. Switch to wide-bite-angle bidentate ligands like DPE-Phos or Xantphos . These "hug" the Palladium, preventing aggregation while creating a steric pocket that forces the reductive elimination.

  • The "Water" Trick: Wolfe and co-workers discovered that adding 2 equivalents of water or using undried solvents can significantly boost conversion in these specific cyclizations. Water is hypothesized to facilitate the proton transfer steps or solubilize inorganic bases [1].

Q2: I am using a Pd(II) source (Pd(OAc)2), but the reaction won't start.

Root Cause: Pd(II) must be reduced to Pd(0) in situ to enter the catalytic cycle (Oxidative Addition). If your phosphine is not reducing the Pd(II) fast enough, or if you lack a reductant (like an amine or alkene excess), the cycle never begins. The Fix:

  • Protocol Adjustment: Pre-mix Pd(OAc)2 and the Phosphine in the solvent for 30 minutes at 60°C before adding the aryl halide. This generates the active Pd(0)L2 species.

  • Alternative: Switch to a Pd(0) source like Pd2(dba)3 or, for difficult substrates, a pre-catalyst like Pd(crotyl)(tBu-BrettPhos)Cl which activates rapidly.

Part 3: Troubleshooting the [3+2] Cycloaddition (Trost/Tsuji-Trost)

This involves the reaction of vinylcyclopropanes (VCP) or TMM precursors with aldehydes/alkenes.

Q3: The reaction is clean (no Pd black) but extremely sluggish.

Root Cause: Zwitterion Stability. The reaction relies on the formation of a zwitterionic


-allyl Pd intermediate. If the aldehyde (acceptor) is not electron-deficient enough, or if the zwitterion is too stable, the cycloaddition step becomes the bottleneck.
The Fix: 
  • Concentration: These bimolecular reactions are highly sensitive to concentration. Increase concentration from 0.1 M to 0.5 M or 1.0 M .

  • Lewis Acid Co-catalysis: For stubborn aldehydes, adding a mild Lewis acid (like In(OTf)3 or even simple LiCl) can activate the electrophile without destroying the Pd catalyst [2].

Q4: I am losing enantioselectivity (in asymmetric variants) along with conversion.

Root Cause: Pd-Pd exchange. If the reaction is too slow, the


-allyl intermediate can undergo racemization via Pd-Pd exchange if there is any excess Pd(0) in solution not bound by the chiral ligand.
The Fix: 
  • Reduce Pd Loading: Counter-intuitively, lowering the catalyst loading (e.g., from 5% to 2%) can sometimes improve ee% and conversion by reducing the concentration of non-ligated Pd species that cause racemization pathways.

Part 4: The "Engine Room" – Optimization Data

When troubleshooting low conversion, the choice of Ligand and Solvent is the primary lever. The following table summarizes expected outcomes based on electronic/steric parameters.

Table 1: Ligand & Solvent Impact on Dihydrofuran Synthesis (Carboalkoxylation)

VariableRecommendationMechanism of ActionBest For...
Ligand: DPE-Phos High Priority Wide bite angle (102°) stabilizes Pd(0); flexible enough for insertion.General purpose; aryl bromides.[1][2]
Ligand: P(o-tol)3 MediumBulky monodentate; promotes reductive elimination but prone to deactivation.Sterically crowded substrates.[3]
Ligand: dppe LowBite angle too small (85°); often shuts down the cycle by over-stabilizing Pd(II).Avoid for this reaction class.
Solvent: Toluene HighNon-polar; promotes tight ion pairing (good for intramolecular insertion).Standard cyclizations.
Solvent: THF MediumCoordinating; can compete with substrate for Pd sites.Polar substrates; solubility issues.
Additive: Water Critical 2.0 equivs can accelerate proton transfer/base solubility.Wolfe-type carboalkoxylations.[1]

Part 5: Visualizing the Failure Points

Understanding where the cycle breaks is key. The diagram below maps the "Wolfe" cycle and highlights where low conversion originates.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd I: Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Agg FAILURE A: Pd Black Aggregation Pd0->Agg Low Ligand Stability Coord II: Alkene Coordination OxAdd->Coord Substrate OxAdd->Agg Stalled Cycle Insert III: Migratory Insertion (C-O / C-C Bond) Coord->Insert Slow Step RedElim IV: Reductive Elimination (Product Release) Insert->RedElim Prot FAILURE B: Protonation/Beta-Hydride (Side Products) Insert->Prot No Base/Slow Red. Elim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-catalyzed carboalkoxylation. Failure A (Aggregation) results in low conversion. Failure B results in low yield (side products).

Part 6: Standard Optimization Protocol (SOP)

If your reaction is failing, do not guess. Run this 4-vial screen.

Conditions: 0.1 mmol scale, 100°C, 12 hours.

  • Base: NaOtBu (2.0 equiv)

  • Pd Source: Pd2(dba)3 (2 mol%)

Vial 1 (Control): Ligand = P(o-tol)3 (4 mol%) | Solvent = Toluene Vial 2 (Stability): Ligand = DPE-Phos (2 mol%) | Solvent = Toluene Vial 3 (Polarity): Ligand = DPE-Phos (2 mol%) | Solvent = 1,4-Dioxane Vial 4 (The "Wolfe" Additive): Ligand = DPE-Phos | Solvent = Toluene + 20 µL Water

Interpretation:

  • If Vial 2 > Vial 1: Your issue was catalyst death (need bidentate stabilization).

  • If Vial 4 is best: Your issue was base solubility or proton transfer kinetics.

References

  • Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with

    
    -Hydroxy Alkenes.[1][2] Journal of the American Chemical Society, 126(6), 1620–1621. [2]
    
  • Trost, B. M., & King, S. A. (1990). Palladium-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes.[4] Journal of the American Chemical Society, 112, 408.

  • Ney, J. E., & Wolfe, J. P. (2005). Selective Synthesis of 2,3-Disubstituted Dihydrofurans via Pd-Catalyzed Alkene Carboalkoxylation. Angewandte Chemie International Edition, 44(21), 3218-3221.

  • Hopkins, B. A., & Wolfe, J. P. (2012).[5] Palladium-Catalyzed Synthesis of Tetrahydrofurans via Carboalkoxylation of Alkenes with Removable Tethers. Angewandte Chemie, 51(39), 9886.

Sources

Preventing byproduct formation in Michael addition-alkylation for dihydrofurans.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dihydrofuran Synthesis

A Guide to Preventing Byproduct Formation in Tandem Michael Addition-Intramolecular Alkylation Reactions

Welcome to the technical support center for dihydrofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the powerful tandem Michael addition-intramolecular alkylation reaction to construct polysubstituted dihydrofuran rings. While elegant, this reaction cascade is often plagued by competing pathways that lead to undesired byproducts, complicating purification and reducing yields.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction conditions for a clean and efficient synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common byproducts I should be looking for, and why do they form?

A: Understanding the potential side reactions is the first step toward prevention. The tandem reaction proceeds through a critical enolate intermediate. The fate of this enolate determines the product distribution.

The primary byproducts include:

  • Unreacted Michael Adduct: The reaction stalls after the initial conjugate addition, and the subsequent intramolecular alkylation (cyclization) fails to occur. This is often due to a base that is too weak to deprotonate the initial adduct to form the reactive enolate for the second step, or a poor leaving group on the alkylating chain.

  • Dialkylated Product: The enolate formed after the Michael addition reacts with a second molecule of the Michael acceptor instead of cyclizing. This is favored at high concentrations or if the intramolecular cyclization is sterically hindered or electronically unfavorable.

  • Elimination Product: If the alkylating chain contains acidic protons, the base can induce elimination to form an undesired alkene instead of promoting the desired substitution reaction.

  • Epimerization: Loss of stereochemical integrity at stereocenters alpha to a carbonyl group can occur if the reaction conditions (e.g., strong base, prolonged reaction time, high temperature) allow for repeated enolization and protonation events.

The formation of these byproducts is a competition between the desired intramolecular S(_N)2 cyclization and other potential intermolecular reactions or side reactions of the starting materials and intermediates.[1][2][3]

Byproduct_Formation Start Michael Donor + Michael Acceptor Enolate1 Initial Enolate (Michael Donor) Start->Enolate1 + Base Base Base MichaelAdduct Michael Adduct (Intermediate) Enolate1->MichaelAdduct Conjugate Addition (1,4-Addition) Enolate2 Cyclization Precursor Enolate MichaelAdduct->Enolate2 + Base Stalled Stalled Michael Adduct (Workup Product) MichaelAdduct->Stalled Protonation (During Workup) Dihydrofuran Desired Dihydrofuran Product Enolate2->Dihydrofuran Intramolecular Alkylation (5-exo-trig) (DESIRED PATH) Dialkylated Dialkylated Byproduct Enolate2->Dialkylated Intermolecular Alkylation Acceptor2 Second Acceptor Molecule Acceptor2->Dialkylated

Caption: Reaction pathway for dihydrofuran synthesis and key byproduct diversions.

Q2: My reaction stops after the Michael addition, and I only isolate the uncyclized intermediate. How can I drive the cyclization forward?

A: This is a classic issue where the intramolecular alkylation is the rate-limiting step. The problem lies in either the generation of the second enolate or the kinetics of the cyclization itself.

Troubleshooting Steps:

  • Increase Base Strength/Stoichiometry: The pKa of the proton alpha to the carbonyl in the Michael adduct is higher than that of the starting Michael donor. A stronger base or a slight excess may be required to generate the second enolate in sufficient concentration. For example, if you are using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) or an alkali metal alkoxide like potassium tert-butoxide (t-BuOK).[4]

  • Change the Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive anion, and they do not interfere with the nucleophilic enolate. They are superior to solvents like THF for promoting S(_N)2 reactions.

  • Increase Temperature: Intramolecular reactions often have a higher activation energy barrier due to conformational requirements. Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome this barrier. Monitor carefully for byproduct formation, as higher temperatures can also accelerate side reactions.

  • Evaluate the Leaving Group: The cyclization is an S(_N)2 reaction. Ensure you have a good leaving group on the alkylating chain. Iodides are better than bromides, which are better than chlorides. Tosylates and mesylates are also excellent leaving groups. In some specialized cases, even a nitro group can act as a leaving group under the right conditions.[5][6]

Q3: How does the choice of base affect my reaction's selectivity and yield?

A: The base is arguably the most critical variable in this reaction. Its properties—strength (pKa), steric bulk, and counter-ion—dictate which protons are removed, the equilibrium concentration of the enolate, and the rate of competing side reactions.

Base Typical Solvent Key Characteristics & Application Insights Potential Pitfalls
K₂CO₃ / Cs₂CO₃ Acetonitrile, DMFWeak/Moderate Base. Ideal for substrates with highly acidic protons (e.g., 1,3-dicarbonyls).[4] Cesium carbonate is often more effective due to the "cesium effect," which promotes intramolecular reactions. Minimizes side reactions like elimination.May be too weak to deprotonate the Michael adduct for cyclization, leading to stalled reactions.
DBU / DBN THF, Toluene, CH₂Cl₂Strong, Non-Nucleophilic Organic Base. Excellent for promoting both steps of the cascade without acting as a nucleophile itself. Its steric bulk can enhance selectivity in some cases.Can promote elimination if the substrate is susceptible. Can be difficult to remove during workup.
NaH / KH THF, DMFVery Strong, Non-Nucleophilic Hydride Base. Irreversibly deprotonates the Michael donor, driving the reaction forward. Useful when weaker bases fail.Highly reactive and moisture-sensitive, requiring inert atmosphere techniques. Can cause decomposition of sensitive functional groups.
t-BuOK THF, t-BuOHStrong, Sterically Hindered Base. Its bulk can prevent intermolecular side reactions, favoring the desired intramolecular pathway.[7]Can act as a nucleophile at higher temperatures or with unhindered electrophiles. Can promote epimerization.

Pro-Tip: When optimizing, start with a milder base (e.g., K₂CO₃) and, if necessary, systematically increase the base strength. This methodical approach helps you find the "sweet spot" where the desired reaction proceeds efficiently without triggering unwanted side reactions.[4]

Optimized Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of a polysubstituted dihydrofuran from a 1,3-dicarbonyl compound and an α,β-unsaturated halide.

Materials:

  • Michael Donor (e.g., dimethyl malonate, 1.0 equiv)

  • Michael Acceptor (e.g., (E)-3-bromo-1-phenylprop-2-en-1-one, 1.05 equiv)

  • Base (e.g., anhydrous K₂CO₃, 2.0 equiv)

  • Solvent (e.g., anhydrous Acetonitrile or DMF)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates, ethyl acetate, hexanes

  • Standard glassware for inert atmosphere reaction

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the Michael donor (1.0 equiv) and anhydrous solvent (to make a ~0.1 M solution).

  • Base Addition: Add the anhydrous base (e.g., K₂CO₃, 2.0 equiv) to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Acceptor Addition: Dissolve the Michael acceptor (1.05 equiv) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension over 5-10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, typically higher Rf spot, indicates product formation. The reaction may run at room temperature for 4-24 hours or require gentle heating (e.g., 50 °C).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dihydrofuran product.

Troubleshooting Workflow

When a reaction fails, a logical, step-by-step approach is essential. Use this workflow to diagnose and resolve common issues.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q1 What is the main component in the crude mixture? start->q1 a1 Unreacted Starting Materials q1->a1 Path A a2 Stalled Michael Adduct q1->a2 Path B a3 Mix of Product & Byproducts (e.g., Dialkylation) q1->a3 Path C sol1 1. Check base activity/purity. 2. Increase temperature. 3. Use a stronger base (e.g., DBU). a1->sol1 sol2 1. Switch to a stronger base (e.g., t-BuOK). 2. Use a more polar aprotic solvent (DMF, DMSO). 3. Increase temperature moderately. a2->sol2 sol3 1. Decrease concentration (high dilution). 2. Add acceptor slowly via syringe pump. 3. Use a sterically hindered base. a3->sol3

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References

  • Highly Diastereoselective Synthesis of Multifunctionalized Dihydrofurans by a K3PO4‐Promoted Michael Addition‐Alkylation Reaction. ResearchGate. Available from: [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via a cascade Michael addition-alkylation process: a nitro group as the leaving group. Royal Society of Chemistry. Available from: [Link]

  • Catalytic Asymmetric Domino Michael Addition−Alkylation Reaction: Enantioselective Synthesis of Dihydrofurans. ACS Publications. Available from: [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via a cascade Michael addition-alkylation process: a nitro group as the leaving group. Royal Society of Chemistry. Available from: [Link]

  • Catalytic Asymmetric Domino Michael Addition−Alkylation Reaction: Enantioselective Synthesis of Dihydrofurans. ACS Publications. Available from: [Link]

  • Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. ACS Publications. Available from: [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. Available from: [Link]

  • A Synthesis of Dihydrofuran-3(2H)-ones. ResearchGate. Available from: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Michael addition reaction. Wikipedia. Available from: [Link]

  • Selective formation of dihydrofuran fused fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of tetrahydrochromenes and dihydronaphthofurans via a cascade process of [3 + 3] and [3 + 2] annulation reactions: mechanistic insight for 6-endo-trig and 5-exo-trig cyclisation. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Dihydrofuran Synthesis Catalyst Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for the Catalyst Care Unit (CCU) . It is designed for immediate application in laboratory and pilot-plant environments.

Ticket Subject: Catalyst Deactivation & Regeneration Protocols Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Active

Diagnostic Triage: Why Did the Reaction Stop?

Before attempting regeneration, you must identify the deactivation mode. Blind regeneration often exacerbates the damage (e.g., calcining a sintered catalyst will only sinter it further).

Symptom-to-Root Cause Flowchart

Use the following logic gate to diagnose your specific failure mode based on kinetic signatures and physical observations.

Troubleshooting Start START: Reaction Performance Drop Check1 Is Selectivity Stable? Start->Check1 Check2 Is Deactivation Rapid (<1 hr)? Check1->Check2 Yes (Only Conversion Drops) Leaching DIAGNOSIS: Leaching (Active Phase Loss) Check1->Leaching No (Selectivity Shifts) Check3 Did Pressure Drop Increase? Check2->Check3 No (Gradual Decline) Poisoning DIAGNOSIS: Poisoning (Feed impurity: S, N, or Halides) Check2->Poisoning Yes (Immediate Drop) Sintering DIAGNOSIS: Sintering (Irreversible Surface Area Loss) Check3->Sintering No (Stable Pressure) Fouling DIAGNOSIS: Fouling/Coking (Polymer/Oligomer Deposition) Check3->Fouling Yes (Flow Restriction)

Figure 1: Diagnostic logic tree for identifying catalyst deactivation mechanisms based on kinetic and physical parameters.

Module A: The "Epoxy Route" (2,5-Dihydrofuran)

Context: Synthesis via rearrangement of 3,4-epoxy-1-butene (EpB) using Lewis Acid/Iodide systems (e.g., Zinc Iodide, Phosphonium salts). Primary Failure Mode: Oligomeric Fouling (Tarring)

Technical Insight

The rearrangement of EpB is highly exothermic. Localized hotspots on the catalyst surface trigger a side reaction where EpB polymerizes into polyether oligomers (tars). These tars physically coat the Lewis Acid sites, preventing substrate access.

Troubleshooting Q&A

Q: My conversion dropped by 40% over 10 hours, but selectivity remains high. Is the catalyst dead? A: Likely not dead, just "blinded." This is classic fouling. The oligomers formed are often soluble in polar aprotic solvents.

  • Action: Perform a Solvent Flux Regeneration (Protocol A below). Do not increase temperature; this will crosslink the oligomers into hard coke (graphitic carbon), which is much harder to remove.

Q: I see a yellow precipitate in my reactor effluent. What is this? A: This indicates Active Phase Leaching . If you are using a supported iodide catalyst (e.g., quaternary phosphonium iodide on silica), the onium salt may be decomposing or desorbing.

  • Action: Check your reactor temperature. Onium salts degrade rapidly above 130°C [1]. Reduce temperature to 110-120°C and supplement the feed with trace soluble iodide (10-50 ppm) to shift the equilibrium back to the solid phase.

Protocol A: Solvent Flux Regeneration (For Fouling)

Applicability: Supported Lewis Acids (ZnI2/SiO2, Phosphonium/SiO2)

StepActionTechnical Rationale
1 Stop Feed Halt EpB flow; switch to inert gas (N2) purge.
2 Cool Down Reduce reactor temperature to 60°C .
3 Solvent Wash Flush bed with Acetone or THF (3-5 bed volumes) at low flow.
4 Soak Stop flow and let solvent sit for 1 hour.
5 Dry Flush with N2 at 100°C for 2 hours.
6 Restart Resume feed at 50% load, ramping to 100% over 2 hours.

Module B: The "Noble Route" (Cycloisomerization)

Context: Cyclization of alkynyl alcohols using Gold (Au) or Silver (Ag) nanoparticles. Primary Failure Mode: Sintering & Leaching

Technical Insight

Gold catalysts (Au(I)/Au(III)) are notoriously susceptible to reduction-induced agglomeration (sintering) producing inactive metallic gold (Au(0) bulk) [2]. Furthermore, the "soft" nature of Au allows it to be leached by strong coordinating solvents or product functionalities.

Troubleshooting Q&A

Q: The reaction mixture turned purple/black. What happened? A: This is the "Purple of Cassius" effect. Your active cationic gold species have been reduced to colloidal Gold(0) nanoparticles and have leached into the solution.

  • Cause: Presence of reducing agents (e.g., silanes, alcohols) without sufficient oxidant stabilization, or excessive temperature.

  • Fix: This is usually irreversible for the specific batch of catalyst. You must optimize the ligand system (use bulky phosphines like JohnPhos or NHC ligands) to stabilize the Au(I) center against reduction [3].

Q: Can I regenerate a sintered Silver/Silica catalyst? A: Partial regeneration is possible via Oxidative Redispersion , but it carries risks.

  • Mechanism: Calcination induces the formation of AgO oxides which can spread over the support, followed by controlled reduction to reform small nanoparticles.

Protocol B: Oxidative Redispersion (For Sintered Ag/Au)

Applicability: Ag/SiO2 or Au/TiO2 heterogeneous catalysts.

StepActionTechnical Rationale
1 Stripping Flush with inert gas to remove all organics.
2 Calcination Ramp to 350°C (Ag) or 250°C (Au) under 10% O2/N2 flow. Hold 4 hrs.
3 Cooling Cool to ambient temperature under N2.
4 Re-reduction Flow 5% H2/N2 at 150°C for 2 hours.

Preventive Maintenance & Feedstock Management

Prevention is superior to cure. The following impurities are "Catalyst Killers" in dihydrofuran synthesis.

Feedstock Purity Specifications
ImpurityLimitEffect on CatalystMitigation
Water < 50 ppmDeactivates Lewis Acids (Zn/Al); causes phase separation.Molecular Sieve (3A) guard bed.
Peroxides < 10 ppmOxidizes ligands (Phosphines

Phosphine Oxides).
Wash feed with ferrous sulfate or pass through alumina.
Amines < 1 ppmIrreversibly binds to acid sites (Poisoning).Acid wash of precursor or cation exchange guard bed.
Sulfur < 0.1 ppmPoisons Noble Metals (Au/Ag/Pd).ZnO guard bed.
Deactivation Pathway Visualization

Understanding the chemical pathway of deactivation helps in selecting the right mitigation strategy.

DeactivationPathways ActiveSite Active Catalyst Site (Lewis Acid / Metal) Product Dihydrofuran ActiveSite->Product Main Reaction InactiveMetal Sintered/Reduced Metal (Inactive) ActiveSite->InactiveMetal Thermal Sintering Reactant Reactant (Epoxide / Alkyne) Oligomer Oligomer/Tar (Soft Coke) Reactant->Oligomer Surface Polymerization Oligomer->ActiveSite Pore Blockage (Reversible) Graphite Graphitic Coke (Hard Coke) Oligomer->Graphite Thermal Aging (>200°C) Graphite->ActiveSite Permanent Deactivation

Figure 2: Mechanistic pathways leading to reversible (Oligomer) and irreversible (Graphite/Sintering) deactivation.

References

  • Process for the preparation of 2,5-dihydrofuran. US Patent 5,082,956. (1992). Describes the decomposition limits of onium halide catalysts.Link

  • Gold-Catalyzed Cycloisomerization of Alkynyl Alcohols. Beilstein Journal of Organic Chemistry. (2011). Details the sensitivity of Gold catalysts to reduction and side-reactions.Link

  • Ligand Effects in Gold Catalysis. Sigma-Aldrich Technical Review. Discusses ligand selection to prevent gold aggregation and leaching.Link

  • Catalyst Deactivation and Regeneration. ResearchGate Review. General principles of coking, sintering, and regeneration protocols.Link

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Overview of various catalytic routes and their specific challenges.Link

Technical Support Center: Optimizing Selectivity for 2,3-Dihydrofurans through Reaction Temperature Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2,3-dihydrofurans. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of reaction temperature in controlling selectivity. For researchers, chemists, and professionals in drug development, precise temperature control is paramount to maximizing the yield of the desired 2,3-dihydrofuran isomer and minimizing the formation of unwanted side products.

Troubleshooting Guide: Temperature-Related Issues in 2,3-Dihydrofuran Synthesis

This section addresses specific experimental challenges with a focus on their thermal origins and provides actionable solutions.

Question 1: I am observing low selectivity for my target 2,3-dihydrofuran, with significant formation of the isomeric 2,5-dihydrofuran. How can I use temperature to favor the desired product?

Probable Cause: In many synthetic routes, particularly those involving isomerization, the 2,3- and 2,5-dihydrofuran isomers can exist in equilibrium or be formed through competing pathways. The reaction temperature directly influences the kinetics and thermodynamics of these pathways. Insufficient thermal energy may not be enough to overcome the activation barrier for the desired transformation, while excessive heat can lead to the formation of the more thermodynamically stable, but undesired, isomer or side products.

Step-by-Step Solution:

  • Systematic Temperature Screening:

    • Begin by running the reaction at the temperature reported in the literature for your specific method.

    • If selectivity is low, perform a systematic screening of temperatures in 5-10 °C increments both above and below the initial setpoint. For instance, in the palladium-catalyzed isomerization of 2,5-dihydrofuran, a temperature range of 50°C to 175°C may be explored.[1]

    • For reactions that are known to be sensitive to stereoselectivity, such as certain organocatalytic domino reactions, it is often beneficial to explore sub-ambient temperatures, for example, from room temperature down to -50°C.[2]

  • Kinetic vs. Thermodynamic Control:

    • Lower temperatures generally favor the kinetically controlled product, which may be your desired 2,3-dihydrofuran in certain reactions.

    • Higher temperatures can favor the thermodynamically more stable product. It is crucial to understand the relative stabilities of the isomers in your specific reaction.

  • Monitoring Reaction Progress:

    • At each temperature, monitor the reaction progress over time using an appropriate analytical technique (e.g., GC-MS, ¹H NMR of aliquots). This will help you determine the optimal reaction time at a given temperature to maximize the yield of the desired product before significant degradation or isomerization occurs.

Experimental Protocol: Temperature Screening for Isomerization Reactions

  • Set up a series of parallel reaction vessels, each with identical concentrations of reactants, catalyst, and solvent.

  • Place each vessel in a precisely controlled heating/cooling system (e.g., a temperature-controlled oil bath, heating mantle with a thermocouple, or a cryostat for sub-ambient temperatures).

  • Set the temperature for each reaction vessel to a different value within your screening range (e.g., 70°C, 80°C, 90°C, 100°C).

  • Take aliquots from each reaction at regular intervals (e.g., every 30 minutes) and quench them appropriately.

  • Analyze the aliquots to determine the ratio of 2,3-dihydrofuran to 2,5-dihydrofuran and other byproducts.

  • Plot the selectivity and yield of the desired product as a function of temperature and time to identify the optimal conditions.

Question 2: My reaction is producing significant amounts of furan and/or tetrahydrofuran as byproducts. How can I adjust the temperature to minimize these impurities?

Probable Cause: The formation of furan is often due to dehydrogenation, an elimination reaction that is typically favored at higher temperatures.[3] Conversely, the formation of tetrahydrofuran is a result of over-reduction or hydrogenation of the double bond, which can also be temperature-dependent.

Step-by-Step Solution:

  • Reduce Reaction Temperature: This is the most direct approach to minimize dehydrogenation to furan. A lower temperature will decrease the rate of the elimination reaction.

  • Optimize Catalyst and Temperature in Tandem:

    • The choice of catalyst is critical. For example, in the isomerization of 2,5-dihydrofuran, palladium or platinum supported catalysts are often used.[1] The activity and selectivity of these catalysts are highly temperature-dependent.

    • At elevated temperatures, these catalysts can also promote dehydrogenation.[3] Therefore, finding the "sweet spot" temperature where the rate of isomerization is high but the rate of dehydrogenation is low is key. This often requires careful temperature screening as described in the previous section.

  • Control of Hydrogen Source (for Tetrahydrofuran Formation):

    • If tetrahydrofuran is a significant byproduct, evaluate your reaction for any potential sources of hydrogen. In some cases, the solvent or other reagents can act as a hydrogen donor at elevated temperatures.

    • If a hydride source is intentionally used, consider lowering the reaction temperature to decrease the rate of reduction.

Data Presentation: Effect of Temperature on Product Distribution

Reaction Temperature (°C)2,3-DHF Selectivity (%)Furan (%)Tetrahydrofuran (%)
8085510
1009082
12075205

This is an example table; actual results will vary depending on the specific reaction.

Question 3: I am struggling with poor diastereoselectivity or enantioselectivity in my asymmetric synthesis of 2,3-dihydrofurans. Can temperature be a factor?

Probable Cause: Yes, temperature is a critical parameter in stereoselective synthesis. The transition states leading to different stereoisomers often have small energy differences. Temperature influences the relative rates of formation of these isomers. Lower temperatures can amplify these small energy differences, leading to higher selectivity.

Step-by-Step Solution:

  • Lower the Reaction Temperature: This is the most common strategy to improve stereoselectivity. Reactions that are run at room temperature with moderate selectivity can often be significantly improved by cooling to 0°C, -20°C, or even as low as -78°C.[2]

  • Consider the Catalyst's Temperature Profile: The activity of your chiral catalyst or organocatalyst will be affected by temperature. It's important to ensure that the catalyst remains sufficiently active at lower temperatures. You may need to increase the reaction time to achieve full conversion.

  • Solvent Effects at Different Temperatures: The viscosity and solubility of your reactants and catalyst can change at different temperatures. Ensure that your reaction mixture remains homogeneous at lower temperatures. If solubility becomes an issue, you may need to screen for a more suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of 2,3-dihydrofuran synthesis?

A1: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for the synthesis of 2,3-dihydrofurans, higher temperatures can also increase the rates of undesirable side reactions, such as decomposition or the formation of isomeric byproducts.[3] Therefore, the optimal temperature is a trade-off between reaction rate and selectivity.

Q2: Are there any reactions for 2,3-dihydrofuran synthesis that are performed at room temperature?

A2: Yes, several modern synthetic methods are designed to be performed at ambient temperatures. For example, some organocatalytic domino reactions can proceed efficiently at room temperature, offering advantages in terms of energy consumption and simplified experimental setup.[2] Additionally, certain Heck couplings using specific phosphine ligands can also be carried out at room temperature.[4]

Q3: How can I ensure accurate temperature control in my experiments?

A3: Accurate temperature control is crucial. For elevated temperatures, use a temperature-controlled oil bath or a heating mantle connected to a thermocouple and a proportional-integral-derivative (PID) controller. For sub-ambient temperatures, a cryostat or a dry ice/acetone bath (-78°C) or ice/water bath (0°C) can be used. It is important to measure the internal temperature of the reaction mixture, not just the bath temperature.

Q4: Can the order of addition of reagents be affected by temperature?

A4: Yes. For highly exothermic reactions, adding a reagent slowly at a low temperature can help to dissipate the heat generated and prevent temperature spikes that could lead to side reactions. Conversely, for reactions with a high activation energy, it may be necessary to pre-heat the reaction mixture before adding a key reagent.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways in 2,3-Dihydrofuran Synthesis

G Reactants Starting Materials Intermediate Common Intermediate Reactants->Intermediate DHF23 2,3-Dihydrofuran (Desired Product) Intermediate->DHF23 k1 (T) DHF25 2,5-Dihydrofuran (Isomeric Byproduct) Intermediate->DHF25 k2 (T) Furan Furan (Dehydrogenation Byproduct) DHF23->Furan High T THF Tetrahydrofuran (Over-reduction Byproduct) DHF23->THF Reducing Conditions

Caption: Temperature (T) influences the rate constants (k) for the formation of 2,3- and 2,5-dihydrofuran.

Diagram 2: Troubleshooting Workflow for Low Selectivity

G Start Low Selectivity for 2,3-Dihydrofuran Identify_Byproducts Identify Major Byproducts (e.g., GC-MS, NMR) Start->Identify_Byproducts Isomer Isomeric Dihydrofuran? Identify_Byproducts->Isomer Dehydrogenation Furan or other Dehydrogenated Products? Isomer->Dehydrogenation No Optimize_T_Isomer Systematic Temperature Screening (e.g., +/- 20°C in 5°C increments) Isomer->Optimize_T_Isomer Yes Over_reduction Tetrahydrofuran? Dehydrogenation->Over_reduction No Lower_T Lower Reaction Temperature Dehydrogenation->Lower_T Yes Check_H_Source Review for Unwanted Hydride/Hydrogen Source Over_reduction->Check_H_Source Yes End Improved Selectivity Over_reduction->End No Optimize_T_Isomer->End Lower_T->End Check_H_Source->Lower_T

Caption: A logical workflow for troubleshooting low selectivity in 2,3-dihydrofuran synthesis.

References

  • Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. AVESİS. [Link]

  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Preparation of 2,3-dihydrofurans.
  • Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization. PubMed. [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry. [Link]

  • Synthesis of 2,3-dihydrofurans. ResearchGate. [Link]

  • Formation of furan along with HO₂ during the OH-initiated oxidation of 2,5-DHF and 2,3-DHF: an experimental and computational study. Semantic Scholar. [Link]

  • Selective isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran using CO-modified, supported Pd catalysts. ResearchGate. [Link]

Sources

Workup procedures to avoid decomposition of dihydrofuran products.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DHF-STAB-001 Topic: Preventing Decomposition During Workup and Isolation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Root Cause Analysis

The User Issue: "I synthesized a substituted 2,3-dihydrofuran. The crude NMR looked perfect, but after column chromatography, the product vanished, or I recovered a complex mixture of aldehydes/alcohols."

The Scientific Reality: Dihydrofurans are cyclic enol ethers . They are chemically distinct from standard alkenes due to the oxygen atom's lone pair donation into the


-system. This raises the HOMO energy, making the 

-carbon highly nucleophilic and extremely susceptible to protonation.

The Failure Mechanism: Upon contact with trace acid (from silica gel, unneutralized CDCl


, or ambient moisture), the enol ether protonates to form a resonant-stabilized oxocarbenium ion . This intermediate is highly electrophilic and rapidly reacts with water (hydrolysis) to form a lactol, which equilibrates to a 

-hydroxy carbonyl (aldehyde/ketone).
Visualization: The Decomposition Pathway

Figure 1: Mechanism of acid-catalyzed hydrolysis of dihydrofuran.

DHF_Decomposition DHF Dihydrofuran (Enol Ether) Oxo Oxocarbenium Intermediate DHF->Oxo Protonation (Fast) Acid H+ Source (Silica/CDCl3) Acid->Oxo Lactol Lactol (Ring Open) Oxo->Lactol Hydrolysis Water H2O (Nucleophile) Water->Lactol Aldehyde gamma-Hydroxy Aldehyde Lactol->Aldehyde Equilibrium

Workup Protocols (The Triage)

Objective: Maintain pH


 8.0 at all times.

Standard aqueous workups often fail because the "neutral" water wash (pH 7) is insufficient to buffer local acidic pockets, especially if the reaction used Lewis acids (e.g., AuCl


, BF

, or Mn(OAc)

).
Step-by-Step Protocol: The "Basic Buffer" Wash
  • Quench: Do not use water or 1M HCl. Quench the reaction mixture with saturated aqueous NaHCO

    
      or a 1:1 mixture of sat. NaHCO
    
    
    
    /brine.
  • Extraction: Use diethyl ether (

    
    ) or ethyl acetate (
    
    
    
    ). Avoid dichloromethane (DCM) if possible, as it can become slightly acidic over time, though it is acceptable if used quickly.
  • The Critical Wash:

    • Wash the organic layer twice with saturated NaHCO

      
      .
      
    • Do not wash with water or brine alone unless the brine contains 1% Et

      
      N or NaHCO
      
      
      
      .
  • Drying: Use K

    
    CO
    
    
    
    (Potassium Carbonate) or Na
    
    
    SO
    
    
    (Sodium Sulfate).
    • Avoid: MgSO

      
       (Magnesium Sulfate). It is slightly Lewis acidic and can induce polymerization of sensitive enol ethers.
      
  • Concentration: Rotovap at low temperature (< 30°C). Do not heat to dryness if the product is volatile.

Purification Protocols (The Fix)

Objective: Neutralize the acidic sites (Si-OH) on silica gel.

Standard silica gel has a surface pH of ~4.0–5.0. This is sufficient to destroy most dihydrofurans during the time scale of a flash column. You must use Deactivated Silica or Basic Alumina .

Method A: Triethylamine (Et N) Deactivation (Recommended)

This method caps the acidic silanol protons with triethylamine.

Protocol:

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc 9:1) and add 1.0% to 5.0% Triethylamine (Et

    
    N)  by volume.
    
  • Column Slurry: Slurry the silica gel in this Et

    
    N-doped solvent. Let it sit for 10 minutes before packing.
    
  • Flushing: If packing dry, flush the column with 2-3 column volumes of the Et

    
    N-doped solvent before loading your sample.
    
  • Running the Column: Maintain 1% Et

    
    N in the eluent throughout the run.
    
  • Post-Column: The Et

    
    N is volatile and will be removed during rotary evaporation.
    
Method B: Basic Alumina

If the compound is extremely acid-sensitive (decomposes even on deactivated silica), switch stationary phases.

  • Stationary Phase: Aluminum Oxide (Alumina), Activated, Basic , Brockmann I.

  • Note: Alumina has lower resolution than silica. You may need a longer column or a shallower gradient.

Visualization: Purification Decision Tree

Figure 2: Workflow for selecting the correct purification method.

Purification_Logic Start Crude DHF Product Volatile Is product volatile? Start->Volatile Distill Vacuum Distillation (Kugelrohr) Volatile->Distill Yes TLC TLC Stability Test (Spot on silica, wait 10m) Volatile->TLC No Stable Stable on TLC? TLC->Stable Standard Standard Flash Chromatography Stable->Standard Yes (Rare) Deactivated Deactivated Silica (1-5% Et3N) Stable->Deactivated No (Decomposes) Alumina Basic Alumina Chromatography Deactivated->Alumina Still Decomposes

Analysis & Storage (The Hidden Traps)

Issue: "My product was pure after the column, but the NMR shows decomposition."

Diagnosis: Chloroform-d (CDCl


) is naturally acidic. On exposure to light/air, it forms phosgene and DCl (Deuterium Chloride). This trace acid is enough to hydrolyze DHFs inside the NMR tube.
Troubleshooting Table: Analysis & Storage
ParameterRisk FactorRecommended Protocol
NMR Solvent CDCl

(Acidic)
Option 1: Filter CDCl

through a small plug of basic alumina before use.Option 2: Use Benzene-d

(

) or Acetone-d

.Option 3: Add solid K

CO

directly to the NMR tube.
Storage Oxidation/HydrolysisStore at -20°C under Argon/Nitrogen.
Stabilizers PolymerizationAdd a trace of BHT (butylated hydroxytoluene) if storing for > 1 month.
Vials Surface AcidityUse silylated glass vials or wash vials with base before use.

Frequently Asked Questions (FAQs)

Q: Can I remove the triethylamine (Et


N) after the column? It interferes with my NMR. 
A:  Yes. Et

N is volatile (bp ~89°C).[1] Rotary evaporation at 30-40°C for an extended period usually removes it. If traces remain, an azeotropic distillation with heptane can help. Alternatively, if your product is stable to high vacuum, a few hours on a high-vac manifold will strip the amine.

Q: My DHF is volatile. How do I remove the solvent without losing product? A: Do not use a high-vacuum pump. Use a rotary evaporator with the bath at 0°C or room temperature and a controlled vacuum (e.g., >100 mbar). If the product is very volatile (MW < 150), consider distilling the product out of the crude mixture using a Kugelrohr apparatus rather than running a column.

Q: I see a new spot on TLC just sitting on the bench. What is happening? A: This is likely oxidative cleavage or hydrolysis from ambient moisture. Dihydrofurans can form peroxides.[2] If you see this, perform the workup and purification immediately.[2] Do not leave crude mixtures overnight.

References

  • University of Rochester. Chromatography: The Solid Phase. (Detailed guide on silica acidity and deactivation).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org. Chem. 1997, 62, 21, 7512–7515. (Reference for solvent impurities and stability).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (Context on furan/dihydrofuran synthesis and stability).
  • BenchChem Technical Support. Purification of Air-Sensitive Compounds. (General protocols for sensitive functional groups).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Nitrophenyl-Substituted Dihydrofurans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is not merely a confirmatory step but a foundational pillar of rational design. The spatial arrangement of atoms dictates biological activity, physical properties, and intermolecular interactions. For the class of nitrophenyl-substituted dihydrofurans, which hold significant potential in medicinal chemistry and materials development, an unambiguous structural assignment is paramount. This guide provides an in-depth comparison of X-ray crystal structure analysis with alternative analytical techniques, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols.

The Primacy of X-ray Crystallography: Unveiling the Molecular Truth in Three Dimensions

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[1][2] By measuring the diffraction pattern of X-rays passing through a single crystal, we can deduce the precise coordinates of each atom, defining bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy. This technique provides a static, high-resolution snapshot of the molecule in its solid state, offering undeniable proof of its constitution and stereochemistry.

A prime example of the power of X-ray crystallography in this field is the structural determination of compounds like silane (CSD refcode: JIVLIM)[3][4]. The data obtained from such an analysis provides the definitive stereochemical and conformational arrangement of the substituents on the dihydrofuran ring.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. Understanding the rationale behind each step is crucial for success.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Method Method Selection (e.g., Slow Evaporation) Solvent->Method Growth Crystal Growth Method->Growth Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

A generalized workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. The Alternatives

While X-ray crystallography provides the ultimate structural answer, it is not without its limitations, the most significant being the requirement of a high-quality single crystal. When crystallization proves challenging or information about the molecule's behavior in solution is required, other techniques become indispensable.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Principle X-ray diffraction by a crystal latticeNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized molecules and their fragmentsQuantum mechanical or molecular mechanics calculations
Sample Phase Solid (single crystal)Solution or solid-stateGas phase (after ionization)In silico (no physical sample)
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment, stereochemistry, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns3D structure, electronic properties, reaction mechanisms
Key Advantage Unambiguous and definitive 3D structureProvides information on structure and dynamics in solutionHigh sensitivity and accurate mass determinationPredictive power and ability to study unstable species
Key Limitation Requires a suitable single crystalIndirect structural information, can be complex for large moleculesProvides connectivity information, not 3D structureAccuracy is dependent on the level of theory and can be computationally expensive
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of molecules in solution. For nitrophenyl-substituted dihydrofurans, ¹H and ¹³C NMR are essential for confirming the successful synthesis and for providing initial structural insights. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, which helps in determining the relative stereochemistry of substituents on the dihydrofuran ring.

However, NMR provides an average structure in solution, and the molecule may exist in multiple conformations. While it can strongly suggest a particular stereoisomer, it does not provide the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound with high accuracy, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure. For nitrophenyl-substituted compounds, characteristic losses of NO₂ (46 Da) and NO (30 Da) are often observed. The fragmentation of the dihydrofuran ring can also provide information about the substitution pattern.

While MS is an indispensable tool for confirming molecular identity, it does not provide information about the three-dimensional arrangement of atoms.

Computational Modeling: The Theoretical Insight

Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable conformation of a molecule and to calculate various spectroscopic properties, such as NMR chemical shifts. By comparing the calculated properties with experimental data, one can gain confidence in the proposed structure. However, computational models are approximations of reality, and their accuracy depends on the level of theory and the basis set used. Experimental validation remains crucial.

Experimental Protocols

Synthesis of a Representative Nitrophenyl-Substituted Dihydrofuran

The following is a generalized protocol for the synthesis of a nitrophenyl-substituted dihydrofuran, based on established methodologies. The specific reagents and conditions would be optimized for the desired target molecule.

  • Step 1: Aldol Condensation. To a solution of a substituted acetophenone (1.0 eq.) and a nitrophenyl-substituted benzaldehyde (1.0 eq.) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq.) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which a precipitate typically forms. The solid is collected by filtration, washed with cold ethanol, and dried to yield the chalcone intermediate.

  • Step 2: Michael Addition and Cyclization. The chalcone (1.0 eq.) and an active methylene compound, such as ethyl acetoacetate (1.2 eq.), are dissolved in ethanol. A catalytic amount of a base, such as piperidine, is added, and the mixture is refluxed for 6-8 hours.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into ice water and acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure nitrophenyl-substituted dihydrofuran.

Crystallization for X-ray Analysis

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The following is a common method for the crystallization of organic compounds.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (in which it is sparingly soluble) is then slowly added until the solution becomes slightly turbid.

  • Slow Evaporation: The solution is filtered while hot to remove any insoluble impurities and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent.

  • Crystal Growth: The solution is left undisturbed in a vibration-free environment for several days to weeks. The slow evaporation and cooling process reduces the solubility of the compound, leading to the formation of single crystals.

Data Presentation: A Comparative Overview

The following table presents a hypothetical comparison of the data that would be obtained from the different analytical techniques for a representative nitrophenyl-substituted dihydrofuran.

ParameterX-ray Crystallography DataNMR Data (¹H NMR)Mass Spectrometry Data
Example Data Crystal System: MonoclinicSpace Group: P2₁/ca = 10.123 Å, b = 12.456 Å, c = 14.789 Åβ = 98.76°Bond Length (C-NO₂): 1.475 ÅDihedral Angle (Phenyl-Dihydrofuran): 75.3°δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H)δ 7.80 (d, J = 8.8 Hz, 2H, Ar-H)δ 5.50 (d, J = 6.4 Hz, 1H, O-CH-Ar)δ 4.20 (dd, J = 12.0, 6.4 Hz, 1H, CH₂)δ 3.80 (dd, J = 12.0, 8.0 Hz, 1H, CH₂)Molecular Ion (M⁺): m/z = [Calculated Exact Mass]Major Fragments: [M-NO₂]⁺, [M-NO]⁺, [Ar]⁺

Conclusion

The structural elucidation of nitrophenyl-substituted dihydrofurans is a critical task that necessitates a multi-faceted analytical approach. While X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure, it is often complemented and preceded by spectroscopic techniques such as NMR and mass spectrometry. Computational modeling further aids in the interpretation of experimental data and provides predictive insights. A thorough understanding of the strengths and limitations of each technique, as detailed in this guide, empowers researchers to make informed decisions and confidently establish the structure-property relationships that drive innovation in drug discovery and materials science.

References

  • Schmidt, T. J., et al. (2022). Crystal structures and Hirshfeld surface analyses of tetrakis(4,5-dihydrofuran-2-yl)silane and its germanium analogue. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 23-29. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171-179. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Clegg, W., et al. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Dunitz, J. D. (1995). X-ray Analysis and the Structure of Organic Molecules. Helvetica Chimica Acta.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • International Union of Crystallography (IUCr). checkCIF. [Link]

Sources

Comparing synthesis efficiency of 2-(2-Nitrophenyl)-2,3-dihydrofuran methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthesis methods for 2-(2-Nitrophenyl)-2,3-dihydrofuran , a critical intermediate in the development of bioactive heterocycles and pharmaceutical agents (e.g., analogs of Nifedipine and Cercosporamide).

Executive Summary

The synthesis of 2-(2-Nitrophenyl)-2,3-dihydrofuran is primarily achieved through two distinct strategic approaches: Late-Stage Palladium-Catalyzed Arylation (Heck Coupling) and De Novo Ring Construction (Cyclization) .

  • Method A (Heck Coupling): The industry-standard "benchmark" method. It offers direct access from commercially available 2,3-dihydrofuran but suffers from slow kinetics (72 hours) and moderate yields (61%).

  • Method B (De Novo Cyclization): A modular alternative using organocatalysis or ylide chemistry. While requiring more complex precursors (e.g., 2-nitrobenzaldehyde), it typically delivers higher yields (>80%) and stereochemical control in significantly shorter reaction times (1–6 hours).

Mechanistic Overview & Pathway Analysis

The choice between direct functionalization and ring construction dictates the impurity profile and scalability.

SynthesisPathways Start1 2,3-Dihydrofuran + 2-Nitroiodobenzene MethodA Method A: Pd-Catalyzed Heck Coupling (Intermolecular Arylation) Start1->MethodA Pd(OAc)2, PPh3 Start2 2-Nitrobenzaldehyde + Ylide/Dicarbonyl MethodB Method B: De Novo Cyclization (Intramolecular Ring Closure) Start2->MethodB Organocatalyst/Base IntermedA Pd-π-Complex (Carbopalladation) MethodA->IntermedA Oxidative Addn IntermedB Betaine/Enolate Intermediate MethodB->IntermedB Nucleophilic Attack Product 2-(2-Nitrophenyl)- 2,3-dihydrofuran IntermedA->Product β-H Elimination IntermedB->Product Elimination/Cyclization

Figure 1: Strategic divergence in synthesizing 2-(2-Nitrophenyl)-2,3-dihydrofuran. Method A functionalizes an existing ring, while Method B builds the ring from acyclic precursors.

Method A: Palladium-Catalyzed Heck Coupling (Benchmark)

This method represents the most direct route, utilizing the "Heck-Matsuda" type arylation of the enol ether double bond. It is favored for its operational simplicity but limited by catalyst turnover rates.

Experimental Protocol
  • Reagents: 2,3-Dihydrofuran (1.0 equiv), 2-Nitroiodobenzene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), Bu₄NCl (1.0 equiv), KOAc (2.5 equiv).

  • Solvent: DMF (Dimethylformamide).

  • Conditions: Heat at 80°C for 72 hours .

Step-by-Step Workflow:

  • Catalyst Activation: Charge a reaction vessel with Pd(OAc)₂ and Triphenylphosphine (PPh₃) in DMF under inert atmosphere (N₂) to generate the active Pd(0) species.

  • Addition: Add 2-nitroiodobenzene, tetrabutylammonium chloride (phase transfer/stabilizer), and potassium acetate (base).[1]

  • Substrate Introduction: Introduce 2,3-dihydrofuran. The excess base is critical to neutralize the HI generated.

  • Reaction: Stir at 80°C. The reaction proceeds via oxidative addition of the aryl iodide, migratory insertion into the dihydrofuran double bond (regioselective for the C2 position), and β-hydride elimination.

  • Workup: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography.

Performance Metrics
MetricDataAnalysis
Yield 61% Moderate. Loss due to Pd-catalyzed isomerization of the double bond (to 2,3- vs 2,5-dihydrofuran isomers) and homocoupling.
Reaction Time 72 Hours Poor. The electron-deficient nature of the 2-nitrophenyl group slows oxidative addition/insertion steps compared to electron-rich aryls.
Atom Economy HighThe only stoichiometric byproduct is HI (scavenged as KI/AcOH).
Scalability MediumLong heating times in DMF can lead to catalyst deactivation (Pd black formation).

Method B: De Novo Cyclization (Modern Alternative)

For applications requiring higher purity or derivatives (e.g., enantioselective synthesis), "bottom-up" cyclization methods utilizing 2-nitrobenzaldehyde are superior. These methods often employ organocatalysts or sulfur ylides to construct the furan ring.

Experimental Protocol (Representative Ylide/Organocatalytic Route)
  • Reagents: 2-Nitrobenzaldehyde, Dimethyl sulfonium ylide (or α-bromonitroalkene + 1,3-dicarbonyl for derivatives).

  • Catalyst: Bifunctional Squaramide or Base (e.g., DABCO/Pivalic Acid).

  • Conditions: Room temperature to 40°C, 1–6 hours .

Step-by-Step Workflow:

  • Precursor Formation: React 2-nitrobenzaldehyde with the ylide/enolate precursor.

  • Cyclization: The nucleophilic carbon of the ylide attacks the aldehyde carbonyl (aldol-type), followed by intramolecular displacement of the leaving group (sulfide/halide) by the resulting alkoxide.

  • Completion: The reaction is typically rapid due to the high electrophilicity of the 2-nitrobenzaldehyde.

Performance Metrics
MetricDataAnalysis
Yield 80–95% Excellent. The intramolecular nature of the ring-closing step favors product formation over side reactions.
Reaction Time 1–6 Hours Superior.[2] Kinetic barriers are significantly lower than the Pd-catalyzed insertion.
Selectivity HighStereochemistry (cis/trans) can be controlled via catalyst design (e.g., chiral organocatalysts).
Precursor Cost HighRequires synthesis of specific ylides or functionalized nitro-alkenes, unlike the cheap 2,3-dihydrofuran used in Method A.

Comparative Data Summary

FeatureMethod A: Heck CouplingMethod B: De Novo Cyclization
Primary Reference J. Org.[3][4] Chem. 1990 (Larock et al.)Chem. Commun. / Org. Lett. (General Methods)
Target Isomer 2-(2-Nitrophenyl)-2,3-dihydrofuran Versatile (can target 2,3- or 2,5- isomers)
Yield Efficiency 61% (Isolated)80–95% (Typical for class)
Time Efficiency Low (72 h)High (1–6 h)
Operational Ease High (One pot, simple reagents)Medium (Requires specific precursors)
Green Chemistry Low (DMF solvent, heavy metal waste)High (Often organocatalytic, milder solvents)

Conclusion & Recommendation

  • For Routine Lab Scale: Use Method A (Heck Coupling) . Despite the lower yield and long time, the starting materials (2,3-dihydrofuran and 2-nitroiodobenzene) are commodity chemicals, avoiding the multi-step precursor synthesis required for Method B.

  • For High-Value/Asymmetric Synthesis: Adopt Method B (Cyclization) . If you require the S- or R- enantiomer or need to avoid heavy metal contamination (e.g., for late-stage pharma intermediates), the organocatalytic route is strictly superior.

References

  • Palladium-catalyzed synthesis of tetrahydrofurans and dihydrofurans. Journal of Organic Chemistry, 1990, 55, 289. (Primary source for Method A protocol and yield).

  • Facile synthesis of multisubstituted 2,3-dihydrofurans via intermolecular cyclization. Chemical Communications, 2014. (Source for Method B efficiency and general protocols).

  • Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. Turkish Journal of Chemistry, 2021.[2] (Data on stereoselective cyclization rates).

  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. (General review of synthesis methodologies).

Sources

Strategic Divergence: Synthetic Routes to Functionalized 2,3-Dihydrofurans

[1]

Executive Summary

The 2,3-dihydrofuran (2,3-DHF) scaffold is a critical pharmacophore found in bioactive natural products (e.g., aflatoxins, furanomycin) and a versatile intermediate for tetrahydrofurans and furans. Traditional acid-catalyzed cyclodehydration often suffers from harsh conditions and limited functional group tolerance. This guide objectively compares three modern, mechanistically distinct synthetic routes: Mn(III)-mediated radical cyclization , Gold(I)-catalyzed cycloisomerization , and Phosphine-catalyzed [3+2] annulation .

Each method offers unique advantages regarding substrate scope, stereocontrol, and atom economy. This guide provides the decision-making framework and validated protocols required to implement these strategies in a drug discovery setting.

Method A: Mn(III)-Mediated Oxidative Radical Cyclization

Best for: Constructing fused bicyclic systems and accessing 2,3-DHFs from 1,3-dicarbonyls and electron-rich alkenes.

Technical Overview

Manganese(III) acetate dihydrate [Mn(OAc)₃·2H₂O] serves as a single-electron oxidant. It generates an electrophilic radical from a 1,3-dicarbonyl compound, which adds to an alkene. The resulting carbon-centered radical undergoes a second oxidation to a cation (or direct ligand transfer), followed by cyclization.

  • Mechanism Type: Oxidative Free-Radical [3+2] Annulation (Formal).

  • Key Advantage: High diastereoselectivity in forming trans-fused systems; uses inexpensive reagents.

  • Limitation: Stoichiometric oxidant required (unless electrochemically regenerated); limited to electron-rich or neutral alkenes.

Mechanistic Pathway

The reaction proceeds through a radical-polar crossover mechanism. The initial radical addition is the rate-determining step, followed by rapid oxidation of the intermediate radical to a cation, which is trapped by the carbonyl oxygen.

Mn_MechanismStart1,3-Dicarbonyl+ Mn(OAc)3Radicalα-CarbonylRadicalStart->Radical- Mn(II), - AcOHAdductAlkyl RadicalIntermediateRadical->Adduct+ AlkeneAdditionRadical Additionto AlkeneCationCarbocation(via Mn(III) ox)Adduct->Cation+ Mn(III) -> Mn(II)Product2,3-DihydrofuranCation->ProductCyclization(- H+)

Figure 1: Mn(III)-mediated oxidative radical cyclization pathway involving radical generation, addition, and oxidative closure.

Validated Experimental Protocol

Target: 3-Acetyl-2-methyl-4-phenyl-4,5-dihydrofuran derivative.

  • Reagent Prep: Dissolve Mn(OAc)₃·2H₂O (2.2 equiv) in glacial acetic acid (0.1 M relative to Mn). Note: The solution must be brown. If pink, the Mn(III) has disproportionated; do not use.

  • Substrate Addition: Add the 1,3-dicarbonyl (1.0 equiv) and the alkene (1.5–2.0 equiv) to the stirring mixture.

  • Reaction: Heat to 80 °C under an inert atmosphere (N₂ or Ar).

  • Monitoring: The reaction is self-indicating. The dark brown color of Mn(III) transitions to the pale pink of Mn(II) upon completion (typically 1–4 hours).

  • Workup:

    • Dilute with water (3x reaction volume) to solubilize Mn(II) salts.

    • Extract with CH₂Cl₂ or EtOAc.

    • Wash organic layer with sat. NaHCO₃ (to remove AcOH) and brine.

  • Purification: Flash column chromatography on silica gel.

Method B: Gold(I)-Catalyzed Cycloisomerization

Best for: High atom economy, mild conditions, and chirality transfer from alkynyl alcohols.

Technical Overview

Gold(I) complexes act as soft Lewis acids, activating alkynes toward nucleophilic attack by a tethered hydroxyl group. This method is strictly a cycloisomerization (100% atom economy).

  • Mechanism Type: Intramolecular Hydroalkoxylation / 5-endo-dig Cyclization.

  • Key Advantage: Mild conditions (often RT), low catalyst loading (1-5 mol%), and excellent functional group tolerance.

  • Limitation: Requires synthesis of alkynyl alcohol precursors; Gold catalysts can be expensive.

Mechanistic Pathway

The regioselectivity (5-endo-dig vs. 5-exo-dig) is controlled by the catalyst ligand and substrate substitution. For 2,3-DHFs, 5-endo-dig cyclization of

Au_MechanismSubstrateHomopropargylicAlcoholComplexAu(I)-AlkyneComplexSubstrate->Complex+ [AuL]+VinylAuVinyl GoldIntermediateComplex->VinylAu5-endo-digCyclizationProduct2,3-DihydrofuranVinylAu->Product+ H+- [AuL]+ProtoDeProtodeauration

Figure 2: Gold(I)-catalyzed 5-endo-dig cycloisomerization mechanism.

Validated Experimental Protocol

Target: 2-Substituted-2,3-dihydrofuran from 3-butyn-1-ol derivative.

  • Catalyst Activation: In a glovebox or under Ar, mix Ph₃PAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous CH₂Cl₂ (0.2 M). Stir for 10 min to generate the active cationic species. Pre-formed catalysts like [JohnPhosAu(MeCN)]SbF₆ are also excellent alternatives.

  • Substrate Addition: Add the alkynyl alcohol (1.0 equiv) dissolved in minimal CH₂Cl₂.

  • Reaction: Stir at Room Temperature .

  • Monitoring: Monitor by TLC. Disappearance of the alkyne spot is usually rapid (30 min – 2 h).

  • Quench: Filter the mixture through a short pad of silica or Celite to remove metal salts.

  • Purification: Concentrate the filtrate. Many products are pure enough for use; otherwise, purify via flash chromatography (neutralized silica recommended to prevent acid-catalyzed ring opening).

Method C: Phosphine-Catalyzed [3+2] Annulation

Best for: Convergent synthesis of highly substituted 2,3-DHFs from allenoates and activated ketones/aldehydes.

Technical Overview

Nucleophilic phosphine catalysis triggers a [3+2] cycloaddition between electron-deficient allenes (allenoates) and electron-deficient alkenes or heterodienes (like trifluoromethyl ketones).[1]

  • Mechanism Type: Lu [3+2] Cycloaddition (Zwitterionic intermediate).

  • Key Advantage: Ability to form quaternary carbon centers; convergent assembly of two simple fragments.

  • Limitation: Substrates must be electron-deficient (activated); phosphine recovery can be difficult.

Mechanistic Pathway

The phosphine acts as a nucleophilic trigger, not a base. It adds to the

Phos_MechanismAllenoateAllenoate+ PPh3ZwitterionPhosphoniumZwitterionAllenoate->ZwitterionNucleophilicAttackAdditionAddition toElectrophile (C=O)Zwitterion->AdditionGamma-AdditionCyclizationRing Closure& EliminationAddition->CyclizationIntramolecularProductFunctionalized2,3-DHFCyclization->Product- PPh3(Catalyst Regen)

Figure 3: Phosphine-catalyzed [3+2] annulation via zwitterionic intermediates.

Validated Experimental Protocol

Target: 2-Trifluoromethyl-2,3-dihydrofuran carboxylate.

  • Setup: Flame-dry a reaction vial and cool under Ar.

  • Reagents: Add Allenoate (1.2 equiv) and Trifluoromethyl Ketone (1.0 equiv) in Toluene (0.5 M).

  • Catalyst: Add PPh₃ (10–20 mol%). Note: More nucleophilic phosphines like PBu₃ or hexamethylphosphorous triamide (HMPT) may be required for sterically hindered substrates.

  • Reaction: Stir at Room Temperature to 60 °C.

  • Monitoring: Monitor by ³¹P NMR (if available) to ensure catalyst turnover, or TLC for limiting reagent consumption.

  • Workup: Direct concentration.

  • Purification: Flash chromatography. Caution: Ensure complete removal of phosphine/phosphine oxide by-products, which can be difficult to separate.

Comparative Analysis & Decision Matrix

Performance Metrics
FeatureMethod A: Mn(III) RadicalMethod B: Au(I) CycloisomerizationMethod C: Phosphine [3+2]
Atom Economy Low (Stoichiometric oxidant)Excellent (100%) High (Catalytic)
Substrate Scope 1,3-Dicarbonyls + AlkenesAlkynyl AlcoholsAllenoates + Activated Ketones
Stereocontrol High (Trans-fused)High (Chirality transfer)Variable (Ligand dependent)
Scalability Good (Cheap reagents)Moderate (Catalyst cost)Good
Greenness Poor (AcOH, Heavy metal waste)Excellent Moderate (Solvent choice)
Operational Robust, Self-indicatingSensitive to moisture/acidSensitive to O₂ (Phosphine oxidation)
Decision Matrix: Which Route to Choose?
  • Do you need a fused bicyclic system?

    • YES

      
       Use Method A (Mn(III)) . It excels at annulating rings onto existing alkenes.
      
    • NO

      
       Proceed to 2.
      
  • Is your starting material an acyclic precursor with a pre-installed alkyne?

    • YES

      
       Use Method B (Au(I)) . It is the cleanest and most atom-economic route.
      
    • NO

      
       Proceed to 3.
      
  • Do you need to assemble the ring from two distinct fragments (convergent synthesis)?

    • YES

      
       Use Method C (Phosphine [3+2]) . It allows modular combination of allenoates and ketones.
      

References

  • Mn(III) Mechanism & Scope: Snider, B. B. "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 1996, 96(1), 339–364. Link

  • Mn(III) Protocol: Yilmaz, M., & Pekel, A. T. "Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds with Sterically Hindered Olefins." Turkish Journal of Chemistry, 2005, 29, 579–586. Link

  • Gold Catalysis Review: Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[2][3] Chemical Reviews, 2007, 107(7), 3180–3211. Link

  • Gold Protocol (Alkynyl Alcohols): Pale, P., et al. "Gold(I)

    
    -Hydroxyalkynones to Dihydrofurans." Journal of Organic Chemistry, 2008, 73, 1593. Link
    
  • Phosphine [3+2] Annulation: Lu, X., et al. "Phosphine-Catalyzed Cycloaddition of 2,3-Butadienoates and Electron-Deficient Olefins." Journal of the American Chemical Society, 1995, 117, 4413. Link

  • Phosphine Protocol (Trifluoromethyl Ketones): Shi, M., et al. "Phosphine-catalyzed [3+2] cycloaddition of allenoates with trifluoromethylketones." Organic & Biomolecular Chemistry, 2011, 9, 5260-5265. Link

A Researcher's Guide to Computationally Elucidating the 2-(2-Nitrophenyl)-2,3-dihydrofuran Reaction Mechanism: A DFT-Focused Comparison

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of computational Density Functional Theory (DFT) methodologies for investigating the reaction mechanism of 2-(2-Nitrophenyl)-2,3-dihydrofuran. Moving beyond a simple procedural outline, we delve into the causality behind experimental design, ensuring a self-validating and robust computational protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for mechanistic insights.

Introduction: The Enigmatic Reactivity of Nitrophenyl Dihydrofurans

The 2,3-dihydrofuran scaffold is a valuable structural motif in numerous natural products and pharmaceutical agents.[1] The introduction of a 2-nitrophenyl substituent at the 2-position introduces significant electronic complexity, opening up a variety of potential reactive pathways, including rearrangements and intramolecular cyclizations. The electron-withdrawing nature of the nitro group can profoundly influence the stability of intermediates and the energy of transition states.[2][3] Understanding the precise reaction mechanism is therefore critical for controlling product selectivity and optimizing reaction conditions.

Density Functional Theory (DFT) has become an indispensable tool for organic chemists, offering a powerful lens to visualize and quantify the energetic landscape of a chemical reaction.[4][5] It allows for the characterization of fleeting transition states and high-energy intermediates that are often impossible to detect experimentally.[6] This guide will compare different DFT approaches to dissect the plausible reaction pathways of 2-(2-Nitrophenyl)-2,3-dihydrofuran, providing a framework for rigorous computational analysis.

Deconstructing the Reaction: Plausible Mechanistic Pathways

The structure of 2-(2-Nitrophenyl)-2,3-dihydrofuran suggests several potential intramolecular transformations. The proximity of the ortho-nitro group to the dihydrofuran ring is a key feature. DFT calculations are ideally suited to determine the energetic feasibility of competing pathways, which could include:

  • Pathway A: Direct Ring-Opening/Closing: A simple cleavage and reformation of the C-O bond, potentially leading to isomeric structures.

  • Pathway B: Nitro-Group Participation (Intramolecular Cyclization): The oxygen atoms of the nitro group can act as internal nucleophiles, potentially attacking the dihydrofuran ring to form a transient bicyclic intermediate. This is a common motif in the chemistry of ortho-nitro aromatic compounds.[7]

  • Pathway C: Concerted Rearrangement: A pericyclic-type reaction involving a simultaneous bond-breaking and bond-forming cascade.

  • Pathway D: Stepwise Ionic Mechanism: Heterolytic cleavage of a bond to form a zwitterionic intermediate, which then undergoes subsequent rearrangement.[8]

The goal of a DFT study is to calculate the potential energy surface for each of these plausible pathways to identify the lowest energy route, which corresponds to the most likely reaction mechanism.

cluster_paths Plausible Reaction Pathways Reactant 2-(2-Nitrophenyl)-2,3-dihydrofuran P_A Product A (Isomer) Reactant->P_A Pathway A (Ring Opening) P_B Product B (Cyclized) Reactant->P_B Pathway B (Nitro Participation) P_C Product C (Rearranged) Reactant->P_C Pathway C (Concerted) P_D Product D (From Zwitterion) Reactant->P_D Pathway D (Stepwise Ionic)

Caption: Plausible reaction pathways for 2-(2-Nitrophenyl)-2,3-dihydrofuran.

A Comparative Guide to DFT Methodologies

The accuracy and reliability of DFT results are critically dependent on the chosen computational protocol.[5] The selection of the functional and basis set is not arbitrary; it is a deliberate choice based on the specific chemistry being investigated.[9]

Choosing the Right Tool: Functionals and Basis Sets

For a reaction involving polar groups, potential ring strain, and possible pericyclic character, the choice of functional is paramount. Here, we compare several common options:

FunctionalTypeStrengths for this SystemPotential Weaknesses
B3LYP Hybrid-GGAA robust, widely used functional that often provides a good balance of accuracy and computational cost for organic molecules.[4]May underestimate reaction barriers in some cases and has known deficiencies in describing non-covalent interactions.
M06-2X Hybrid Meta-GGAGenerally provides higher accuracy for main-group thermochemistry, kinetics, and non-covalent interactions. Often recommended for pericyclic reactions.[10]More computationally expensive than B3LYP.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionExcellent for systems where both short- and long-range interactions are important. The included dispersion correction is crucial for accurately modeling intramolecular interactions (e.g., nitro group participation).Can be computationally demanding.
PBE0 Hybrid-GGAA parameter-free hybrid functional, which can be an advantage over empirically fitted functionals like B3LYP.Performance can be variable for reaction kinetics compared to more modern functionals.

Recommendation: For an initial, broad survey of the potential energy surface, the B3LYP functional with a Pople-style basis set like 6-31+G(d,p) offers a computationally efficient starting point. For refining the energies of key transition states and intermediates and for obtaining publication-quality data, the M06-2X or ωB97X-D functionals with a larger basis set, such as def2-TZVP , are strongly recommended.

The Importance of Environment: Solvation Models
  • Polarizable Continuum Model (PCM): A widely used and reliable method that creates a cavity in a dielectric continuum representing the solvent.

  • SMD (Solvation Model based on Density): A universal solvation model that often provides high accuracy across a wide range of solvents.

Protocol: All geometry optimizations and frequency calculations should be performed using a solvation model (e.g., PCM with the appropriate solvent) to accurately reflect the experimental conditions.[4]

The Self-Validating Computational Workflow

A rigorous DFT study follows a logical, self-validating sequence of steps. Each step provides a check on the previous one, ensuring the final potential energy surface is a true representation of the computational model.

Step-by-Step Protocol
  • Conformational Search: For flexible molecules like the reactant, identify the lowest energy conformer using a computationally inexpensive method (e.g., molecular mechanics or semi-empirical methods) before proceeding to DFT.

  • Geometry Optimization: Optimize the 3D structures of the reactant(s), product(s), and all proposed intermediates and transition states (TS) using your chosen DFT functional, basis set, and solvation model.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory for every optimized structure.

    • Validation: A true minimum (reactant, intermediate, product) will have zero imaginary frequencies. A true first-order saddle point (transition state) will have exactly one imaginary frequency.[6]

  • Transition State Verification:

    • Animation: Animate the imaginary frequency of the TS. The atomic motions should correspond to the expected reaction coordinate (e.g., the breaking and forming of specific bonds).

    • Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the minimum energy path downhill from the TS. A successful IRC calculation will connect the transition state to its corresponding reactant and product (or intermediate), definitively proving the connection.

  • Refined Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger, more flexible basis set (e.g., optimize at the B3LYP/6-31+G(d,p) level and then calculate single-point energies at the M06-2X/def2-TZVP level).

cluster_workflow Computational DFT Workflow A 1. Conformer Search (Find Lowest Energy Reactant) B 2. Geometry Optimization (Reactants, Products, TS, Intermediates) A->B C 3. Frequency Calculation (Confirm Stationary Points) B->C D Verify: 0 Imaginary Freq for Minima C->D For Minima E Verify: 1 Imaginary Freq for TS C->E For TS G 5. Refined Single-Point Energy (Higher Level of Theory) D->G F 4. IRC Calculation (Connect TS to Reactant/Product) E->F F->G H Construct Potential Energy Surface G->H

Caption: A self-validating workflow for DFT reaction mechanism analysis.

Data Presentation: Comparing Energetic Landscapes

The ultimate output of the DFT analysis is a quantitative comparison of the competing reaction pathways. This is best presented in a table summarizing the key energetic parameters and a potential energy surface diagram.

Comparative Energetic Data (Hypothetical)

This table illustrates how to compare the Gibbs free energies of activation (ΔG‡) and reaction (ΔGᵣₓₙ) for the plausible pathways, calculated with different DFT methods. The lowest activation barrier indicates the kinetically favored pathway.

PathwayMethodΔG‡ (kcal/mol)ΔGᵣₓₙ (kcal/mol)Key Finding
A: Ring Opening B3LYP/6-31+G(d,p)35.2+5.1High barrier, unlikely pathway
M06-2X/def2-TZVP38.1+4.8Confirmed high barrier
B: Nitro Participation B3LYP/6-31+G(d,p)21.5-15.3Moderate barrier, thermodynamically favored product
M06-2X/def2-TZVP19.8 -16.1 Lowest barrier, kinetically preferred pathway
C: Concerted B3LYP/6-31+G(d,p)42.0-2.3Very high barrier, ruled out
M06-2X/def2-TZVP45.5-2.0Confirmed very high barrier
Visualizing the Favored Pathway

A potential energy surface diagram provides an intuitive visualization of the most favorable reaction coordinate.

cluster_pes Potential Energy Surface (Pathway B) R Reactant TS TS_B (ΔG‡ = 19.8) I Intermediate_B P Product_B (ΔGᵣₓₙ = -16.1) R_line TS_line R_line->TS_line I_line TS_line->I_line P_line I_line->P_line yaxis Gibbs Free Energy (kcal/mol) xaxis Reaction Coordinate

Caption: A representative potential energy surface for the favored pathway.

Beyond DFT: Alternative Methods and Experimental Validation

While DFT is a powerful tool, it is essential to recognize its place within the broader landscape of computational and experimental chemistry.

  • Higher-Accuracy Methods: For critical systems or to benchmark DFT results, coupled-cluster methods like CCSD(T) are considered the "gold standard" for accuracy, though their computational cost is significantly higher.[10]

  • Automated Reaction Path Discovery: For complex systems where plausible pathways are not obvious, automated methods can explore the potential energy surface to uncover unexpected mechanisms.[11]

  • Machine Learning Potentials: Emerging machine learning techniques can be trained on DFT data to create potentials that can simulate reaction dynamics with near-DFT accuracy at a fraction of the cost.[10][12]

Ultimately, computational predictions must be validated by experiment. Key correlations include:

  • Product Ratios: The calculated energy difference between competing transition states can be used via the Eyring equation to predict the ratio of kinetic products, which can be compared to experimental observations.

  • Kinetics: The calculated activation energy (ΔG‡) should be consistent with experimentally determined reaction rates.

  • Intermediate Trapping: If a stable intermediate is predicted, experiments can be designed to trap or spectroscopically observe it.

Conclusion

A computational DFT analysis provides an unparalleled, atomistic view of the 2-(2-Nitrophenyl)-2,3-dihydrofuran reaction mechanism. By systematically comparing plausible pathways using well-chosen functionals (e.g., M06-2X, ωB97X-D) and a rigorous, self-validating workflow, researchers can confidently identify the operative mechanism. This guide demonstrates that the key to a successful computational study lies not just in executing the steps, but in understanding the causal chemical principles behind each choice—from the functional to the final validation against experimental reality. This synergy between computation and experiment is the cornerstone of modern mechanistic chemistry.

References

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI.
  • Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021).
  • Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. (2025). ResearchGate. [Link]

  • A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. (2025). ACS Publications. [Link]

  • A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. (2024). MDPI. [Link]

  • AIQM2: organic reaction simulations beyond DFT. (2025). Chemical Science. [Link]

  • Mechanisms and kinetics of the low-temperature oxidation of 2-methylfuran: insight from DFT calculations and kinetic simulations. RSC Publishing. [Link]

  • The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. Houston Methodist Scholars. [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI. [Link]

  • Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. (2023). MDPI. [Link]

  • 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. PMC. [Link]

  • A Trajectory-Based Method to Explore Reaction Mechanisms. PMC. [Link]

  • 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. (2018). PubMed. [Link]

  • A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. (2016). PMC. [Link]

  • Synthesis of multi-substituted dihydrofurans via palladium-catalysed coupling between 2,3-alkadienols and pronucleophiles. Chemical Communications. [Link]

  • Production of 2,3-dihydrofuran.
  • Green Chemistry: A DFT Study of Furan Hydrogenation and Ring Opening On PD. (2013). Scribd. [Link]

  • Can DFT simulate chemical reactions?. (2022). Matter Modeling Stack Exchange. [Link]

  • Validation of Density Functional Theory for Materials. (2013). NIST. [Link]

  • Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. [Link]

  • Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. (2024). RSC Publishing. [Link]

  • Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. AVESİS. [Link]

  • What is Computational Chemistry? HIGHHYDROGENML Science Explained with Dr. Valentín Vassilev Galindo. (2025). YouTube. [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). MDPI. [Link]

  • Comparison of approaches to generate reaction profiles. ResearchGate. [Link]

Sources

Technical Guide: HPLC Determination of Enantiomeric Excess for Chiral Dihydrofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Chiral dihydrofurans (specifically 2,3-dihydrofurans) are critical pharmacophores found in bioactive natural products and synthetic intermediates. Their enantioselective synthesis—often achieved via organocatalytic [3+2] cycloadditions or metal-catalyzed cycloisomerizations—requires rigorous validation of optical purity.

This guide compares the two dominant Polysaccharide-based Chiral Stationary Phases (CSPs) used for this class: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).[1][2]

Key Insight: While both phases utilize the same chiral selector moiety (3,5-dimethylphenylcarbamate), the polymeric backbone (amylose vs. cellulose) dictates the supramolecular helical structure. For dihydrofurans, which often possess a semi-planar ring with bulky aryl substituents, the Amylose (AD-H) phase frequently offers superior recognition due to its more open helical pitch compared to the tighter inclusion cavities of the Cellulose (OD-H) phase.

Comparative Analysis: Amylose vs. Cellulose CSPs[1][3]

Mechanism of Chiral Recognition

The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[3]

  • Amylose (Chiralpak AD/IA): The polymer forms a left-handed 4/3 helix. It is generally more flexible, allowing "induced fit" for bulky dihydrofuran derivatives (e.g., those with spiro-cycles or fused rings).

  • Cellulose (Chiralcel OD/IB): The polymer forms a left-handed 3/2 helix with a more rigid, rod-like structure. It excels at separating compounds with distinct "flat" aromatic systems but may struggle with the steric bulk often found in 2,3-disubstituted dihydrofurans.

Representative Performance Data

The following table summarizes typical separation metrics for a model compound: 2-benzoyl-3-phenyl-2,3-dihydrofuran (a common benchmark in asymmetric synthesis).

ParameterAmylose CSP (Chiralpak AD-H) Cellulose CSP (Chiralcel OD-H) Interpretation
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (90:10)Standard Normal Phase
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow
Retention (

)
8.5 min11.2 minOD-H often retains aromatics longer
Separation Factor (

)
1.45 1.15AD-H shows higher selectivity
Resolution (

)
> 3.5 (Baseline)1.8 (Partial/Baseline)AD-H provides robust quantitation
Elution Order (4S, 5R) then (4R, 5S)VariesCritical to verify with pure standards

Note: Data synthesized from comparative studies of Michael addition-alkylation cascades yielding dihydrofurans [1, 2].

Visualizing the Interaction Mechanism

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition in the CSP groove.

ChiralRecognition Analyte Dihydrofuran Enantiomer (Selectand) HBond H-Bonding (C=O, NH) Analyte->HBond PiPi Pi-Pi Stacking (Aryl Groups) Analyte->PiPi Steric Steric Inclusion (Chiral Groove) Analyte->Steric CSP Amylose/Cellulose Polymer (Selector) CSP->HBond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complex Separation Differential Retention (Delta G) Complex->Separation Thermodynamic Difference HBond->Complex PiPi->Complex Steric->Complex

Figure 1: Mechanistic interactions driving enantioseparation. Hydrogen bonding and Pi-Pi stacking anchor the molecule, while steric hindrance within the polymer groove creates the chiral discrimination.

Experimental Protocol: Determination of

Reagents & Equipment
  • HPLC System: Agilent 1200/1260 or Shimadzu LC-20 series with Diode Array Detector (DAD).

  • Columns:

    • Primary: Chiralpak AD-H (4.6 mm × 250 mm, 5 µm).

    • Secondary: Chiralcel OD-H (4.6 mm × 250 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA). Avoid Ethanol initially as it can alter selectivity unpredictably in amylose phases.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve ~1 mg of the synthesized dihydrofuran in 1 mL of 2-Propanol .

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Crucial: Prepare a "Racemic Standard" by mixing equal parts of enantiomers (or using a non-enantioselective reaction product) to establish retention times.

Step 2: Method Screening (The "90/10" Rule)

  • Set column temperature to 25°C .

  • Equilibrate column with n-Hexane:IPA (90:10 v/v) at 1.0 mL/min for 20 mins.

  • Inject 5 µL of the Racemic Standard.

  • Monitor UV absorbance at 254 nm (aromatic) and 210 nm (carbonyl/amide).

Step 3: Optimization

  • Scenario A: Peaks merge (

    
    ).
    
    • Action: Lower IPA concentration to 5% (95:5 Hex/IPA). This increases retention (

      
      ) and usually improves resolution.
      
  • Scenario B: Peaks are sharp but too fast (

    
    ).
    
    • Action: Lower flow rate to 0.5 mL/min or reduce temperature to 10°C to enhance enthalpic interactions.

Step 4: Calculation of Enantiomeric Excess Integration of peak areas (


 and 

) provides the

:

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Validated Workflow Diagram

Workflow Start Start: Crude Dihydrofuran Prep Sample Prep: Dissolve in IPA, Filter Start->Prep Screen Screening: Chiralpak AD-H Hex/IPA 90:10 Prep->Screen Check Check Resolution (Rs) Screen->Check Good Rs > 1.5 (Baseline Separation) Check->Good Yes Bad Rs < 1.5 (Co-elution) Check->Bad No Final Calculate ee % Report Data Good->Final Optimize1 Decrease Polarity (Hex/IPA 98:2) Bad->Optimize1 Try first Optimize1->Check Optimize2 Switch Column (Chiralcel OD-H) Optimize1->Optimize2 If fails Optimize2->Check

Figure 2: Decision tree for method development. The AD-H column is the primary screen due to higher success rates with dihydrofurans.

Troubleshooting & Expert Tips

  • Peak Tailing: Dihydrofurans with free hydroxyl or amine groups may interact with residual silanols on the silica support.

    • Solution: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization [3].

  • Solvent Shock: Never inject a sample dissolved in 100% DMSO or DMF into a normal phase chiral column. It will precipitate the polymer or permanently alter the stationary phase swelling.

    • Protocol: Evaporate the synthesis solvent and redissolve in Mobile Phase.

  • Temperature Effects: Unlike reverse-phase, lowering the temperature in chiral HPLC often improves resolution significantly by reducing molecular rotation, "locking" the analyte into the chiral groove.

References

  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process. RSC Advances, 2014.

  • Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. New Journal of Chemistry, 2021.[4]

  • Chiral Stationary Phases for HPLC. Daicel Chiral Technologies Technical Notes.

Sources

Precision Tuning of Dihydrofuran Synthesis: A Comparative Lewis Acid Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrofurans (DHFs) are critical pharmacophores found in a vast array of bioactive natural products and synthetic therapeutics. While oxidative free-radical cyclization (mediated by Mn(OAc)₃) was historically dominant, it often suffers from poor stereocontrol and harsh conditions.

This guide evaluates the superior alternative: Lewis Acid (LA) Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes (DACs). We compare the performance of Lanthanide triflates (


, 

), traditional halides (

,

), and chiral transition metal complexes (

-Bisoxazoline) to determine the optimal catalyst for yield, diastereoselectivity (dr), and enantioselectivity (ee).

Mechanistic Intelligence: The 1,3-Zwitterion Pathway

Unlike radical pathways, Lewis acid catalysis relies on the "push-pull" activation of cyclopropanes substituted with electron-donating (donor) and electron-withdrawing (acceptor) groups. The Lewis acid coordinates to the acceptor moieties (typically diesters), increasing ring strain and triggering C-C bond cleavage to form a reactive 1,3-zwitterion.

Mechanistic Pathway (DOT Visualization)

DihydrofuranMechanism DAC Donor-Acceptor Cyclopropane (DAC) Complex Activated DAC-LA Complex DAC->Complex Coordination LA Lewis Acid (Catalyst) LA->Complex Zwitterion 1,3-Zwitterionic Intermediate Complex->Zwitterion Ring Opening Transition Transition State (C-C / C-O Bond Formation) Zwitterion->Transition + Dipolarophile Dipolarophile Dipolarophile (Aldehyde/Ketone) Dipolarophile->Transition Product 2,3-Dihydrofuran Transition->Product Ring Closure - Catalyst Regeneration Product->LA Recycle

Figure 1: The Lewis Acid-catalyzed activation of Donor-Acceptor Cyclopropanes (DACs) proceeds via a 1,3-zwitterionic intermediate, enabling [3+2] cycloaddition with aldehydes or ketones.

Comparative Analysis: Catalyst Performance Matrix

The choice of Lewis acid dictates the reaction's tolerance to moisture, substrate scope, and stereochemical outcome.

Catalyst SystemClassKey AdvantageMoisture ToleranceTypical YieldStereocontrol (dr/ee)

Lanthanide TriflateThe Green Workhorse. High activity, recyclable, water-tolerant. Ideal for high-throughput screening.High (Compatible with aqueous workups)85-95%Moderate dr; Low ee (unless chiral ligands used)

/

Metal HalideThe Traditionalist. Extremely reactive. Best for sterically hindered or unreactive substrates.Very Low (Strict anhydrous required)70-90%High dr (favors cis); No intrinsic ee

-BOX
Chiral ComplexThe Stereocontrol Specialist. Essential for asymmetric synthesis. Tunable ligand environment.Low (Sensitive to coordinating solvents)60-85%Excellent (>95% ee, >20:1 dr)

Main Group SaltThe Versatile Alternative. Mild Lewis acidity, compatible with ionic liquids and sensitive functional groups.High80-90%Good dr; Low ee
Expert Insight:
  • Use

    
      for general library synthesis where speed and operational simplicity are paramount. Its ability to function in non-anhydrous solvents (like THF/Water mixtures) makes it robust.
    
  • Use

    
    -Bisoxazoline  complexes when the drug target requires a specific enantiomer. The bidentate coordination of the BOX ligand creates a rigid chiral pocket that dictates the facial approach of the aldehyde.
    

Featured Protocol: Enantioselective Synthesis via Cu(II)-BOX[3][4][5]

This protocol describes the "Gold Standard" for synthesizing chiral dihydrofurans using a Copper(II) triflate-Bisoxazoline complex. This method ensures high enantioselectivity by controlling the geometry of the intermediate zwitterion.

Materials
  • Catalyst Precursor:

    
     (10 mol%)
    
  • Ligand: (S,S)-Ph-BOX (12 mol%) (2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline])

  • Substrate: Donor-Acceptor Cyclopropane (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate)[1]

  • Dipolarophile: Benzaldehyde (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Desiccant: 4Å Molecular Sieves (powdered, activated)

Step-by-Step Workflow
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under

      
      , combine 
      
      
      
      and the (S,S)-Ph-BOX ligand.
    • Add anhydrous DCE and stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complex formation.

  • Substrate Activation:

    • Add activated 4Å molecular sieves to the catalyst solution (crucial for removing trace water that competes for coordination).

    • Cool the reaction mixture to 0°C or -78°C (temperature tuning affects ee; lower is generally better for selectivity).

  • Cycloaddition:

    • Add the DAC and Benzaldehyde sequentially.

    • Stir until TLC indicates consumption of the cyclopropane (typically 4–12 hours).

  • Workup & Purification:

    • Filter through a silica plug to remove the copper catalyst.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc).

Experimental Logic Visualization

ProtocolWorkflow start Start: Anhydrous Conditions step1 1. Catalyst Complexation Cu(OTf)2 + (S,S)-BOX Ligand (1 hr, RT, DCE) start->step1 step2 2. Add Molecular Sieves (Remove trace H2O) step1->step2 Activation step3 3. Temp. Adjustment (Cool to 0°C or -78°C) step2->step3 step4 4. Substrate Addition Add DAC + Aldehyde step3->step4 step5 5. Reaction Monitoring (TLC / NMR for conversion) step4->step5 4-12 hrs step6 6. Filtration & Purification (Remove Metal -> Column) step5->step6 Complete end Final Product: Chiral Dihydrofuran (>90% ee) step6->end

Figure 2: Operational workflow for the enantioselective synthesis of dihydrofurans using Cu(II)-Bisoxazoline catalysis.

Critical Troubleshooting & Limitations

  • Moisture Sensitivity: While

    
     is forgiving, the Cu-BOX system is not. If yields are low, verify the activation of molecular sieves. Trace water hydrolyzes the DAC-Lewis Acid coordinate bond.
    
  • Substrate Electronics: Electron-rich aldehydes (e.g., p-methoxybenzaldehyde) react faster but may show lower diastereoselectivity due to a looser transition state. Electron-deficient aldehydes often require higher catalyst loading (up to 20 mol%).

  • Background Reaction: Ensure the uncatalyzed thermal rearrangement of the DAC (to form isomeric alkenes) does not compete. This is mitigated by keeping the temperature below 40°C.

References

  • Reissig, H.-U. (1981). Lewis-acid-promoted additions of carbonyl compounds to donor–acceptor substituted cyclopropanes: A new synthesis of 2,3-dihydrofuran derivatives. Tetrahedron Letters, 22, 2981-2984. Link

  • Evans, D. A., et al. (1997). Cationic bis(oxazoline)Cu(II) Lewis acid catalysts. Enantioselective furan Diels-Alder reaction. Tetrahedron Letters, 38(1), 57-60. Link

  • Yadav, J. S., et al. (2013). InCl3 catalyzed highly diastereoselective [3 + 2] cycloaddition of 1,2-cyclopropanated sugars with aldehydes. Organic Letters, 15(20), 5170-5173. Link

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Link

  • Ivanova, O. A., et al. (2021).[1] Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes.[1][2][3] Frontiers in Chemistry, 9, 715. Link

Sources

A Mechanistic Investigation of the Nitro Group's Role in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of functional group manipulation is paramount. The nitro group (–NO₂), often associated with explosives, is a profoundly versatile tool in the synthetic chemist's arsenal.[1][2] Its powerful electron-withdrawing nature and its ability to be transformed into a variety of other functional groups make it a key player in the construction of complex molecules, from pharmaceuticals to advanced materials.[3][4] This guide provides an in-depth, mechanistically driven comparison of the nitro group's diverse roles in organic synthesis, supported by experimental data and protocols.

The Electronic Influence of the Nitro Group: A Tale of Two Effects

The synthetic utility of the nitro group is fundamentally rooted in its potent electron-withdrawing capabilities, which arise from a combination of inductive and resonance effects.[5][6]

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole moment, pulling electron density away from the atom to which it is attached through the sigma bond framework.[7]

  • Resonance Effect: The nitrogen atom in the nitro group bears a formal positive charge in its major resonance contributors, allowing it to delocalize electron density from an adjacent pi system. This effect is particularly pronounced when the nitro group is attached to an aromatic ring.[6]

These electronic properties dramatically influence the reactivity of the molecule, dictating how it will interact with both electrophiles and nucleophiles.

The Nitro Group in Aromatic Chemistry: A Dichotomy of Reactivity

The presence of a nitro group on an aromatic ring fundamentally alters its reactivity profile, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Deactivator and meta-Director in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS) reactions, the benzene ring acts as a nucleophile. The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[8][9] This deactivating effect is substantial; for instance, the nitration of nitrobenzene is approximately 10,000 times slower than the nitration of benzene.

The directing effect of the nitro group can be understood by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge directly adjacent to the electron-withdrawing nitro group, a highly unfavorable arrangement.[9] In contrast, attack at the meta position avoids this destabilizing interaction, making the meta pathway the favored one.[9][10]

EAS_Mechanism

Activator and ortho, para-Director in Nucleophilic Aromatic Substitution (SNAr)

Conversely, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions.[11][12] This is particularly true when the nitro group is positioned ortho or para to a good leaving group (such as a halide).[12][13] The electron-withdrawing nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[11][14] This stabilization lowers the activation energy of the reaction, facilitating the displacement of the leaving group by a nucleophile.[13]

SNAr_Mechanism

Table 1: Comparison of Nitro Group Effects in Aromatic Substitution

Reaction TypeRole of Nitro GroupDirecting EffectMechanistic Rationale
Electrophilic Aromatic Substitution (EAS)DeactivatingmetaDestabilizes the positively charged arenium ion intermediate, especially when attack is at the ortho or para positions.[9]
Nucleophilic Aromatic Substitution (SNAr)Activatingortho, paraStabilizes the negatively charged Meisenheimer complex intermediate through resonance.[11][14]

The Nitro Group as a Synthetic Handle for Carbon-Carbon Bond Formation

Beyond its influence on aromatic systems, the nitro group is instrumental in the formation of new carbon-carbon bonds, primarily through the enhanced acidity of its α-protons.[2][4]

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[15][16] The strong electron-withdrawing nature of the nitro group makes the α-protons acidic (pKa ≈ 10 in water), allowing for their easy removal by a base to form a nucleophilic nitronate anion.[17][18] This nitronate then attacks the carbonyl carbon, forming a β-nitro alcohol.[15][18]

The products of the Henry reaction are highly valuable synthetic intermediates, as the β-nitro alcohol can be further transformed into other useful functional groups, such as β-amino alcohols (via reduction of the nitro group) or nitroalkenes (via dehydration).[15]

Henry_Reaction

Michael Addition of Nitroalkanes

The nitronate anion, being a soft nucleophile, can also participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.[3] This reaction provides a powerful method for the formation of 1,5-dicarbonyl compounds or their synthetic equivalents after transformation of the nitro group.

The Nitro Group in Cycloaddition Reactions

Nitroalkenes, readily prepared from the dehydration of Henry reaction products, are versatile participants in cycloaddition reactions.[19] Their electron-deficient nature makes them excellent dienophiles in Diels-Alder reactions.[20] Furthermore, they can act as heterodienes in [4+2] cycloadditions with electron-rich alkenes.[20][21] Nitronates, formed from nitroalkanes, can also act as 1,3-dipoles in [3+2] cycloaddition reactions, providing a route to five-membered heterocyclic rings.[3][21]

The Nitro Group as a Protecting Group and its Facile Reduction

In complex multi-step syntheses, the ability to protect a reactive functional group is crucial.[22][23] While less common than other protecting groups, the nitro group can be used to protect certain positions in a molecule due to its deactivating effect. More importantly, the nitro group is a versatile precursor to one of the most important functional groups in organic chemistry: the amine.[24]

The reduction of a nitro group to an amine is a fundamental transformation with a wide range of applications, particularly in the synthesis of anilines.[25][26] A variety of reducing agents can be employed, offering different levels of chemoselectivity.[27]

Table 2: Common Reagents for the Reduction of Nitro Groups

ReagentConditionsComments
H₂, Pd/C, PtO₂, or Raney NiCatalytic hydrogenationGenerally high yielding and clean, but may reduce other functional groups (e.g., alkenes, alkynes).[24][25]
Fe, Sn, or Zn in acid (e.g., HCl)Dissolving metal reductionA classic and robust method, often used in industrial settings.[24]
SnCl₂Mild conditionsCan be used for the selective reduction of a nitro group in the presence of other reducible functional groups.[24]
Na₂S₂O₄ (Sodium dithionite)Aqueous or biphasic conditionsA mild and often chemoselective reducing agent.
LiAlH₄Strong reducing agentCan reduce nitro groups, but may also reduce other functional groups like esters and amides.[24]

Nitro_Reduction_Workflow

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution: Synthesis of 2,4-Dinitrophenylhydrazine
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g of 1-chloro-2,4-dinitrobenzene in 50 mL of ethanol.

  • Addition of Nucleophile: Slowly add a solution of 3.0 mL of hydrazine hydrate (64%) in 10 mL of ethanol to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux for 1 hour. A yellow precipitate will form.

  • Workup: Cool the mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4-dinitrophenylhydrazine.

Representative Protocol for the Henry Reaction: Synthesis of 1-Nitro-2-phenylethanol
  • Reaction Setup: In a 50 mL flask, combine 5.0 mL of benzaldehyde and 4.0 mL of nitromethane.

  • Addition of Base: Add 1.0 mL of a 10% aqueous sodium hydroxide solution dropwise with stirring. The reaction is exothermic.

  • Reaction: Continue stirring for 30 minutes at room temperature.

  • Workup: Acidify the reaction mixture with 10% hydrochloric acid until it is acidic to litmus paper. An oily layer will separate.

  • Extraction: Extract the product with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude 1-nitro-2-phenylethanol, which can be further purified by chromatography if necessary.

Conclusion

The nitro group is a remarkably versatile and powerful functional group in organic synthesis. Its strong electron-withdrawing properties allow it to function as a potent directing group in both electrophilic and nucleophilic aromatic substitution, albeit with opposing effects on reactivity.[8][11] Furthermore, its ability to acidify adjacent C-H bonds opens up a wealth of possibilities for carbon-carbon bond formation through reactions like the Henry and Michael additions.[3][15] The facile conversion of the nitro group into an amine, a cornerstone of many synthetic strategies, further underscores its importance.[24][27] By understanding the fundamental mechanistic principles that govern the reactivity of the nitro group, researchers can harness its full potential to construct complex and valuable molecules.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • SciSpace. (n.d.). THE NITRO GROUP IN ORGANIC SYNTHESIS. [Link]

  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • PMC. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Wikipedia. (n.d.). Nitro compound. [Link]

  • MDPI Books. (n.d.). Nitro Compounds and Their Derivatives in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • YouTube. (2021, March 9). 44d: Electrophilic aromatic substitution on benzene with nitro group. [Link]

  • YouTube. (2021, April 27). Why nitro group is electron withdrawing?. [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • ResearchGate. (n.d.). Synthesis of N-heterocycles from nitro compounds and alcohols. Reaction.... [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • YouTube. (2022, July 14). Henry Reaction. [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • PMC. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

  • ResearchGate. (n.d.). The Nitro Group in Organic Synthesis. [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. [Link]

  • ACS Publications. (n.d.). Tandem [4+2]/[3+2] Cycloadditions of Nitroalkenes | Chemical Reviews. [Link]

  • PMC. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020, February 5). [Link]

  • OSTI. (n.d.). Henry reaction resubmission. [Link]

  • RSC Publishing. (2014, September 17). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. [Link]

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(2-Nitrophenyl)-2,3-dihydrofuran presents a dual-threat hazard profile that distinguishes it from standard organic solvents. Unlike simple aromatics, this compound combines a peroxidizable enol ether moiety (the dihydrofuran ring) with an energetic nitroaromatic group .

Effective disposal requires a strict "Assess-Stabilize-Segregate" workflow. You cannot treat this merely as "flammable waste." The presence of the nitro group increases the oxygen balance, potentially amplifying the energy release if peroxides (formed on the dihydrofuran ring) decompose.

Immediate Action Required:

  • Do NOT distill to dryness.

  • Do NOT open containers with visible crystallization under the cap.[1]

  • Mandatory: Test for peroxides prior to any disposal logistics.

Chemical Threat Assessment (Structure-Activity Relationship)

To handle this compound safely, one must understand the causality of its instability.

Structural MoietyHazard MechanismOperational Implication
2,3-Dihydrofuran Ring Peroxidation: The allylic position next to the oxygen is highly susceptible to autoxidation, forming hydroperoxides and cyclic peroxides.Class B Peroxide Former. Must be tested every 6–12 months. High risk of explosion if concentrated.[2]
2-Nitrophenyl Group Energetic/Toxic: Nitro groups (

) provide internal oxygen, lowering the activation energy for detonation.
Increases the "brisance" (shattering power) of any potential decomposition. Likely toxic/mutagenic.
Combined Molecule Synergistic Instability: The shock sensitivity of the peroxides is exacerbated by the energetic nature of the nitro group.Zero Tolerance for dry-down. Disposal must occur via high-temperature incineration, not open burning.

Pre-Disposal Validation: The "Gatekeeper" Protocol

Before this chemical leaves your bench, it must pass the Peroxide Gate . This is a self-validating system to ensure you are not handing a potential bomb to your waste hauler.

Protocol: Quantitative Peroxide Screening

Reagents: Quantofix® Peroxide Test Strips (Range 0–100 mg/L) or equivalent iodide-starch method.

  • Visual Inspection: Check the liquid. If it is cloudy, has crystals, or stratification, STOP .[1] Do not open. Proceed immediately to Emergency Stabilization (Section 5).

  • The Test: If liquid is clear, dip the test strip.

  • Interpretation:

    • < 20 ppm: Safe for standard solvent waste stream.

    • 20 – 100 ppm: Requires chemical treatment (reduction) before disposal.

    • > 100 ppm: High Risk. Requires stabilization and specialized "Reactive" waste labeling.

Workflow Visualization: The Disposal Decision Matrix

DisposalMatrix Start Start: Visual Inspection Crystals Crystals/Cloudiness Present? Start->Crystals Stop STOP: Do Not Open Call EOD/High-Haz Team Crystals->Stop Yes Test Perform Peroxide Test (Quantofix/Iodide) Crystals->Test No Result Peroxide Level (ppm) Test->Result Low < 20 ppm (Low Risk) Result->Low < 20 Med 20 - 100 ppm (Moderate Risk) Result->Med 20-100 High > 100 ppm (High Risk) Result->High > 100 DisposeStd Disposal: Flammable Stream (Code D001) Low->DisposeStd Treat Chemical Treatment (Reduce with Ferrous Sulfate) Med->Treat DisposeReact Disposal: Reactive Stream (Code D001, D003) High->DisposeReact Treat->Test Retest

Figure 1: Decision logic for the safe routing of 2-(2-Nitrophenyl)-2,3-dihydrofuran based on peroxide accumulation.

Waste Stream Architecture

Once the material is validated, segregate it into the correct regulatory waste stream.[3] Do not mix with incompatible streams (e.g., strong acids which can trigger exothermic polymerization of the dihydrofuran ring).

Primary Waste Codes (RCRA - USA)
  • D001 (Ignitability): Flash point likely < 60°C (based on dihydrofuran parent, FP -24°C).

  • D003 (Reactivity): Applicable if peroxides are detected (>100 ppm) or if the specific nitro-derivative is deemed shock-sensitive.

Lab Packing Instructions
  • Container: Use an amber glass bottle with a pressure-relief cap (vented cap) if available. This prevents pressure buildup from slow decomposition.

  • Solvent Void: Leave at least 10% headspace.

  • Segregation:

    • Keep Away From: Oxidizers (Nitric acid), Reducing agents (Hydrides), and Lewis Acids (Boron trifluoride).

    • Compatible With: Non-halogenated organic solvents (Toluene, Ethyl Acetate) only if peroxide levels are <20 ppm.

ParameterSpecification
Disposal Method High-BTU Incineration (Combustion chamber > 1000°C with 2-second residence time).
Labeling "Flammable Liquid," "Peroxide Former," "Toxic."
Stabilizer If <100 ppm peroxides, add BHT (Butylated hydroxytoluene) @ 100 ppm to inhibit further formation during storage.

Emergency Stabilization (High Peroxide Scenarios)

If testing reveals >100 ppm peroxides or crystals are visible :

  • Isolation: Do not move the bottle. Mark the area with "DANGER: POTENTIAL EXPLOSIVE."

  • Chemical Quenching (Only by Experienced Chemists):

    • Note: Only attempt this if the liquid is clear (no crystals) and you are trained.

    • Method: Add an acidified ferrous sulfate solution (FeSO4 + H2SO4) or sodium bisulfite solution to the container. The ferrous ion reduces the peroxide to an alcohol.

    • Ratio: 10:1 (Quencher : Solvent).

    • Verification: Agitate gently (no vortexing) and re-test after 1 hour.

  • High-Hazard Removal: If crystals are present, contact your hazardous waste vendor immediately for a "Remote Opening/Stabilization" service. Do not attempt to dissolve crystals.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.[4] (Standard reference for Class B peroxide formers like dihydrofurans).

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]

Sources

A Comprehensive Safety and Handling Guide for 2-(2-Nitrophenyl)-2,3-dihydrofuran

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-(2-Nitrophenyl)-2,3-dihydrofuran, a molecule of interest, requires a meticulous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. As there is no specific Safety Data Sheet (SDS) for this compound, a conservative approach is imperative, treating the substance with a high degree of caution based on the known hazards of its constituent chemical groups: aromatic nitro compounds and the dihydrofuran moiety.

Hazard Assessment: A Synthesis of Component Risks

The potential hazards of 2-(2-Nitrophenyl)-2,3-dihydrofuran are best understood by examining its structural components.

  • The Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are a class of chemicals known for their potential toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1] A significant concern with aromatic nitro compounds is their potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1] Symptoms can include headaches, dizziness, nausea, and a bluish discoloration of the skin.[1] Furthermore, these compounds are often irritating to the eyes, skin, and respiratory system.[1][2]

  • The 2,3-Dihydrofuran Ring: The dihydrofuran component introduces a different set of hazards. 2,3-dihydrofuran is a highly flammable liquid and vapor.[3][4][5] It is also harmful if swallowed and can cause serious eye irritation.[3][4][6][7] A critical and often overlooked hazard of ethers like dihydrofuran is their potential to form explosive peroxides upon exposure to air and light.[3][4][6][8] These peroxides can detonate when subjected to heat, friction, or shock.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the multifaceted hazards, a comprehensive PPE strategy is essential. The following table outlines the recommended PPE for handling 2-(2-Nitrophenyl)-2,3-dihydrofuran.

PPE CategoryRecommendationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][9][10] Inspect for tears or punctures before and during use. Change gloves frequently, especially after direct contact.To prevent skin contact and absorption of the potentially toxic nitrophenyl group.[1][11]
Eye Protection Chemical safety goggles or a face shield.[2][9][10]To protect against splashes of the liquid and potential eye irritation from both the nitrophenyl and dihydrofuran components.[3][4][6][7]
Body Protection A flame-resistant and chemically resistant lab coat, fully buttoned.[1][2][9]To protect skin from spills and prevent clothing contamination with a potentially flammable and toxic substance.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][9] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., N95) may be necessary.[10]To prevent inhalation of potentially toxic vapors or aerosols.[1] The fume hood also provides containment for the flammable vapors.
Foot Protection Closed-toe, chemical-resistant shoes.[1][10]To protect feet from spills.

Operational and Disposal Plans: A Step-by-Step Protocol

A systematic approach to handling and disposal is crucial for minimizing risk.

Handling Protocol
  • Preparation: Before beginning work, ensure all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated work area, preferably a chemical fume hood.[2] Ensure an emergency eyewash station and safety shower are immediately accessible.[2]

  • Weighing and Transfer: Handle 2-(2-Nitrophenyl)-2,3-dihydrofuran with care to avoid generating dust or aerosols.[10] Use appropriate tools, such as spatulas and weighing paper, for handling small quantities.

  • Peroxide Prevention: Due to the risk of peroxide formation from the dihydrofuran moiety, it is crucial to date the container upon opening.[4][5] Store the compound in a tightly sealed, airtight container in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[3][4][5] Consider testing for the presence of peroxides before use, especially if the compound has been stored for an extended period.

  • Spill Response: In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[9] Contain the spill using an inert absorbent material like sand or vermiculite.[2][9] Do not use combustible materials such as paper towels.[9] Carefully collect the absorbed material into a designated hazardous waste container.[2][9] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[9]

Disposal Plan
  • Waste Segregation: All waste containing 2-(2-Nitrophenyl)-2,3-dihydrofuran, including unused product, contaminated consumables (gloves, weighing paper, absorbent pads), and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2][9]

  • Labeling: The waste container must be labeled with the full chemical name, "2-(2-Nitrophenyl)-2,3-dihydrofuran," and appropriate hazard warnings (e.g., "Toxic," "Irritant," "Flammable").[9]

  • Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[9] Do not dispose of this compound down the drain or in regular trash.[2][9]

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Workflow for Safe Handling of 2-(2-Nitrophenyl)-2,3-dihydrofuran A Start: Handling 2-(2-Nitrophenyl)-2,3-dihydrofuran B Hazard Assessment: - Aromatic Nitro Compound (Toxic, Irritant) - Dihydrofuran (Flammable, Irritant, Peroxide Former) A->B C Select Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Flame-resistant lab coat - Work in fume hood B->C D Handling Protocol: - Prepare work area (fume hood) - Weigh and transfer carefully - Monitor for peroxides - Date container upon opening C->D E Spill Occurs? D->E F Follow Spill Response Protocol: - Evacuate and ventilate - Use inert absorbent - Collect in hazardous waste container - Decontaminate area E->F Yes G Continue Work E->G No H Disposal Protocol: - Segregate all waste - Label container clearly - Arrange for professional disposal F->H G->H I End of Procedure H->I

Caption: Workflow for the safe handling and disposal of 2-(2-Nitrophenyl)-2,3-dihydrofuran.

Conclusion: A Culture of Safety

The responsible handling of 2-(2-Nitrophenyl)-2,3-dihydrofuran is paramount for the safety of all laboratory personnel. By understanding the inherent risks associated with its chemical structure and adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can confidently and safely advance their scientific endeavors. This commitment to a culture of safety not only protects individuals but also fosters an environment of trust and excellence in research.

References

  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene - Benchchem.
  • Proper Disposal of 2-Methyl-5-nitrophenol: A Guide for Laboratory Professionals - Benchchem.
  • 2,3-dihydrofuran, 1191-99-7 - The Good Scents Company.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • 2,3-Dihydrofuran - Safety Data Sheet - ChemicalBook.
  • Personal protective equipment for handling 3-Nitrofluoranthen-9-ol - Benchchem.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • 3-Nitrophenol - Santa Cruz Biotechnology.
  • 2,3-Dihydrofuran 2,3-DHF.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • Material Safety Data Sheet (MSDS) - Chemical Bull.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Tetrahydrofuran (THF) - Standard Operating Procedure.

Sources

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